molecular formula C6HBrF3NO2 B3153623 2-Bromo-1,3,5-trifluoro-4-nitrobenzene CAS No. 762297-93-8

2-Bromo-1,3,5-trifluoro-4-nitrobenzene

Cat. No.: B3153623
CAS No.: 762297-93-8
M. Wt: 255.98 g/mol
InChI Key: SYTFXOAIAHTGBO-UHFFFAOYSA-N
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Description

2-Bromo-1,3,5-trifluoro-4-nitrobenzene is a useful research compound. Its molecular formula is C6HBrF3NO2 and its molecular weight is 255.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1,3,5-trifluoro-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBrF3NO2/c7-4-2(8)1-3(9)6(5(4)10)11(12)13/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTFXOAIAHTGBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Br)F)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of 2-Bromo-1,3,5-trifluoro-4-nitrobenzene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

Polyhalogenated nitrobenzenes are indispensable building blocks in modern medicinal chemistry and materials science. Specifically, 2-bromo-1,3,5-trifluoro-4-nitrobenzene serves as a highly versatile, advanced intermediate in the synthesis of complex heterocyclic scaffolds, including next-generation [1].

The strategic placement of orthogonal halogens (fluorine and bromine) around the electron-deficient nitrobenzene core provides distinct vectors for sequential, highly regioselective functionalization. The bromine atom is primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), while the activated fluorine atoms are highly susceptible to nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing pull of the adjacent nitro group.

Physicochemical Data

Accurate baseline characterization is essential for reaction tracking, downstream purification, and safety assessments.

PropertyValue
Chemical Name This compound
CAS Registry Number 762297-93-8
Molecular Formula C6HBrF3NO2
Molecular Weight 255.98 g/mol
SMILES O=C1=C(F)C=C(F)C(Br)=C1F
Physical State Solid / Semi-Solid (at Room Temperature)

Data compiled from [2] and .

Experimental Synthesis Protocol

The synthesis relies on the regioselective electrophilic aromatic substitution (nitration) of 2-bromo-1,3,5-trifluorobenzene. Due to the highly deactivated nature of the trifluorinated ring, harsh nitrating conditions (mixed acid) are required[3].

Reagents and Scale
  • Starting Material: 2-Bromo-1,3,5-trifluorobenzene (30.00 g, 142.19 mmol, 1.00 equiv.)

  • Acid Catalyst / Solvent: Sulfuric Acid (H₂SO₄, concentrated, 115 mL)

  • Nitrating Agent: Nitric Acid (HNO₃, concentrated, 102 mL)

Step-by-Step Methodology & Causality

This protocol is designed as a self-validating system, where thermal control and phase behavior indicate reaction progress[3].

  • Preparation of the Reaction Matrix: A stirred solution of 2-bromo-1,3,5-trifluorobenzene (30.00 g) in concentrated H₂SO₄ (115 mL) is established under a nitrogen (N₂) atmosphere[3].

    • Causality: H₂SO₄ acts as both the solvent and the strong acid necessary to protonate HNO₃, driving the dehydration that generates the active electrophile, the nitronium ion (NO₂⁺).

  • Electrophile Generation and Addition: The reaction vessel is cooled to -10 °C. Concentrated HNO₃ (102 mL) is added dropwise[3].

    • Causality: The generation of NO₂⁺ is highly exothermic. Strict thermal control at -10 °C prevents thermal runaway, suppresses oxidative degradation of the starting material, and minimizes the risk of non-selective poly-nitration.

  • Propagation and Regioselective Substitution: Following the addition, the mixture is allowed to warm to 25 °C and stirred for 3 hours[3].

    • Causality: The three fluorine atoms strongly deactivate the aromatic ring via inductive withdrawal (-I effect), necessitating prolonged reaction times at room temperature to achieve full conversion. Regioselectivity is absolute: the C4 position is the only unsubstituted carbon, flanked by halogens that direct the incoming electrophile via resonance (+M effect) while minimizing steric hindrance.

  • Quench and Phase Separation: The crude reaction mixture is slowly poured into 1.5 L of ice water[3].

    • Causality: Ice water safely absorbs the massive heat of dilution from the mixed acids. The highly lipophilic nitrated product crashes out of the aqueous phase, signaling a successful conversion.

  • Extraction and Isolation: The aqueous mixture is extracted with Ethyl Acetate (EtOAc, 3 x 600 mL). The combined organic layers are washed with water (2 x 600 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure[3].

    • Result: Affords this compound as a crude product (~47 g) ready for downstream application[1].

Mechanistic Pathway Visualization

MechanisticWorkflow SM 2-Bromo-1,3,5-trifluorobenzene (Starting Material) EAS Electrophilic Aromatic Substitution (Regioselective at C4) SM->EAS Reagents HNO3 + H2SO4 (Nitrating Mixture) Nitronium Nitronium Ion (NO2+) Generation Reagents->Nitronium Protonation & Dehydration Nitronium->EAS Electrophilic Attack Workup Aqueous Quench & Extraction (Ice Water / EtOAc) EAS->Workup Stirred 3h at 25°C Product This compound (Yield: Crude 47g) Workup->Product Wash, Dry, Concentrate

Figure 1: Workflow and mechanistic sequence for the nitration of 2-bromo-1,3,5-trifluorobenzene.

Analytical Characterization

Validation of the synthesized compound is confirmed via standard spectroscopic techniques[1]:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): (ES-H, m/z): [M-H]⁻ = 254.0.

  • ¹H NMR (300 MHz, Chloroform-d): δ 7.17 – 7.00 (m, 1H).

    • Causality: The molecule possesses only a single proton at the C6 position. This proton is split into a complex multiplet due to scalar coupling (J-coupling) with the three non-equivalent, NMR-active fluorine atoms (¹⁹F, spin = ½) on the aromatic ring.

Safety, Handling, and Storage

As a highly functionalized halogenated nitroaromatic, strict safety protocols must be observed:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling: Perform all operations in a certified fume hood. Wear appropriate PPE (nitrile gloves, safety goggles, lab coat).

  • Storage: Keep the container tightly closed in a dry, well-ventilated area. Store at room temperature, though cold-chain transport is sometimes recommended by suppliers to prevent long-term degradation[4].

References

  • Title: WO2023146957A1 - Parp1 inhibitors and uses thereof Source: Google Patents URL
  • Title: this compound (CID 16757159) Source: PubChem URL: [Link]

Sources

Physicochemical Profiling and Synthetic Utility of 2-Bromo-1,3,5-trifluoro-4-nitrobenzene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern drug discovery and advanced materials, highly functionalized polyhalogenated arenes serve as indispensable scaffolds. 2-Bromo-1,3,5-trifluoro-4-nitrobenzene (CAS: 762297-93-8) is a premier example of such a building block. Characterized by its dense array of orthogonal reactive sites, this molecule allows synthetic chemists to execute complex, multi-step functionalizations with absolute regiocontrol. This whitepaper deconstructs the physicochemical properties, electronic topology, and field-proven experimental protocols for utilizing this compound, with a specific focus on its critical role in the synthesis of next-generation PARP1 inhibitors[1].

Molecular Architecture & Physicochemical Profiling

The utility of this compound is dictated by its precise spatial arrangement of electron-withdrawing groups. The synergistic inductive (-I) and resonance (-M) effects of the nitro and fluoro substituents drastically lower the energy of the lowest unoccupied molecular orbital (LUMO), rendering the aromatic ring highly electrophilic.

A fascinating causality of this extreme electron deficiency is the unusual acidity of the solitary hydrogen atom at the C6 position. Under electrospray ionization (ESI) conditions, this proton is readily lost, allowing the molecule to be detected as an [M-H]⁻ anion at m/z 254.0—a rare phenomenon for neutral arenes lacking traditional acidic functional groups[1].

Quantitative Physicochemical Data
PropertyValueCausality / Significance
IUPAC Name This compoundDefines the precise regiochemistry of the scaffold.
CAS Number Primary identifier for procurement and safety tracking.
Molecular Formula C₆HBrF₃NO₂Indicates a highly dense, halogenated architecture.
Molecular Weight 255.98 g/mol [2]Standard parameter for stoichiometric calculations.
Monoisotopic Mass 254.914 Da[3]Critical for high-resolution mass spectrometry (HRMS) validation.
Physical Form Solid / Semi-SolidDictates handling; requires storage sealed in dry, room temperature conditions.
¹H NMR (300 MHz, CDCl₃) δ 7.17-7.00 (m, 1H)[1]Confirms the presence of the single, highly deshielded C6 proton.

Reactivity Mapping: The Causality of Functionalization

The true power of this scaffold lies in its orthogonal reactivity , which allows chemists to selectively functionalize specific positions without cross-reactivity.

Nucleophilic Aromatic Substitution (SₙAr)

The nitro group at C4 acts as a powerful electron sink. The fluorine atoms at C3 and C5 are positioned ortho to this nitro group. Because fluorine is highly electronegative, it stabilizes the anionic Meisenheimer transition state via inductive effects, while the nitro group delocalizes the negative charge via resonance. Consequently, the C-F bonds at C3 and C5 are electronically primed for initial nucleophilic attack by amines or alkoxides.

Palladium-Catalyzed Cross-Coupling

The bromine atom at C2 is meta to the nitro group, effectively isolating it from resonance-based SₙAr activation. However, the C-Br bond is significantly weaker than the C-F bonds (bond dissociation energy ~280 kJ/mol vs ~485 kJ/mol). This thermodynamic differential is the causality behind its orthogonal reactivity: low-valent transition metal catalysts (e.g., Pd⁰) will selectively undergo oxidative addition at the C-Br bond, leaving the SₙAr-active C-F bonds completely intact.

Regiochemistry Core This compound (Core Scaffold) C4 C4: Nitro Group (-NO2) Strong Electron Withdrawal (-M, -I) Core->C4 Directs Reactivity C2 C2: Bromo Group Meta to NO2 (Pd-Coupling Active) Core->C2 Orthogonal Reactivity C6 C6: Hydrogen Sterically Accessible Core->C6 1H NMR: δ 7.17-7.00 C3_C5 C3 & C5: Fluoro Groups Ortho to NO2 (Highly SNAr Active) C4->C3_C5 Activates via Resonance C1 C1: Fluoro Group Para to NO2 (SNAr Active) C4->C1 Activates via Resonance

Fig 1: Regiochemical activation map of this compound.

Application in Advanced Therapeutics

In the pharmaceutical sector, this compound is heavily utilized in the synthesis of polycyclic heterocycles. A prominent example is its use as a foundational building block in the development of PARP1 (Poly[ADP-ribose] polymerase 1) inhibitors [1]. By sequentially displacing the fluorine atoms via SₙAr with functionalized diamines, and subsequently utilizing the bromine for Suzuki-Miyaura coupling to append aryl groups, chemists can rapidly assemble the complex pharmacophores required for targeted oncology therapies.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an In-Process Control (IPC) to verify the causality of the reaction before proceeding.

Protocol A: Regioselective Mono-SₙAr with a Primary Amine

Objective: Selectively substitute one ortho-fluorine (C3 or C5) while preserving the rest of the molecule.

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous THF (0.2 M).

  • Temperature Control: Cool the reactor to 0 °C. Causality: The substrate is hyper-reactive. Ambient temperatures will lead to rapid di-substitution. 0 °C ensures kinetic control for mono-substitution.

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq), followed by the dropwise addition of the primary amine (1.05 eq). Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts exclusively as an HF scavenger, preventing the base itself from attacking the ring.

  • Self-Validation (IPC): After 2 hours, sample the reaction for LC-MS.

    • Validation Metric: The starting material exhibits an [M-H]⁻ peak at m/z 254.0[1]. The reaction is validated as complete when the 254.0 peak disappears, replaced entirely by the [M-H]⁻ peak of the mono-aminated product (Mass = 254.9 + Amine Mass - 20.0 (HF)).

  • Workup: Quench with aqueous NH₄Cl, extract with EtOAc, and concentrate.

Protocol B: Orthogonal Suzuki-Miyaura Cross-Coupling

Objective: Couple an arylboronic acid at the C2 position of the mono-SₙAr product.

  • Preparation: Dissolve the mono-SₙAr intermediate (1.0 eq) and the target arylboronic acid (1.2 eq) in a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).

  • Catalyst Selection: Add K₂CO₃ (2.0 eq) and Pd(dppf)Cl₂ (0.05 eq). Causality: Pd(dppf)Cl₂ is chosen because the bidentate dppf ligand enforces a cis-geometry on the palladium center. This dramatically accelerates the reductive elimination step, preventing the highly electron-poor intermediate from undergoing protodeboronation side reactions.

  • Execution: Heat the mixture to 90 °C under a nitrogen atmosphere for 4 hours.

  • Self-Validation (IPC): Monitor via LC-MS. The disappearance of the characteristic bromine isotopic pattern (1:1 ratio of M / M+2 peaks) confirms the successful oxidative addition and complete conversion.

Workflow Step1 1. SNAr Reaction Amine, DIPEA, THF, 0°C Step2 2. IPC (LC-MS) Check Mono-substitution Step1->Step2 Step2->Step1 Incomplete Step3 3. Cross-Coupling R-B(OH)2, Pd(dppf)Cl2, Heat Step2->Step3 >98% Conv. Step4 4. Purification Silica Gel Chromatography Step3->Step4

Fig 2: Sequential orthogonal functionalization workflow.

References

  • Sigma-Aldrich (Merck KGaA) . This compound Product Specification & Safety Information. Retrieved from,[2].

  • PubChemLite (Université du Luxembourg) . This compound (C6HBrF3NO2) Structural and Mass Spectrometry Data. Retrieved from 3[3].

  • World Intellectual Property Organization (WIPO) . PARP1 INHIBITORS AND USES THEREOF (Patent WO2023146957A1). Published August 3, 2023. Retrieved from 1[1].

Sources

Spectroscopic Characterization of 2-Bromo-1,3,5-trifluoro-4-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic properties of 2-Bromo-1,3,5-trifluoro-4-nitrobenzene. As a valuable intermediate in organic synthesis, a thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation. This document details the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the influence of the various substituents on the benzene ring. Experimental protocols for acquiring high-quality spectroscopic data for this class of compounds are also presented, grounded in established laboratory practices.

Introduction

This compound is a polysubstituted aromatic compound with significant potential as a building block in the synthesis of complex organic molecules, particularly in the agrochemical and pharmaceutical industries. The presence of a bromine atom, three fluorine atoms, and a nitro group on the benzene ring imparts unique reactivity and makes it a versatile synthon. Accurate and unambiguous characterization of this compound is paramount, and spectroscopic techniques are the primary tools for achieving this. This guide will delve into the predicted ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data for this compound, providing a foundational understanding for researchers working with this and structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide complementary and essential information.

¹H NMR Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing a single resonance for the lone aromatic proton. The chemical shift of this proton will be influenced by the surrounding electron-withdrawing fluorine and nitro groups, and the bromine atom. It is predicted to appear in the downfield region of the spectrum, likely between 8.0 and 8.5 ppm. This resonance will exhibit coupling to the adjacent fluorine atoms, resulting in a complex multiplet.

¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum will display six distinct signals corresponding to the six carbon atoms of the benzene ring. The chemical shifts are influenced by the nature of the directly attached substituent and the electronic effects of the other groups. The carbon atoms bearing the electron-withdrawing fluorine and nitro groups are expected to be shifted downfield, while the carbon attached to the bromine atom will also be influenced by the "heavy atom effect"[1].

Predicted ¹³C NMR Data

Carbon AtomPredicted Chemical Shift (ppm)
C-1 (C-F)155-160 (doublet of doublets)
C-2 (C-Br)110-115
C-3 (C-F)155-160 (doublet of doublets)
C-4 (C-NO₂)145-150
C-5 (C-F)150-155 (doublet of doublets)
C-6 (C-H)120-125
¹⁹F NMR Analysis

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[2][3] The spectrum of this compound is expected to show three distinct resonances for the three non-equivalent fluorine atoms. The chemical shifts and coupling patterns will be informative of their positions on the aromatic ring.

Predicted ¹⁹F NMR Data

Fluorine AtomPredicted Chemical Shift (ppm)Multiplicity
F-1-110 to -120Doublet of doublets
F-3-115 to -125Doublet of doublets
F-5-130 to -140Doublet of doublets
Experimental Protocol for NMR Spectroscopy

A generalized protocol for obtaining high-resolution NMR spectra of halogenated nitroaromatic compounds is as follows:[4]

  • Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, preferably with a field strength of 400 MHz or higher.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for adequate signal-to-noise.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the solvent peak.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled fluorine spectrum.

    • The spectral width should be sufficient to cover the expected range of fluorine chemical shifts (e.g., -100 to -180 ppm).

    • A relaxation delay of 1-2 seconds and 16-64 scans are typically adequate.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve 10-20 mg in 0.7 mL deuterated solvent Transfer Transfer to NMR tube Dissolve->Transfer Spectrometer High-Resolution NMR Spectrometer Transfer->Spectrometer H1_Acq ¹H NMR Acquisition Spectrometer->H1_Acq C13_Acq ¹³C NMR Acquisition Spectrometer->C13_Acq F19_Acq ¹⁹F NMR Acquisition Spectrometer->F19_Acq Processing Fourier Transform, Phasing, Baseline Correction H1_Acq->Processing C13_Acq->Processing F19_Acq->Processing Referencing Chemical Shift Referencing Processing->Referencing Analysis Spectral Analysis (Integration, Coupling) Referencing->Analysis

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Analysis

The IR spectrum of this compound will be characterized by strong absorptions corresponding to the nitro group and the carbon-fluorine bonds.

Predicted FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
1590 - 1610MediumAromatic C=C stretch
1520 - 1540StrongAsymmetric NO₂ stretch
1340 - 1360StrongSymmetric NO₂ stretch
1100 - 1400StrongC-F stretching
800 - 850StrongC-H out-of-plane bending
550 - 650MediumC-Br stretch
Experimental Protocol for IR Spectroscopy

A standard protocol for obtaining an FT-IR spectrum of a solid sample is as follows:[4]

  • Sample Preparation (KBr Pellet Method):

    • Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr).

    • Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The final spectrum is reported in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight and elemental composition of a compound.

MS Analysis

Under electron ionization (EI) conditions, this compound is expected to show a prominent molecular ion peak. The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine atom (approximately equal intensity for M+ and M+2).

Predicted Mass Spectrometry Data (Electron Ionization)

m/zPredicted FragmentNotes
255/257[M]⁺Molecular ion peak, showing the characteristic 1:1 isotopic pattern for one bromine atom.
225/227[M-NO]⁺Loss of nitric oxide.
209/211[M-NO₂]⁺Loss of the nitro group.
176[M-Br]⁺Loss of the bromine atom.
79/81[Br]⁺Bromine cation.
Experimental Protocol for Mass Spectrometry

A general procedure for obtaining an EI mass spectrum is as follows:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Ionize the sample using a beam of electrons (typically 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

MS_Fragmentation M [C₆HBrF₃NO₂]⁺˙ m/z 255/257 M_minus_NO [C₆HBrF₃O]⁺˙ m/z 225/227 M->M_minus_NO -NO M_minus_NO2 [C₆HBrF₃]⁺˙ m/z 209/211 M->M_minus_NO2 -NO₂ M_minus_Br [C₆HF₃NO₂]⁺˙ m/z 176 M->M_minus_Br -Br Br [Br]⁺ m/z 79/81 M_minus_NO2->Br

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Summary of Spectroscopic Data

The following table provides a consolidated summary of the predicted spectroscopic data for this compound.

TechniqueFeaturePredicted Value
¹H NMR Chemical Shift8.0 - 8.5 ppm (multiplet)
¹³C NMR Chemical ShiftsC-F: 150-160 ppm; C-NO₂: 145-150 ppm; C-H: 120-125 ppm; C-Br: 110-115 ppm
¹⁹F NMR Chemical Shifts-110 to -140 ppm
IR Key Absorptions~1530 cm⁻¹ (asymmetric NO₂), ~1350 cm⁻¹ (symmetric NO₂), 1100-1400 cm⁻¹ (C-F)
MS (EI) Molecular Ionm/z 255/257

Conclusion

This technical guide has outlined the predicted spectroscopic characteristics of this compound based on the known effects of its constituent functional groups and data from structurally similar compounds. The anticipated NMR, IR, and MS data provide a valuable reference for the identification and characterization of this important synthetic intermediate. The provided experimental protocols offer a starting point for obtaining high-quality spectra in a laboratory setting. It is important to note that while these predictions are based on sound chemical principles, experimental verification is essential for definitive structural confirmation.

References

  • Spectroscopic Analysis of 4-Chloro-2-iodo-1-nitrobenzene: A Technical Guide - Benchchem.
  • Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018, January 10).
  • Pulsar 004 Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy - Oxford Instruments.
  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia.

Sources

The Definitive Technical Guide to 2-Bromo-1,3,5-trifluoro-4-nitrobenzene (CAS: 762297-93-8)

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach molecular building blocks not merely as reagents, but as programmable nodes of reactivity. 2-Bromo-1,3,5-trifluoro-4-nitrobenzene (CAS: 762297-93-8) is a keystone intermediate that exemplifies this philosophy. Extensively utilized in the development of targeted oncology therapeutics—most notably in the synthesis of [1]—this highly functionalized arene offers unparalleled orthogonal reactivity.

This whitepaper deconstructs the physicochemical properties, mechanistic causality, and validated experimental workflows associated with this critical compound.

Physicochemical Profiling & Molecular Architecture

To leverage a molecule effectively, one must first understand its fundamental parameters. The strategic placement of halogens around the nitrobenzene core dictates its physical behavior and stability.

Table 1: Quantitative Physicochemical Data

Property Value
CAS Number 762297-93-8[2]
Molecular Formula C6HBrF3NO2[2]
Molecular Weight 255.97 g/mol [2]
SMILES Code O=C=C(F)C(Br)=C1F)[O-][2]
InChIKey SYTFXOAIAHTGBO-UHFFFAOYSA-N

| Standard Purity | ≥97% |

Mechanistic Causality in Orthogonal Reactivity

Why is this specific substitution pattern so valuable in drug discovery? The causality lies in its extreme electronic topography.

The aromatic ring is severely electron-deficient due to the inductive electron withdrawal (-I effect) of the three fluorine atoms combined with the strong resonance withdrawal (-M effect) of the nitro group. This synergistic withdrawal dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring system. Consequently, the ring is highly primed for regioselective Nucleophilic Aromatic Substitution (SNAr) . The nitro group stabilizes the critical Meisenheimer intermediate, allowing nucleophiles (such as amines) to displace specific fluorine atoms with high precision.

Simultaneously, the heavy bromine atom remains largely inert to SNAr conditions but serves as a highly active handle for Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions). Finally, the nitro group serves as a latent amine, ready for reduction and subsequent cyclization to form complex heterocycles like benzopyrazines[1].

OrthogonalReactivity Core This compound CAS: 762297-93-8 SNAr SNAr Reaction (F displacement) Core->SNAr Nucleophile (Amines/Thiols) Coupling Cross-Coupling (Br activation) Core->Coupling Pd Catalyst (Boronic Acids) Reduction Nitro Reduction (NH2 formation) Core->Reduction Fe/HCl or Pd/C, H2 API Complex Heterocycle (e.g., PARP1 Inhibitor) SNAr->API Coupling->API Reduction->API

Fig 1: Orthogonal reactivity pathways of this compound in API synthesis.

Experimental Methodology: Synthesis & Isolation

The preparation of this compound typically proceeds via the electrophilic aromatic nitration of 1-bromo-2,4,6-trifluorobenzene. Below is a detailed, self-validating protocol for the isolation and purification of the product, modeled directly after validated industrial scale-up procedures utilized in PARP1 inhibitor development[1].

Self-Validating Protocol: Isolation of this compound

Step 1: Reaction Execution & Quenching

  • Action: Following the nitration of 1-bromo-2,4,6-trifluorobenzene (using fuming HNO3/H2SO4 at 0°C), slowly pour the crude reaction mixture over crushed ice.

  • Causality: The highly deactivated nature of the fluorinated ring requires a super-electrophile (NO2+). Quenching over ice safely dissipates the immense heat of dilution of sulfuric acid while simultaneously precipitating the hydrophobic organic product from the aqueous phase, preventing oxidative ring cleavage.

Step 2: Liquid-Liquid Extraction

  • Action: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers thoroughly with deionized water (2 x 600 mL)[1].

  • Causality: Repeated aqueous washing is critical. It removes trace acidic byproducts (HNO3/H2SO4) that would otherwise concentrate during solvent evaporation, leading to auto-catalyzed degradation or explosive decomposition of the nitroarene.

Step 3: Desiccation & Concentration

  • Action: Dry the washed organic layer over anhydrous sodium sulfate (Na2SO4), filter to remove the desiccant, and concentrate under reduced pressure[1].

  • Causality: Na2SO4 effectively sequesters residual water. Removing water prior to concentration prevents the hydrolysis of the highly electrophilic fluorines during elevated-temperature solvent evaporation.

Step 4: Analytical Self-Validation

  • Action: Analyze the resulting crude product (approx. 47 g yield in standard scale-ups) via LC-MS and 1H NMR[1].

  • Validation Check: The system validates its own success intrinsically. A successful reaction is confirmed by an LC-MS (ES-H) peak at m/z [M-H]- = 254.0 and a characteristic 1H NMR (300 MHz, Chloroform-d) multiplet at δ 7.17-7.00 (m, 1H) [1]. The absence of higher mass adducts confirms that poly-nitration was successfully avoided.

ExperimentalWorkflow S1 Step 1: Reaction HNO3/H2SO4 0°C to RT S2 Step 2: Quench Ice-water pour Exothermic control S1->S2 S3 Step 3: Extraction Organic separation Water washes S2->S3 S4 Step 4: Desiccation Na2SO4 drying Filtration S3->S4 S5 Step 5: Validation LC-MS (m/z 254.0) 1H NMR S4->S5

Fig 2: Self-validating synthetic and isolation workflow for bromotrifluoronitrobenzene.

Safety, Handling, and Storage Protocols

Given its high reactivity, this compound requires strict adherence to safety protocols. The compound is an acute irritant and must be handled within a certified fume hood.

Table 2: Hazard Identification and Mitigation

Hazard Code Hazard Statement Required Precautionary Measures
H302 Harmful if swallowed Prohibit food/drink in the handling area; wash hands thoroughly after use.
H315 Causes skin irritation Mandate the use of heavy-duty nitrile gloves and a chemically resistant lab coat.
H319 Causes serious eye irritation Mandate the use of splash-proof chemical safety goggles.

| H335 | May cause respiratory irritation | Handle strictly within a fume hood; avoid inhaling dust/fumes. |

Storage Causality: The compound must be kept tightly closed in a dry, well-ventilated area at room temperature. Storing it sealed and dry prevents ambient moisture from initiating slow nucleophilic aromatic substitution (hydrolysis) of the activated fluorine atoms over time.

References
  • Title: WO2023146957A1 - Parp1 inhibitors and uses thereof | Source: Google Patents | URL

Sources

A Technical Guide to 2-Bromo-1,3,5-trifluoro-4-nitrobenzene: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-Bromo-1,3,5-trifluoro-4-nitrobenzene is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring three electron-withdrawing fluorine atoms, a powerful nitro group, and a reactive bromine atom, imparts a distinct chemical reactivity profile that is highly sought after in the fields of medicinal chemistry, agrochemicals, and materials science. This technical guide provides an in-depth analysis of the compound's properties, a detailed, field-tested synthesis protocol, an exploration of its characteristic reactivity in nucleophilic aromatic substitution, and an overview of its applications as a key synthetic intermediate.

Introduction and Compound Identification

This compound is a polysubstituted benzene derivative. The presence of multiple, strongly electron-withdrawing substituents (three fluorine atoms and a nitro group) renders the aromatic ring electron-deficient.[1] This electronic characteristic is the primary driver of the compound's utility, making it an excellent substrate for reactions involving nucleophiles.[1][2] The bromine atom serves as a versatile handle for further chemical transformations, including cross-coupling reactions or additional substitution, making this molecule a valuable scaffold for building molecular complexity.[3]

Physicochemical and Safety Data

A summary of the key identification and property data for this compound is presented below.

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 762297-93-8[4]
Molecular Formula C₆HBrF₃NO₂
Molecular Weight 255.98 g/mol [4]
Physical Form Solid, Semi-Solid, or Liquid
Purity (Typical) ≥97%
Hazard Statements H302, H315, H319, H335
Signal Word Warning

Synthesis and Purification

The synthesis of polysubstituted benzenes requires careful strategic planning regarding the order of substituent introduction to ensure correct regiochemistry.[5] For this compound, a logical synthetic approach involves the nitration of a readily available trifluorobromobenzene precursor. Direct nitration of 1-bromo-2,4,6-trifluorobenzene is the most common route. The directing effects of the fluorine and bromine atoms must be considered. While halogens are traditionally ortho, para-directing in electrophilic aromatic substitution, the combined deactivating effect of three fluorine atoms makes this reaction challenging and requires strong nitrating conditions.

An analogous procedure for a related tetrafluorinated compound involves using nitronium tetrafluoroborate (NO₂BF₄) in sulfolane, a powerful nitrating system capable of functionalizing highly deactivated rings.[6]

Experimental Protocol: Nitration of 1-Bromo-2,4,6-trifluorobenzene

This protocol is a representative procedure adapted from established methods for nitrating highly deactivated polyhalogenated aromatic compounds.[6]

Materials:

  • 1-Bromo-2,4,6-trifluorobenzene

  • Nitronium tetrafluoroborate (NO₂BF₄)

  • Sulfolane (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Bromo-2,4,6-trifluorobenzene (1.0 eq) in anhydrous sulfolane.

  • Reagent Addition: Cool the solution in an ice bath to 0-5 °C. Cautiously add nitronium tetrafluoroborate (1.2-1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Causality Note: The strong electrophilicity of NO₂BF₄ is necessary to overcome the severe deactivation of the ring by the three fluorine atoms. The low temperature helps to control the exothermic reaction and minimize potential side products.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up and Extraction: Carefully pour the reaction mixture into a beaker of ice water. Extract the aqueous mixture with dichloromethane (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to neutralize residual acid), water, and finally brine.

    • Self-Validation Check: The bicarbonate wash is critical. An absence of effervescence indicates successful acid neutralization.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS analysis.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Work-up & Purification A Dissolve 1-Bromo-2,4,6-trifluorobenzene in anhydrous sulfolane B Cool to 0-5 °C A->B C Add NO₂BF₄ portion-wise B->C D Stir at RT for 4-6h C->D E Monitor by TLC/GC-MS D->E F Quench with ice water E->F G Extract with DCM F->G H Wash (NaHCO₃, H₂O, Brine) G->H I Dry (MgSO₄) & Concentrate H->I J Purify via Column Chromatography I->J K Characterize (NMR, MS) J->K

Caption: Workflow for the synthesis of this compound.

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the principles of Nucleophilic Aromatic Substitution (SₙAr).[2] The aromatic ring is highly electrophilic due to the cumulative inductive and resonance effects of the fluoro and nitro substituents.

The SₙAr Mechanism

The SₙAr reaction proceeds via a two-step addition-elimination mechanism:[2][7]

  • Addition: A nucleophile attacks an electron-deficient carbon atom on the aromatic ring, breaking the aromaticity and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2]

  • Elimination: The leaving group (in this case, typically a fluoride or bromide ion) is expelled, restoring the aromaticity of the ring.

The presence of the nitro group is crucial as it stabilizes the negative charge of the Meisenheimer complex through resonance, particularly when the attack occurs at the ortho or para positions relative to it.[2][7]

Regioselectivity of Nucleophilic Attack

In this compound, there are several potential sites for nucleophilic attack. The most likely positions are those activated by the nitro group.

  • C-1 and C-5 (Fluorine): These positions are ortho to the nitro group and are highly activated.

  • C-2 (Bromine): This position is meta to the nitro group and is less activated.

  • C-3 (Fluorine): This position is para to the bromine and ortho to two fluorine atoms but meta to the nitro group, making it less activated than C-1 or C-5.

Therefore, nucleophilic attack is most likely to occur at the C-1 or C-5 positions, leading to the displacement of a fluoride ion. Fluorine is often a better leaving group than other halogens in SₙAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to the initial (rate-determining) nucleophilic attack.[1][8]

Caption: Regioselectivity of nucleophilic attack on the aromatic ring.

Applications in Drug Development and Research

Polyhalogenated nitroaromatic compounds are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[3][9][10] The functional groups on this compound provide a platform for building complex molecular architectures.

  • Introduction of Fluorine: Fluorine is a "design tool" in medicinal chemistry.[11] Its incorporation into drug candidates can enhance metabolic stability, binding affinity, and lipophilicity, thereby improving pharmacokinetic profiles.[3][11] This compound serves as a scaffold to introduce a trifluorinated phenyl ring into a target molecule.

  • SₙAr Reactions: The high reactivity towards nucleophiles allows for the facile introduction of various functional groups. For example, reaction with amines, thiols, or alcohols can build key linkages found in many bioactive molecules.[1]

  • Cross-Coupling Reactions: The bromine atom can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the formation of C-C bonds, which is fundamental to constructing the core skeletons of many drugs.[3]

  • Nitro Group Transformation: The nitro group can be readily reduced to an amine.[3] This resulting aniline derivative is a versatile precursor for synthesizing a wide array of nitrogen-containing heterocycles, amides, and sulfonamides, which are common motifs in pharmaceutical agents.[3][12]

The combination of these reactive sites allows for a sequential and controlled functionalization, making it a powerful tool in the rapid generation of compound libraries for drug discovery screening.[3]

Safety and Handling

This compound is a hazardous chemical that requires careful handling.

  • Health Hazards: It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.

  • Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust, fumes, or vapors.

  • Storage: Store in a tightly closed container in a dry, well-ventilated place at room temperature.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

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  • Stein, D., et al. (2011). 1-Bromo-2,3,5,6-tetrafluoro-4-nitrobenzene. Acta Crystallographica Section E: Crystallographic Communications. [Link]

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Safety and handling of 2-Bromo-1,3,5-trifluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of 2-Bromo-1,3,5-trifluoro-4-nitrobenzene

Introduction: Understanding the Molecule

This compound (CAS No. 762297-93-8) is a poly-substituted aromatic compound of increasing interest in medicinal chemistry and materials science.[1][2] Its utility as a synthetic building block stems from the unique reactivity conferred by its electron-withdrawing nitro group and multiple halogen substituents.[1][2] These same features, however, necessitate a rigorous and informed approach to its handling. The presence of a nitroaromatic system, combined with halogen atoms, presents a specific hazard profile that must be understood and mitigated to ensure laboratory safety.

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and emergency responses for this compound. The methodologies described herein are grounded in established safety principles for halogenated nitroaromatic compounds and are designed for researchers, chemists, and drug development professionals.

Section 1: Physicochemical Properties and Hazard Profile

A thorough understanding of a compound's properties is the foundation of a robust safety assessment. The key physicochemical characteristics of this compound are summarized below.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 762297-93-8
Molecular Formula C₆HBrF₃NO₂
Molecular Weight ~270.00 g/mol [3]
Appearance Solid, Semi-Solid, Liquid, or Lump
Purity Typically ≥97%
Storage Temp. Room Temperature; Sealed in dry conditions

| InChI Key | SYTFXOAIAHTGBO-UHFFFAOYSA-N | |

Inherent Hazard Analysis

The hazard profile of this compound is dictated by its constituent functional groups. The nitro group, common in many energetic materials and toxic compounds, combined with the reactive nature of the carbon-bromine and carbon-fluorine bonds, creates a multi-faceted risk.

Based on GHS classifications for this compound and structurally similar chemicals, the primary hazards are:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The following diagram illustrates the relationship between the molecular structure and its associated hazards.

Hazard_Profile cluster_molecule Molecular Structure cluster_groups Key Functional Groups cluster_hazards Resulting Hazards Compound This compound Nitro Nitro Group (-NO2) Compound->Nitro Halogens Bromo & Fluoro Substituents Compound->Halogens Toxicity Systemic Toxicity (Oral) H302 Nitro->Toxicity Metabolic Activation Reactivity Chemical Reactivity Nitro->Reactivity Irritation Skin/Eye/Respiratory Irritation H315, H319, H335 Halogens->Irritation Electrophilicity Halogens->Reactivity

Caption: Relationship between functional groups and hazards.

Section 2: Comprehensive Handling Protocol

Adherence to a strict, step-by-step operational protocol is paramount for mitigating exposure and ensuring a safe experimental outcome. The following workflow is a self-validating system, where each step confirms the safety of the subsequent one.

Pre-Operational Safety (The "Ready" Phase)

Causality: Proper preparation prevents most laboratory accidents. This phase ensures that both the environment and the operator are prepared for the safe handling of the chemical.

  • Risk Assessment : Before any work begins, conduct a specific risk assessment for the planned experiment. Consider the quantities being used, the reaction conditions (e.g., temperature, pressure), and potential byproducts.

  • Engineering Controls : All work involving this compound must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][5] Ensure the fume hood has a tested and adequate face velocity.

  • Emergency Equipment Check : Verify that a safety shower and an eyewash station are unobstructed and readily accessible.[4][6] Confirm the availability of a spill kit appropriate for halogenated organic compounds.

  • Personal Protective Equipment (PPE) Inspection : Do not just wear PPE; inspect it. Check gloves for any signs of degradation or pinholes. Ensure safety goggles provide a complete seal.

Table 2: Mandatory Personal Protective Equipment (PPE)

PPE Category Recommended Equipment Rationale & Standard
Eye/Face Protection Tightly fitting, splash-proof safety goggles. A face shield is required when handling larger quantities (>10g) or when there is a splash risk. Protects against serious eye irritation (H319). Conforms to EN 166 (EU) or NIOSH (US) standards.[4]
Skin Protection Chemical-impermeable gloves (Nitrile rubber is a suitable starting point, but consult a glove compatibility chart for the specific solvents being used). A flame-resistant lab coat is mandatory. Prevents skin irritation (H315) and potential absorption.[4][7]

| Respiratory Protection | A NIOSH-approved respirator with organic vapor/acid gas cartridges should be available for emergency situations (e.g., spill outside of a fume hood). Routine handling should not require respiratory protection if performed in a functioning fume hood. | Mitigates respiratory irritation (H335) in case of engineering control failure.[4][8] |

Operational Protocol (The "Set & Go" Phase)

This phase covers the direct manipulation of the compound. The core principle is the avoidance of dust and aerosol generation.[4][9]

  • Designated Area : Demarcate a specific area within the fume hood for the handling of this compound. Cover the work surface with disposable absorbent bench paper to contain any minor spills.[7]

  • Weighing : If possible, use an analytical balance with a draft shield located inside the fume hood.[7] If an external balance must be used, transfer the compound in a sealed container and open it only within the fume hood.

  • Transfer & Dissolution : Use a spatula to carefully transfer the solid. Avoid any scooping actions that could generate dust. When adding solvents, pour them slowly down the side of the flask to prevent splashing.

  • Post-Handling Decontamination : Thoroughly clean the spatula and any other contaminated equipment with an appropriate solvent. Collect this cleaning solvent as hazardous waste.[7] Wash hands thoroughly with soap and water after the procedure is complete, even if gloves were worn.[4]

The following diagram outlines the standard workflow for handling the compound.

Handling_Workflow Start Start: Experiment Planned RiskAssessment 1. Conduct Risk Assessment Start->RiskAssessment PPE 2. Inspect & Don PPE RiskAssessment->PPE WorkArea 3. Prepare Fume Hood Work Area PPE->WorkArea Weigh 4. Weigh Compound (in hood) WorkArea->Weigh Transfer 5. Transfer & Prepare Reaction Weigh->Transfer PostClean 6. Decontaminate Equipment Transfer->PostClean Waste 7. Segregate & Label Waste PostClean->Waste DoffPPE 8. Doff PPE Correctly Waste->DoffPPE Wash 9. Wash Hands Thoroughly DoffPPE->Wash End End: Procedure Complete Wash->End

Caption: Standard operational workflow for safe handling.

Section 3: Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accidental release or exposure. Personnel must be trained on these procedures before working with the compound.

Spill Response

The appropriate response depends on the scale and location of the spill.

  • Minor Spill (inside a fume hood):

    • Alert colleagues in the immediate area.

    • Wearing appropriate PPE, contain the spill with a non-combustible absorbent material like sand, vermiculite, or a commercial spill pillow.[10]

    • Carefully sweep the absorbed material into a designated hazardous waste container.[11]

    • Decontaminate the area with soap and water.[10]

  • Major Spill (or any spill outside a fume hood):

    • Evacuate: Immediately alert everyone in the lab and evacuate the area.[4][11]

    • Isolate: If safe to do so, close the doors to the affected area to contain vapors.[11]

    • Call for Help: Contact your institution's emergency response team (e.g., EHS) and/or call 911.[11] Provide the name of the chemical and the location of the spill.

    • Do Not Re-enter: Await the arrival of trained emergency responders.

Exposure Response

Immediate decontamination is critical to minimize harm.[12]

  • Skin Contact :

    • Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[6][8]

    • Wash the area thoroughly with soap and water.[6][13]

    • Seek immediate medical attention.[8][14]

  • Eye Contact :

    • Immediately flush the eyes with lukewarm, gently flowing water for at least 15 minutes, holding the eyelids open.[6][13]

    • Remove contact lenses if present and easy to do so.[14]

    • Seek immediate medical attention from an ophthalmologist.

  • Inhalation :

    • Move the affected person to fresh air immediately.[8][14][15]

    • If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration, but only if you are trained to do so.[8][13]

    • Seek immediate medical attention.[8][14]

  • Ingestion :

    • Do NOT induce vomiting.[8]

    • Rinse the mouth with water.[9]

    • Seek immediate medical attention.[8]

The following decision tree provides a logical path for emergency response.

Emergency_Response Incident Incident Occurs Spill Chemical Spill Incident->Spill Exposure Personnel Exposure Incident->Exposure Spill_Location Spill Location? Spill->Spill_Location Exposure_Type Type of Exposure? Exposure->Exposure_Type Inside_Hood Inside Fume Hood Spill_Location->Inside_Hood Minor Outside_Hood Outside Fume Hood / Major Spill_Location->Outside_Hood Major Contain Contain with Absorbent Inside_Hood->Contain Evacuate Evacuate Area Outside_Hood->Evacuate Clean Collect & Decontaminate Contain->Clean Call_EHS Call Emergency Response Evacuate->Call_EHS Skin_Eye Skin / Eye Contact Exposure_Type->Skin_Eye Inhalation Inhalation Exposure_Type->Inhalation Flush Flush with Water (15+ min) Remove Contaminated Clothing Skin_Eye->Flush Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Medical Seek Immediate Medical Attention Flush->Medical Fresh_Air->Medical

Caption: Decision tree for emergency response actions.

Section 4: Storage and Waste Disposal

Storage

Proper storage is essential for maintaining the chemical's integrity and preventing hazardous situations.

  • Location : Store in a cool, dry, and well-ventilated area away from direct sunlight.[10][14][16]

  • Container : Keep the container tightly closed to prevent moisture absorption and contamination.[14][16] Opened containers must be carefully resealed and kept upright.

  • Segregation : Store away from incompatible materials. This is critical. Do not store with strong oxidizing agents, strong bases, strong acids, or reducing agents.[10][16][17] Segregate from flammable materials.[17]

Waste Disposal

All waste containing this compound, including contaminated consumables (gloves, bench paper) and cleaning solvents, must be treated as hazardous waste.

  • Collection : Collect waste in a clearly labeled, sealed, and appropriate container. Do not mix with incompatible waste streams.

  • Disposal : Dispose of the waste through your institution's environmental health and safety department.[10] Never dispose of this chemical down the drain or in regular trash.[10] Adhere to all local, state, and federal regulations for hazardous waste disposal.[14]

Conclusion

This compound is a valuable research chemical, but its potential hazards demand respect and careful management. By internalizing the principles of risk assessment, utilizing appropriate engineering and personal protective controls, and adhering to the detailed handling and emergency protocols outlined in this guide, researchers can work with this compound safely and effectively. Safety is not a checklist to be completed, but a continuous mindset of awareness and preparation.

References

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  • MilliporeSigma. This compound. Sigma-Aldrich.
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Potential applications of 2-Bromo-1,3,5-trifluoro-4-nitrobenzene in organic chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Applications of 2-Bromo-1,3,5-trifluoro-4-nitrobenzene in Organic Chemistry

Abstract

This compound has emerged as a highly versatile and valuable building block in modern organic synthesis. Its unique substitution pattern, featuring a confluence of electron-withdrawing groups and reactive sites, endows it with a distinct reactivity profile that is strategically exploited by researchers in medicinal chemistry, agrochemicals, and materials science. The presence of a nitro group strongly activates the aromatic ring towards nucleophilic aromatic substitution, while the bromo substituent serves as a robust handle for a variety of transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the core applications of this reagent, grounded in mechanistic principles and supported by practical, field-proven experimental insights. We will delve into its role in nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and the synthetic transformations of its nitro group, offering detailed protocols and explaining the causality behind experimental design.

Introduction: Understanding the Core Reactivity

This compound (CAS No. 762297-93-8) is a polysubstituted aromatic compound whose synthetic utility is dictated by the interplay of its functional groups.[1]

  • Nitro Group (-NO₂): This is a powerful electron-withdrawing group through both inductive and resonance effects. Its presence significantly acidifies the aromatic ring, making it highly susceptible to attack by nucleophiles. This activation is most pronounced at the ortho and para positions relative to the nitro group.

  • Fluorine Atoms (-F): As highly electronegative atoms, the fluorine substituents further enhance the electrophilicity of the benzene ring. In the context of nucleophilic aromatic substitution, fluoride can act as an excellent leaving group, a behavior that is somewhat counterintuitive when compared to its performance in aliphatic systems but is a hallmark of SNAr reactions.[2]

  • Bromine Atom (-Br): The carbon-bromine bond is the primary site for oxidative addition in transition-metal catalysis. This makes the bromine atom an ideal leaving group for a wide array of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

This combination of features allows for a sequential and regioselective functionalization of the aromatic core, making it a powerful scaffold for the synthesis of complex molecules.

Nucleophilic Aromatic Substitution (SNAr): Building Molecular Complexity

The electron-deficient nature of the this compound ring makes it an exceptional substrate for Nucleophilic Aromatic Substitution (SNAr). The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[3] The rate-determining step is typically the initial nucleophilic attack, which is greatly accelerated by the electron-withdrawing nitro group that stabilizes the negative charge of the intermediate.[3][4]

Regioselectivity and Leaving Group Ability

In this specific molecule, nucleophilic attack can, in principle, lead to the displacement of either a fluoride or a bromide ion. While bromide is a better leaving group in SN1 and SN2 reactions, the trend is often reversed in SNAr. The high electronegativity of fluorine makes the carbon atom to which it is attached highly electrophilic and susceptible to attack.[2] Therefore, substitution of the fluorine atom at the C-1 or C-5 position is often kinetically favored. However, the specific outcome can be influenced by the nature of the nucleophile and the reaction conditions.

Experimental Protocol: Synthesis of a Substituted Aniline Derivative

This protocol details a representative SNAr reaction using a primary amine as the nucleophile.

Objective: To synthesize N-alkyl-2-bromo-3,5-difluoro-4-nitroaniline.

Reagents and Materials:

  • This compound (1.0 eq)

  • Alkylamine (e.g., propylamine) (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound and anhydrous DMF.

  • Add potassium carbonate to the solution. This base acts as a scavenger for the HF formed during the reaction.

  • Add the alkylamine dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 60-70 °C and monitor its progress using Thin-Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.

Caption: SNAr reaction pathway via a Meisenheimer intermediate.

Palladium-Catalyzed Cross-Coupling: Forging C-C and C-N Bonds

The C-Br bond in this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthesis for constructing biaryl systems and other complex architectures.[5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is arguably the most widely used C-C bond-forming cross-coupling reaction.[5] Its tolerance of a wide range of functional groups and the generally non-toxic nature of the boron reagents contribute to its popularity.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂PPh₃ is a standard ligand; dppf is often effective for electron-deficient or sterically hindered substrates.[6]
Base K₂CO₃, K₃PO₄, Cs₂CO₃An aqueous base is required for the transmetalation step. The choice can influence reaction rate and yield.
Solvent Toluene/H₂O, Dioxane/H₂OA biphasic solvent system is typical to dissolve both the organic substrate and the inorganic base.
Temperature 80-110 °CThermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize a 2-(aryl)-1,3,5-trifluoro-4-nitrobenzene derivative.

Reagents and Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Toluene and Water (4:1 mixture)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a Schlenk flask, combine this compound, the arylboronic acid, and potassium carbonate.

  • Add the palladium catalyst.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent catalyst degradation.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired biaryl product.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂(Br) Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)L₂(Ar') OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination RedElim Ar-Ar' Transmetal->RedElim ArBr Ar-Br ArBr->OxAdd Ar-Br ArBOH Ar'B(OH)₂ ArBOH->Transmetal Ar'B(OH)₂ Base Base Base->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Synthetic Manipulation of the Nitro Group

The nitro group is not merely an activating group; it is a versatile functional handle that can be transformed into a variety of other functionalities, most notably an amino group. This reduction is a pivotal step in many synthetic routes, as the resulting aniline is a precursor to amides, sulfonamides, diazonium salts, and numerous nitrogen-containing heterocycles.[7]

Common Reduction Methods:

  • Tin(II) Chloride (SnCl₂): A classic and reliable method, typically carried out in an acidic medium like concentrated HCl or in an organic solvent like ethanol.

  • Catalytic Hydrogenation (H₂/Pd-C): A clean and efficient method, though it may not be compatible with other reducible functional groups (e.g., alkenes, alkynes) in the molecule.

  • Iron (Fe) or Zinc (Zn) in Acetic Acid/NH₄Cl: A cost-effective and mild alternative, often used in industrial settings.

The resulting 2-bromo-3,5-difluoroaniline derivative is now primed for a new set of chemical transformations, such as a second cross-coupling reaction at the bromine site or derivatization of the newly formed amine.

Nitro_Reduction_Workflow Start This compound Reduction Nitro Group Reduction (e.g., SnCl₂, H₂/Pd-C) Start->Reduction Aniline 2-Bromo-3,5-difluoroaniline Derivative Reduction->Aniline Subsequent Further Transformations Aniline->Subsequent Amide Amide Formation Subsequent->Amide Diazotization Diazotization Subsequent->Diazotization Coupling Cross-Coupling (at C-Br) Subsequent->Coupling

Caption: Synthetic workflow starting from the reduction of the nitro group.

Applications in Drug Discovery and Materials Science

The structural motifs accessible from this compound are of significant interest to researchers in applied fields.

  • In Medicinal Chemistry: The incorporation of fluorine atoms into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and lipophilicity.[7] The nitro group itself is a key feature in some bioactive molecules and can serve as a precursor to other essential functionalities.[8] This reagent provides a direct route to introduce a polysubstituted, electron-deficient phenyl ring, a common scaffold in kinase inhibitors, anti-inflammatory agents, and other therapeutics.[7]

  • In Materials Science: The biaryl structures synthesized via Suzuki coupling are core components of organic light-emitting diodes (OLEDs), liquid crystals, and other functional polymers. The electronic properties of the final material can be fine-tuned by altering the substituents on the aromatic rings, and this building block provides a platform for creating highly electron-deficient materials.[9]

Conclusion

This compound is a quintessential example of a modern synthetic building block, offering multiple, distinct reactive sites that can be addressed selectively. Its utility in SNAr and palladium-catalyzed cross-coupling reactions allows for the controlled and predictable construction of complex molecular architectures. The ability to further transform the nitro group adds another layer of synthetic versatility. For researchers and drug development professionals, a thorough understanding of the reactivity of this compound opens the door to novel and efficient synthetic pathways for the discovery of new medicines and advanced materials.

References

  • The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. (URL: [Link])

  • Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024 - YouTube. (URL: [Link])

  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine - ZORA. (URL: [Link])

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - MDPI. (URL: [Link])

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (URL: [Link])

Sources

Reactivity of the nitro group in 2-Bromo-1,3,5-trifluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Reactivity of 2-Bromo-1,3,5-trifluoro-4-nitrobenzene

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of this compound, a highly functionalized aromatic compound of significant interest in modern organic synthesis. The document elucidates the profound influence of its unique substitution pattern—a nitro group, a bromine atom, and three fluorine atoms—on the electronic character and reaction pathways of the benzene ring. The core focus is on the compound's pronounced susceptibility to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for its application as a versatile building block. We will explore the underlying mechanistic principles, regioselectivity, and provide field-proven experimental protocols for key transformations. This guide serves as an essential resource for professionals leveraging this powerful intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

Introduction: A Uniquely Activated Aromatic Scaffold

This compound (CAS 762297-93-8) is a synthetic aromatic compound whose value lies in the strategic arrangement of its functional groups. The benzene ring is decorated with a powerful electron-withdrawing nitro group and four electron-withdrawing halogen atoms (three fluorine, one bromine). This assembly creates a severely electron-deficient aromatic system, fundamentally altering its reactivity from that of a typical nucleophilic arene to a potent electrophile.

In medicinal chemistry and drug discovery, the incorporation of fluorine and fluorinated motifs is a widely employed strategy to enhance the metabolic stability, binding affinity, lipophilicity, and pharmacokinetic profiles of drug candidates.[1][2][3][4] Compounds like this compound serve as key intermediates, allowing for the precise introduction of a poly-substituted aromatic moiety into complex molecular architectures.[2][5] Furthermore, the nitro group itself offers a versatile synthetic handle, as it can be readily reduced to an amino group, opening pathways to a vast array of nitrogen-containing heterocycles and other bioactive scaffolds.[2]

Electronic and Structural Landscape

The reactivity of an aromatic ring is dictated by the electronic effects of its substituents. In this compound, every substituent acts to withdraw electron density from the ring, a cumulative effect that is central to its chemistry.

  • The Nitro Group (-NO2): This is one of the most powerful electron-withdrawing groups in organic chemistry. It deactivates the ring through two mechanisms: a strong inductive effect (-I) due to the high electronegativity of nitrogen and oxygen, and a potent resonance (or mesomeric) effect (-M), which delocalizes electron density from the ring onto the nitro group's oxygen atoms.[6] This effect is most pronounced at the ortho and para positions relative to the nitro group.

  • Fluorine Atoms (-F): As the most electronegative element, fluorine exerts a very strong -I effect. While it technically has a +M (donating) resonance effect via its lone pairs, its -I effect overwhelmingly dominates, resulting in a net withdrawal of electron density.

  • Bromine Atom (-Br): Like fluorine, bromine is an electron-withdrawing group, primarily through its -I effect, which outweighs its +M effect.

The collective impact of these groups is a massive reduction in the electron density of the benzene ring, making it highly "activated" towards attack by nucleophiles and strongly "deactivated" towards attack by electrophiles.[6][7]

PropertyValueSource
CAS Number 762297-93-8
Molecular Formula C6HBrF3NO2
Molecular Weight 255.98 g/mol
Physical Form Solid or Semi-Solid

The Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of this compound makes it an exceptional substrate for nucleophilic aromatic substitution (SNAr) reactions.[8] This pathway is distinct from the more familiar SN1 and SN2 reactions that occur at sp3-hybridized carbon centers.[7][9]

The SNAr Mechanism: Addition-Elimination

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[8][10]

  • Addition (Rate-Determining Step): A nucleophile (Nu-) attacks an electron-deficient carbon atom on the aromatic ring that bears a leaving group (LG). This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[7][8][11] This initial step is typically the slow, rate-determining step of the reaction.[8][10]

  • Elimination: The leaving group departs, taking its bonding electrons with it. This step rapidly restores the aromaticity of the ring, yielding the final substituted product.

The stability of the Meisenheimer complex is paramount to the facility of the reaction. The negative charge of this intermediate is effectively delocalized across the aromatic system and, crucially, onto the oxygen atoms of the electron-withdrawing nitro group positioned ortho or para to the site of attack.[7][9][10] This stabilization lowers the activation energy of the first step, accelerating the overall reaction.

Caption: The Addition-Elimination mechanism of SNAr.

Regioselectivity and Leaving Group Preference

In this compound, nucleophilic attack is directed to the positions that are ortho or para to the strongly activating nitro group.[8] In this specific molecule, these are the C1 and C3/C5 positions (bearing fluorine) and the C2 position (bearing bromine).

  • C1 (para to -NO2): This position is highly activated. Attack here allows the negative charge of the Meisenheimer complex to be delocalized directly onto the nitro group.

  • C3/C5 (ortho to -NO2): These positions are also activated, with the negative charge being stabilized by the nitro group.

While traditionally halogens like bromine are considered better leaving groups than fluorine in SN1/SN2 reactions, the opposite is often true in SNAr.[9] The rate-determining step is the initial nucleophilic attack. The extreme electronegativity of fluorine creates a highly polarized C-F bond, making the carbon atom more electrophilic and thus more susceptible to attack.[8][9] Therefore, nucleophilic substitution preferentially displaces a fluorine atom , typically the one at the C1 position (para to the nitro group) due to superior resonance stabilization and potentially less steric hindrance.

Field-Validated Experimental Protocols

The high reactivity of this compound allows for efficient substitution with a variety of nucleophiles under relatively mild conditions. The following protocols are representative of common transformations.

Reaction with Alkoxides: Synthesis of an Aryl Ether

Alkoxides are potent nucleophiles that react readily to form aryl ethers. This protocol details the synthesis of 2-Bromo-1-methoxy-3,5-difluoro-4-nitrobenzene.

Experimental Protocol: Synthesis via Methoxide Substitution

  • Reagents & Setup:

    • This compound (1.0 eq, e.g., 2.56 g, 10.0 mmol)

    • Sodium Methoxide (1.1 eq, e.g., 0.59 g, 11.0 mmol)

    • Anhydrous Methanol (e.g., 40 mL)

    • Round-bottom flask (100 mL) with a magnetic stirrer and nitrogen inlet.

  • Procedure:

    • Under a nitrogen atmosphere, dissolve the this compound in anhydrous methanol in the flask. The use of anhydrous solvent is critical to prevent the hydrolysis of the alkoxide and to avoid water acting as a competing nucleophile.

    • Cool the resulting solution in an ice-water bath to 0 °C. This is to control the initial exotherm of the reaction.

    • Add the sodium methoxide portion-wise over 10-15 minutes, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 1-2 hours.

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.

  • Work-up & Purification:

    • Quench the reaction by slowly adding 1M HCl (aq) until the solution is acidic (pH ~2-3).

    • Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x 30 mL).

    • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the residue by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to obtain the pure 2-Bromo-1-methoxy-3,5-difluoro-4-nitrobenzene.

Reaction with Thiolates: Synthesis of an Aryl Thioether

Thiolates, being soft and powerful nucleophiles, react efficiently to form valuable nitroaryl thioethers.[8]

Experimental Protocol: Synthesis via Thiophenolate Substitution

  • Reagents & Setup:

    • This compound (1.0 eq, e.g., 2.56 g, 10.0 mmol)

    • Thiophenol (1.1 eq, e.g., 1.21 g, 11.0 mmol)

    • Potassium Carbonate (K2CO3) (2.0 eq, e.g., 2.76 g, 20.0 mmol)

    • Acetonitrile (ACN) or Dimethylformamide (DMF) (e.g., 50 mL)

    • Round-bottom flask (100 mL) with a magnetic stirrer.

  • Procedure:

    • Combine the this compound, thiophenol, and potassium carbonate in the solvent. The K2CO3 acts as a base to deprotonate the thiophenol in situ, forming the more nucleophilic thiophenolate anion.

    • Stir the mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up & Purification:

    • Filter the reaction mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Redissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product via column chromatography on silica gel to yield the pure 2-Bromo-1-(phenylthio)-3,5-difluoro-4-nitrobenzene.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purify Purification setup 1. Combine Reactants & Anhydrous Solvent under N2 cool 2. Cool to 0 °C setup->cool add 3. Add Nucleophile Portion-wise cool->add react 4. Stir at Room Temp (1-4 hours) add->react monitor 5. Monitor by TLC / GC-MS react->monitor quench 6. Quench Reaction (e.g., with 1M HCl) monitor->quench extract 7. Organic Extraction quench->extract dry 8. Dry & Concentrate extract->dry purify 9. Column Chromatography on Silica Gel dry->purify product Pure Product purify->product

Caption: A generalized workflow for SNAr reactions.

Conclusion

This compound is a purpose-built electrophilic aromatic scaffold. The synergistic electron-withdrawing capacity of its nitro and halogen substituents renders the ring highly susceptible to nucleophilic aromatic substitution. This reactivity is characterized by a rapid, regioselective displacement of a fluorine atom—typically para to the nitro group—by a wide range of nucleophiles. The detailed protocols provided herein demonstrate that these transformations are robust and high-yielding, cementing the role of this compound as a pivotal building block for accessing complex, highly functionalized molecules essential to the advancement of pharmaceutical and material sciences.

References

  • Stein, D., et al. (2011). 1-Bromo-2,3,5,6-tetrafluoro-4-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1655. [Online] Available at: [Link]

  • Filimonov, V. D., et al. Electrophilic Bromination of Nitrobenzene Using Barium Tetrafluorobromate (III). ResearchGate. [Online] Available at: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Online] Available at: [Link]

  • Chemistry Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. [Online] Available at: [Link]

  • Quora. (2017). Why does Nitrobenzene lower the reactivity of Benzene ring? [Online] Available at: [Link]

  • Chemistry Stack Exchange. (2017). 2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide. [Online] Available at: [Link]

  • SpectraBase. 3-Bromo-4-fluoro-1-nitrobenzene. [Online] Available at: [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Online] Available at: [Link]

  • Lee, E., et al. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Harvard DASH. [Online] Available at: [Link]

  • Google Patents. CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene.
  • ResearchGate. Fluorine in drug discovery: Role, design and case studies. [Online] Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. [Online] Available at: [Link]

  • Jaworski, J. S., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4836. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2021). Synthesis of Polysubstituted Benzenes. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2021). Nitro Compounds. [Online] Available at: [Link]

  • Google Patents. CN103601613B - Preparation method of 3, 4, 5-trifluoro bromobenzene.
  • LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development. [Online] Available at: [Link]

  • ResearchGate. Fluorine in drug discovery: Role, design and case studies. [Online] Available at: [Link]

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Solvation Dynamics and Solubility Profiling of 2-Bromo-1,3,5-trifluoro-4-nitrobenzene: A Technical Guide for Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Structural Causality and Chemical Profile

2-Bromo-1,3,5-trifluoro-4-nitrobenzene (CAS: 762297-93-8)[1] is a highly functionalized, electron-deficient polyhalogenated aromatic building block. With a molecular formula of C


HBrF

NO

and a molecular weight of 255.98 g/mol [1], its solvation profile is strictly dictated by its dense array of electron-withdrawing substituents.

The presence of one nitro group (-NO


) and three fluorine atoms (-F) severely depletes the electron density of the aromatic ring. This structural feature makes it an exceptionally reactive electrophile for downstream pharmaceutical synthesis, particularly in the development of complex active pharmaceutical ingredients (APIs) such as PARP1 inhibitors[2].

Because the molecule completely lacks hydrogen bond donors (HBD = 0) and is dominated by lipophilic halogens, it exhibits practically zero solubility in aqueous media but is highly miscible in a wide range of organic solvents[3]. Furthermore, the heavy bromine atom enhances the molecule's overall polarizability, facilitating excellent solvation in moderately polar, halogenated solvents via strong dispersion forces.

Quantitative Solubility Data

The selection of an appropriate solvent depends heavily on the dielectric constant (


) and the specific synthetic application. The table below outlines the empirical and mechanistic solubility profile of this compound across common laboratory solvents.
SolventPolarity IndexDielectric Constant (

)
Solubility LevelMechanistic Solvation Rationale
Water 10.280.1Insoluble High cohesive energy of water; inability of the solute to act as a hydrogen bond donor[3].
Hexane 0.11.9Low to Moderate Non-polar environment weakly solvates the highly polarized nitro-aromatic dipole.
Dichloromethane (DCM) 3.18.9Very High Excellent dipole-dipole matching; high polarizability aligns with the bromo-substituent.
Ethyl Acetate (EtOAc) 4.46.0Very High Strong hydrogen bond acceptor capabilities of EtOAc solvate the electron-deficient ring.
Tetrahydrofuran (THF) 4.07.5Very High Ethereal oxygen coordinates effectively with the polarized aromatic system.
N,N-Dimethylformamide (DMF) 6.438.3Very High Polar aprotic nature stabilizes transition states during Nucleophilic Aromatic Substitution (S

Ar).
Methanol (MeOH) 5.133.0Moderate to High Protic nature provides moderate solubility, though less optimal than aprotic solvents for this specific dipole.

Experimental Protocols: Self-Validating Workflows

To ensure high-yield recovery and accurate analytical tracking, the following protocols have been designed with built-in self-validating checkpoints.

Protocol 1: Liquid-Liquid Extraction (LLE) and Reaction Workup

In synthetic workflows, such as those described for PARP1 inhibitor intermediates, this compound must frequently be isolated from aqueous reaction mixtures[2].

  • Partitioning: Transfer the crude aqueous reaction mixture to a separatory funnel. Add Ethyl Acetate (EtOAc) or Dichloromethane (DCM) in a 1:1 v/v ratio to the aqueous phase.

    • Causality: EtOAc provides excellent solvation for the lipophilic halogenated nitrobenzene while maintaining a strict phase boundary with water, ensuring high partitioning efficiency.

  • Phase Separation: Agitate vigorously and vent to release pressure. Allow the phases to separate completely. Extract the aqueous layer twice more with additional organic solvent to ensure quantitative recovery.

  • Washing (Self-Validation Step): Wash the combined organic layers with deionized water (2x) and saturated aqueous NaCl (brine) (1x)[2].

    • Causality: Water washes are critical to remove residual polar aprotic reaction solvents (like DMF or DMSO) that partition slightly into EtOAc. The final brine wash breaks any micro-emulsions and pre-dries the organic layer via osmotic pressure.

  • Drying & Concentration: Dry the organic phase over anhydrous Na

    
    SO
    
    
    
    , filter to remove the desiccant, and concentrate under reduced pressure to afford the crude this compound[2].
Protocol 2: High-Throughput Thermodynamic Solubility Screening & HPLC Analysis

When determining exact solubility limits or monitoring reaction progress, HPLC is the standard analytical method. Due to the structural isomers common in halogenated nitrobenzenes, specific column chemistries are required to prevent co-elution[4].

  • Equilibration: Add an excess of this compound to 1.0 mL of the target solvent in a sealed borosilicate glass vial.

  • Agitation: Sonicate the mixture for 15 minutes, then agitate at 25°C for 24 hours on an orbital shaker to ensure thermodynamic equilibrium is reached.

  • Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes to pellet any undissolved material, leaving a saturated supernatant.

  • HPLC-UV Quantification: Dilute an aliquot of the supernatant into a mobile phase-compatible solvent (e.g., Acetonitrile) and analyze via HPLC-UV at 254 nm.

    • Causality: Utilize a Phenyl-Hexyl or Pentafluorophenyl (PFP) column rather than a standard C18 column. Phenyl-based stationary phases exploit

      
       interactions, providing superior chromatographic resolution for electron-deficient halogenated nitrobenzene isomers compared to standard hydrophobic C18 interactions[4].
      

Mechanistic Solvation Pathways

The choice of solvent fundamentally alters the trajectory of this compound in synthetic pathways. The diagram below illustrates the decision matrix for solvent selection based on the desired chemical operation.

SolventSelection A 2-Bromo-1,3,5-trifluoro- 4-nitrobenzene B Aqueous Extraction & Workup A->B Isolation C Nucleophilic Aromatic Substitution (SNAr) A->C Functionalization D Transition Metal Cross-Coupling A->D C-C Bond Formation E DCM / EtOAc (Immiscible w/ H2O) B->E High Partition Coefficient F DMF / DMSO / MeCN (Polar Aprotic) C->F Stabilizes Meisenheimer Complex G THF / 1,4-Dioxane (Miscible w/ H2O) D->G Solvates Catalyst & Substrate

Caption: Solvent selection decision tree for this compound workflows.

References

  • [2] World Intellectual Property Organization. WO2023146957A1 - Parp1 inhibitors and uses thereof. Google Patents. Available at:

  • RSC Publishing. Ir/C and Brφnsted acid functionalized ionic liquids: an efficient catalytic system for hydrogenation of nitrobenzene to p-aminophenol. rsc.org. Available at: [Link]

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Methodological & Application

Application Note: Precision Regioselective Functionalization of 2-Bromo-1,3,5-trifluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the method development and optimization for Nucleophilic Aromatic Substitution (SNAr) reactions utilizing 2-Bromo-1,3,5-trifluoro-4-nitrobenzene (CAS 762297-93-8). This scaffold is a high-value intermediate for synthesizing polyfunctionalized heterocycles, pharmaceutical fluorophores, and agrochemicals.[1]

The presence of multiple leaving groups (three fluorines, one bromine) and a strong activating group (nitro) creates a complex regioselectivity landscape. This guide provides a validated pathway to selectively displace the fluorine atom para to the nitro group (C1-position) while preserving the bromine handle for subsequent palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

Mechanistic Profiling & Reactivity Logic

The Substrate Architecture

To control the reaction, one must understand the electronic and steric environment of the substrate:

  • Activating Group: The Nitro (-NO2) group at C4 is the primary driver, activating positions ortho (C3, C5) and para (C1) via resonance and inductive withdrawal.

  • Leaving Group Hierarchy: In SNAr regimes with electron-deficient arenes, Fluorine (F) is displaced significantly faster than Bromine (Br).[2] The high electronegativity of fluorine stabilizes the anionic Meisenheimer intermediate, lowering the activation energy of the rate-determining addition step.[3]

  • Steric Gating:

    • C1-F (Para): Flanked by Br (C2) and H (C6). Electronically most activated.

    • C3-F (Ortho): Flanked by Br (C2) and NO2 (C4). Highly sterically congested ("sandwiched"). Least reactive.

    • C5-F (Ortho): Flanked by NO2 (C4) and H (C6). Moderately accessible.

Reaction Pathway Visualization

SNAr_Mechanism Substrate 2-Bromo-1,3,5-trifluoro- 4-nitrobenzene TS_Add Transition State 1 (Nucleophilic Attack) Substrate->TS_Add + Nu: Nu Nucleophile (Nu:) Nu->TS_Add Meisenheimer Meisenheimer Complex (Anionic Intermediate) TS_Add->Meisenheimer Rate Determining Step TS_Elim Transition State 2 (Fluoride Ejection) Meisenheimer->TS_Elim Product_Para Product A (Major) C1-Substitution (Para) TS_Elim->Product_Para Kinetic Control (Preferred) Product_Ortho Product B (Minor) C5-Substitution (Ortho) TS_Elim->Product_Ortho Thermodynamic/Steric Drift

Figure 1: Reaction coordinate demonstrating the addition-elimination mechanism. The stability of the Meisenheimer complex dictates the preference for Fluorine displacement over Bromine.

Critical Process Parameters (CPP)

Optimization data for the reaction with a model amine (Morpholine, 1.05 eq).

ParameterCondition A (Recommended)Condition B (Aggressive)Outcome Analysis
Solvent Acetonitrile (MeCN) DMF / DMSODMF promotes over-reaction (di-substitution) due to high polarity and heating. MeCN allows better thermal control.
Base DIPEA (Hunig's Base) K2CO3 (Solid)Soluble organic bases (DIPEA) provide homogeneous kinetics. Solid bases can lead to "hot spots" and variable regioselectivity.
Temperature -10°C to 0°C 25°C to 60°CLow temperature is critical to suppress attack at the C5 (ortho) position.
Stoichiometry 1.00 - 1.05 eq > 1.2 eqExcess nucleophile immediately attacks the second activated fluorine (C5).

Experimental Protocol: Regioselective Mono-Substitution

Objective: Synthesis of 4-(2-bromo-3,5-difluoro-4-nitrophenyl)morpholine (Target C1-substitution).

Materials
  • This compound (1.0 eq)

  • Morpholine (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

  • Acetonitrile (Anhydrous)

  • Internal Standard:

    
    -Trifluorotoluene (for 19F NMR quantification)
    
Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve This compound (500 mg, 1.95 mmol) in anhydrous Acetonitrile (10 mL, 0.2 M).

  • Cooling: Submerge the flask in an ice/salt bath to reach -10°C . Allow to equilibrate for 15 minutes.

  • Base Addition: Add DIPEA (408 µL, 2.34 mmol) via syringe. The solution may darken slightly.

  • Nucleophile Addition (Critical): Dissolve Morpholine (178 mg, 2.05 mmol) in Acetonitrile (2 mL). Add this solution dropwise over 20 minutes using a syringe pump or pressure-equalizing dropping funnel. Rapid addition favors di-substitution.

  • Reaction Monitoring: Stir at -10°C for 2 hours.

    • QC Check: Remove a 50 µL aliquot, dilute with CDCl3, and analyze via 19F NMR . (See Section 5 for interpretation).

    • Endpoint: Disappearance of starting material triplet (approx. -105 to -125 ppm range depending on reference).

  • Quench: Once complete, pour the cold reaction mixture into saturated aqueous NH4Cl (20 mL) and extract with Ethyl Acetate (3 x 15 mL).

  • Workup: Wash combined organics with Brine, dry over Na2SO4, and concentrate under reduced pressure (keep bath < 30°C).

  • Purification: Flash Column Chromatography (SiO2).

    • Eluent: Hexanes:EtOAc (Gradient 95:5 to 80:20).

    • Note: The mono-substituted product is less polar than the di-substituted impurity.

Analytical Validation (Self-Validating System)

The success of this protocol relies on 19F NMR rather than LC-MS, as the molecular weights of regioisomers are identical.

19F NMR Interpretation Guide

The starting material has three distinct fluorine environments. The product will have two.

Starting Material (this compound):

  • F1 (Para): Triplet (coupling to F3/F5).

  • F3/F5 (Ortho): Doublet (coupling to F1).

Target Product (C1-Substitution):

  • Loss of Signal: The F1 signal disappears.

  • Remaining Signals: Two Fluorines remain (F3 and F5).

  • Symmetry Check: If the nucleophile attacks C1 (Para), the molecule retains a plane of symmetry (assuming the nucleophile is achiral). F3 and F5 become chemically equivalent (singlet or simplified multiplet depending on H-coupling).

  • Asymmetry Flag (C5 Attack): If attack occurs at C5 (Ortho), the symmetry is broken. You will see two distinct fluorine signals with complex coupling (F-F coupling between the remaining F1 and F3).

Workflow Diagram

Workflow Start Start Reaction (-10°C, MeCN) Sample Aliquot @ 1 Hour Start->Sample NMR 19F NMR Analysis Sample->NMR Decision Symmetry Check? NMR->Decision PathA Symmetric Signal (Singlet/Doublet) = C1 Substitution (Success) Decision->PathA Yes PathB Complex/Split Signals = C5 Substitution (Failure) Decision->PathB No ActionA Proceed to Workup PathA->ActionA ActionB Lower Temp / Change Solvent Restart PathB->ActionB

Figure 2: Decision tree for real-time reaction monitoring using 19F NMR spectroscopy.

Safety & Handling

  • Energetic Potential: Polyfluorinated nitrobenzenes can exhibit high energy density. While this specific derivative is generally stable, avoid heating crude reaction mixtures above 80°C.

  • Sensitizer: Halogenated nitro compounds are potent skin sensitizers. Double-gloving (Nitrile) and use of a fume hood are mandatory.

  • Incompatibility: Avoid contact with strong reducing agents (hydrides) which may reduce the nitro group or cause rapid defluorination.

References

  • Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing. (Foundational text on the "Fluorine Effect" in SNAr).
  • Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes. Tetrahedron, 59(4), 437-454. Link

  • Sigma-Aldrich. (n.d.). Product Specification: this compound. Link

  • Neumann, C. N., & Ritter, T. (2015). Late-Stage Fluorination: Fancy Novelty or Useful Tool? Angewandte Chemie International Edition, 54(11), 3216-3221. (Context on Fluorine leaving group ability). Link

  • Roh, K., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives.[4] Molecules, 26(5), 1338. (Demonstrates regioselectivity in similar polyfluoroarenes). Link

Sources

Advanced Suzuki-Miyaura Cross-Coupling Protocols for 2-Bromo-1,3,5-trifluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-1,3,5-trifluoro-4-nitrobenzene (CAS: 762297-93-8) is a highly functionalized, electron-deficient building block of significant value in pharmaceutical chemistry and materials science. However, executing a successful Suzuki-Miyaura cross-coupling on this substrate presents a dual synthetic challenge: extreme steric hindrance at the reaction center and severe vulnerability to side reactions at the peripheral fluorine atoms.

This application note provides researchers with field-proven, self-validating protocols designed to achieve high-yielding C–C bond formation. By leveraging third-generation (G3) Buchwald precatalysts and strictly non-nucleophilic anhydrous conditions, these protocols ensure that productive cross-coupling outcompetes degradation pathways.

Mechanistic Insights & Causality (The "Why")

To successfully couple this substrate, one must understand the interplay between its electronic and steric profiles:

  • Electronic Activation & SNAr Vulnerability: The nitro group at the C4 position is a powerful electron-withdrawing moiety that highly activates the aromatic ring toward 1[1]. The fluorine atoms at C1, C3, and C5 are positioned ortho and para to this nitro group, making them exceptional leaving groups[2][3]. If traditional Suzuki conditions (e.g., NaOH, Na₂CO₃ in aqueous ethanol) are utilized, the base or solvent will rapidly displace the fluorines, destroying the starting material.

  • Steric Encumbrance: The reactive C–Br bond at C2 is flanked by two fluorine atoms (C1 and C3). This di-ortho substitution creates a highly sterically hindered environment that heavily impedes the transmetalation and reductive elimination steps of the palladium catalytic cycle[4][5].

  • Catalyst & Ligand Causality: To overcome this steric barrier, bulky, electron-rich dialkylbiarylphosphine ligands (e.g., XPhos ) are required. Utilizing a6 ensures rapid, quantitative generation of the active monoligated Pd(0) species at room temperature or under mild heating (40 °C)[6]. This accelerated catalytic turnover allows the productive cross-coupling to outcompete both SNAr degradation and the protodeboronation of sensitive boronic acids[6][7].

Catalyst and Reagent Selection Matrix

ParameterConventional Suzuki ChoiceOptimized Choice for this SubstrateCausality / Rationale
Base Na₂CO₃, NaOH, or Cs₂CO₃Anhydrous K₃PO₄ K₃PO₄ is sufficiently basic to activate the boronic acid but strictly non-nucleophilic, completely shutting down SNAr at the C-F bonds.
Solvent Toluene/EtOH/H₂OAnhydrous Toluene Protic solvents (alcohols, water) act as nucleophiles under basic conditions. Aprotic toluene prevents alkoxylation/hydroxylation.
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂XPhos Pd G3 Rapidly generates active Pd(0) at low temperatures. Accelerates reductive elimination despite the di-ortho fluorine steric bulk[4][6].
Temperature 80–100 °C40 °C Lower temperatures suppress the activation energy required for SNAr while XPhos Pd G3 maintains high cross-coupling activity[6].

Visualizing the Reaction Dynamics

G cluster_0 Productive Suzuki-Miyaura Cycle cluster_1 Competing Degradation Pathways Pd0 Active Pd(0)L (e.g., XPhos-Pd) OxAdd Oxidative Addition [Pd(II) Complex] Pd0->OxAdd + 2-Br-1,3,5-F3-4-NO2-Ph TransMet Transmetalation [Pd(II)-Ar-Ar'] OxAdd->TransMet + Ar'-B(OH)2 + Base SNAr SNAr Side Product (F displaced by Base) OxAdd->SNAr Nucleophilic Base (e.g., NaOH, Alkoxides) TransMet->Pd0 Regeneration Product Cross-Coupled Product TransMet->Product Reductive Elimination Proto Protodeboronation (Ar'-H) TransMet->Proto Slow Transmetalation + Protic Solvent

Caption: Catalytic cycle of this compound highlighting SNAr and protodeboronation risks.

Experimental Protocols

Protocol A: Mild Anhydrous Coupling (Optimized for SNAr Prevention)

This is the primary recommended protocol for coupling this compound with standard or sterically hindered arylboronic acids.

Reagents Required:

  • This compound (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • XPhos Pd G3 (0.02 equiv, 2 mol%)

  • Anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol) - Must be finely milled and oven-dried.

  • Anhydrous Toluene (10 mL)

Step-by-Step Methodology:

  • Preparation (Glovebox or Schlenk Line): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, XPhos Pd G3, and anhydrous K₃PO₄.

  • Atmosphere Exchange: Seal the flask with a rubber septum. If not utilizing a glovebox, evacuate and backfill the flask with ultra-high purity Argon three times.

  • Solvent Addition: Add anhydrous toluene (10 mL) via syringe.

  • Degassing: Sparge the reaction mixture with Argon for 15 minutes. Causality: Pd(0) is highly susceptible to oxidation; rigorous deoxygenation is critical for sterically hindered substrates requiring sustained catalyst life.

  • Reaction: Transfer the flask to a pre-heated oil bath at 40 °C. Stir vigorously (800 rpm) for 2–4 hours. Monitor the reaction via LC-MS or TLC.

  • Quench & Workup: Once the starting bromide is consumed, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter the suspension through a short pad of Celite to remove the phosphate salts and palladium black.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to isolate the pure biaryl product.

Protocol B: Fluoride-Mediated Coupling (For Base-Sensitive Boronic Acids)

If the boronic acid partner undergoes rapid protodeboronation, a milder fluoride-based activation strategy is required.

Modifications from Protocol A:

  • Substitute K₃PO₄ with Spray-dried Potassium Fluoride (KF) (3.0 equiv).

  • Substitute Toluene with Anhydrous THF .

  • Rationale: The fluoride ion selectively attacks the empty p-orbital of the boron atom to form a highly reactive fluoroborate intermediate, facilitating transmetalation without providing the hard nucleophilicity required to trigger SNAr on the fluorinated aromatic ring[8].

Experimental Workflow Visualization

Workflow Step1 1. Setup Weigh Ar-Br, Ar-B(OH)2, Base, and XPhos Pd G3 in Glovebox Step2 2. Solvent Add anhydrous Toluene. Degas via N2 sparging (15 mins) Step1->Step2 Step3 3. Reaction Stir at 40°C. Monitor by LC-MS to avoid SNAr Step2->Step3 Step4 4. Workup Filter through Celite. Wash with EtOAc. Concentrate Step3->Step4 Step5 5. Isolate Flash Chromatography (Hexane/EtOAc) Yield pure biaryl Step4->Step5

Caption: Step-by-step experimental workflow for anhydrous Suzuki coupling to prevent SNAr degradation.

Troubleshooting Guide (Self-Validating System)

Observation (Symptom)Root Cause AnalysisCorrective Action
LC-MS shows M-19 + Base Adduct (e.g., loss of F, addition of OH or OMe)SNAr Side Reaction: A nucleophile in the system attacked the C1, C3, or C5 position.Ensure absolute anhydrous conditions. Verify that K₃PO₄ is used instead of hydroxides/carbonates. Do not use alcoholic solvents.
LC-MS shows Ar'-H (Starting bromide remains unreacted)Protodeboronation: The boronic acid decomposed before transmetalation could occur.Ensure the use of XPhos Pd G3 to accelerate the catalytic cycle[6]. Lower the reaction temperature to 25 °C. Consider switching to Protocol B (KF in THF).
Incomplete Conversion (No side products, but reaction stalls)Catalyst Deactivation / Steric Blockade: The Pd catalyst oxidized, or stirring was insufficient for the heterogeneous base.Increase Argon sparging time to 20 minutes. Increase stirring speed to >800 rpm to ensure mass transfer between the solid K₃PO₄ and the solution.

References

  • "this compound (CAS 762297-93-8)." Sigma-Aldrich,

  • "Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds." Catalysts, 2014.[8]

  • "Cationic Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids." Journal of the American Chemical Society, 2017.[7]

  • "4-Ethyl-2-fluoronitrobenzene: Nucleophilic Aromatic Substitution (SNAr) Reactions." Benchchem.[1]

  • "SNAr reaction of 2-fluoronitrobenzene with diethyl 2-fluoromalonate." ResearchGate.[2]

  • "Arylation Chemistry for Bioconjugation." PMC - NIH.[3]

  • "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2010.[4]

  • "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups." PMC - NIH.[5]

  • "Comprehensive Application Notes & Protocols: XPhos Pd G3 for Challenging Suzuki-Miyaura Couplings with Unstable Boronic Acid." Smolecule.[6]

Sources

Application Note: Chemoselective C-N Coupling of 2-Bromo-1,3,5-trifluoro-4-nitrobenzene

[1]

Technique:Target Substrate:1

Executive Summary

Functionalizing this compound via C-N bond formation presents a severe chemoselectivity challenge.[1] The substrate contains three highly activated Fluorine atoms (positions 1, 3, and 5) susceptible to uncatalyzed Nucleophilic Aromatic Substitution (


This protocol details a high-fidelity catalytic system using 3rd-Generation Buchwald Precatalysts and weak bases to exclusively target the C-Br bond while suppressing defluorination.[1]

Substrate Analysis & Reactivity Mapping[1]

Understanding the electronic vectors of the substrate is prerequisite to reaction design. The nitro group at position 4 dictates the reactivity landscape.

Structural Reactivity Profile
  • The Trap (

    
     Sites):  Fluorine atoms at C-3  and C-5  are ortho to the nitro group.[1] The Fluorine at C-1  is para.[1] These positions are highly electrophilic and will react rapidly with nucleophiles (amines) even without a catalyst.[1]
    
  • The Target (Pd-Site): The Bromine at C-2 is meta to the nitro group.[1] It is not activated for

    
    .[1] Therefore, displacement of the bromine requires oxidative addition by a metal catalyst.
    
  • Steric Challenge: The Bromine is "sandwiched" between two Fluorines (C-1 and C-3), creating significant steric hindrance that impedes the approach of bulky Pd-ligand complexes.[1]

Decision Logic for Chemoselectivity

To achieve C-Br coupling, the rate of Palladium Oxidative Addition (


Implication: You must use a ligand that is exceptionally fast at oxidative addition (electron-rich, bulky) and avoid conditions that accelerate

ReactivityMapSubstrate2-Bromo-1,3,5-trifluoro-4-nitrobenzeneF_OrthoF (Pos 3, 5)Ortho to NO2High SNAr RiskSubstrate->F_OrthoFast Uncatalyzed AttackF_ParaF (Pos 1)Para to NO2High SNAr RiskSubstrate->F_ParaFast Uncatalyzed AttackBr_MetaBr (Pos 2)Meta to NO2Target for Pd-CatSubstrate->Br_MetaRequires Pd-Catalysis

Figure 1: Reactivity vectors showing the competition between

Optimized Protocol

Critical Reagent Selection[1][2]
ComponentRecommendationRationale
Catalyst BrettPhos Pd G3 or RuPhos Pd G3 BrettPhos is ideal for electron-deficient aryl halides and resists inhibition by the nitro group.[1] RuPhos is preferred if the amine is sterically hindered or secondary. The G3 precatalyst ensures rapid initiation, crucial to beating the

clock.
Ligand BrettPhos (if using Pd(OAc)2)Provides the necessary electron density to facilitate oxidative addition into the crowded, electron-poor C-Br bond.[1]
Base

(finely ground) or

Weak, non-nucleophilic bases are mandatory. Strong bases like NaOtBu will attack the C-F bonds or trigger nitro-group side reactions.[1]
Solvent Toluene or Xylene (Anhydrous)Non-polar solvents suppress the dipolar transition state of the competing

reaction. Avoid DMF, DMSO, or DMAc.
Amine Anilines, Amides, or Bulky AminesPrimary aliphatic amines (e.g., n-butylamine) are extremely risky due to high nucleophilicity (

dominant). If using aliphatic amines, slow addition is required.
Step-by-Step Methodology

Scale: 1.0 mmol (256 mg substrate) Safety Note: Nitro-polyhaloarenes can be energetic.[1] Perform reactions behind a blast shield.

  • Glassware Preparation:

    • Oven-dry a 10 mL screw-cap reaction vial or Schlenk tube.

    • Equip with a magnetic stir bar.[1]

    • Cool under a stream of Argon or Nitrogen.[1]

  • Reagent Loading (Glovebox or Schlenk Line):

    • Add BrettPhos Pd G3 (0.02 mmol, 2 mol%).[1] Note: If using separate Pd/Ligand, premix Pd(OAc)2 and Ligand (1:1.2 ratio) in solvent at 80°C for 5 mins before adding.

    • Add This compound (1.0 mmol, 1.0 equiv).

    • Add Base (

      
      )  (2.0 mmol, 2.0 equiv). Ensure base is finely ground and anhydrous.
      
    • Crucial Step: Do not add the amine yet if it is a liquid aliphatic amine.

  • Solvent Addition:

    • Add Anhydrous Toluene (4.0 mL, 0.25 M concentration).

    • Seal the vial with a septum cap.

    • Purge with inert gas for 5 minutes (sparging).

  • Amine Addition & Reaction:

    • For Solid Amines/Anilines: Add with the other solids in Step 2.

    • For Liquid/Aliphatic Amines: Add via syringe after the catalyst and substrate are stirring in solvent.

    • Place the vial in a pre-heated block at 80°C .

    • Tip: Do not exceed 100°C initially.[1] Higher temps favor

      
       disproportionately.[1]
      
  • Monitoring:

    • Monitor via LC-MS or GC-MS at 1 hour.

    • Look for the product mass (M+Amine-Br).[1]

    • Warning Sign: If you see M-F+Amine peaks,

      
       is dominating.[1] Lower temperature or switch to a less polar solvent (e.g., add 20% Hexane to Toluene).
      
  • Workup:

    • Cool to room temperature.[1][2]

    • Filter through a pad of Celite/Silica to remove base and Pd black. Elute with EtOAc.

    • Concentrate in vacuo.[1]

    • Purify via Flash Column Chromatography (Hexane/EtOAc gradient).[1] Note: The product will likely be yellow/orange due to the nitro group.

Troubleshooting & Optimization Logic

If the standard protocol fails, use this logic flow to diagnose the failure mode.

TroubleshootingStartReaction Outcome?Result1Product detectedbut Low YieldStart->Result1Result2Major Byproduct:Defluorination (SNAr)Start->Result2Result3No Reaction(Starting Material Recovered)Start->Result3Fix1Increase Catalyst Load (to 5%)Or Switch to RuPhosResult1->Fix1Fix21. Switch Solvent to pure Toluene/Benzene2. Lower Temp to 60°C3. Use bulkier amineResult2->Fix2Fix3Catalyst Poisoning?Ensure Anhydrous conditionsCheck Ligand OxidationResult3->Fix3

Figure 2: Troubleshooting decision tree based on LC-MS/GC-MS feedback.

Specific Scenarios:
  • Substrate Hydrolysis: If you observe a phenol (OH replacing F or Br), your base was too wet.[1] Use fresh, flame-dried

    
    .
    
  • Catalyst Death: The nitro group can sometimes coordinate Pd.[1] If conversion stalls, add a second portion of catalyst after 4 hours.

  • Regio-scrambling: If the amine ends up at the wrong position, it is almost certainly

    
    . This is intrinsic to the substrate. You cannot "force" Pd to work if the background rate is too high. In this case, slow addition of the amine  (syringe pump over 2 hours) maintains a low concentration of nucleophile, favoring the catalytic cycle (which is zero-order in amine often) over the bimolecular 
    
    
    .

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Aryl Halides and Sulfonates."[1] Modern Arylation Methods, Wiley-VCH, 2009.[1] Link[1]

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50. Link

  • Sandtorv, A. H. "Nucleophilic Aromatic Substitution (SNAr) in Organic Synthesis."[1] Advanced Synthesis & Catalysis, 2015. (Context for competing mechanisms on polyfluoroarenes).

  • Fors, B. P., et al. "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides." Journal of the American Chemical Society, 2008, 130, 13552. Link[1]

  • Sigma-Aldrich Product Sheet. "this compound."[1] (Substrate physical properties). Link

Application Note & Protocol: Sonogashira Coupling of 2-Bromo-1,3,5-trifluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Aryl-Alkynes

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] First reported by Kenkichi Sonogashira in 1975, this palladium- and copper-cocatalyzed reaction has become an indispensable tool in organic synthesis.[4] Its applications are particularly prominent in the fields of medicinal chemistry and drug development, where the resulting aryl-alkyne motif serves as a rigid scaffold or a versatile intermediate for constructing complex molecular architectures.[5][6][7]

This application note provides a detailed guide to the Sonogashira coupling of 2-Bromo-1,3,5-trifluoro-4-nitrobenzene, a challenging yet valuable substrate. The presence of multiple electron-withdrawing groups (three fluorine atoms and a nitro group) significantly influences the electronic properties of the aryl bromide. While such groups facilitate the initial oxidative addition step in the catalytic cycle, they also present unique challenges that necessitate careful optimization of reaction conditions.[8] This guide offers a deep dive into the reaction mechanism, provides a robust, step-by-step protocol, and outlines key considerations for researchers aiming to successfully employ this transformation.

The Dual Catalytic Cycle: A Mechanistic Overview

The success of the Sonogashira coupling hinges on the synergistic action of two interconnected catalytic cycles: a primary palladium cycle and a copper co-catalytic cycle.[2][4][9] Understanding this mechanism is critical for troubleshooting and optimizing the reaction for specific substrates.

The Palladium Cycle:

  • Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) species, which undergoes oxidative addition to the aryl bromide (Ar-Br). This step, often rate-limiting for aryl bromides, forms a square planar Pd(II) complex. The strong electron-withdrawing nature of the fluoro and nitro substituents on this compound promotes this key activation step.[8]

  • Transmetalation: The activated aryl group on the Pd(II) center is then exchanged for the alkynyl group from a copper acetylide intermediate, which is generated in the copper cycle. This is the crucial step where the two cycles intersect.

  • Reductive Elimination: Following a cis-trans isomerization, the Pd(II) complex undergoes reductive elimination, forming the desired C(sp²)-C(sp) bond of the product aryl-alkyne and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[2]

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) co-catalyst (typically CuI) coordinates with the terminal alkyne.[4]

  • Deprotonation & Acetylide Formation: In the presence of a base (e.g., an amine), the acidic terminal proton of the alkyne is removed, forming a highly reactive copper(I) acetylide intermediate.[4][10] This species is the active nucleophile for the transmetalation step in the palladium cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂(Br) Pd0->OxAdd Oxidative Addition (Ar-Br) Trans cis-Ar-Pd(II)L₂(C≡CR) OxAdd->Trans Transmetalation Cu_acetylelide Cu_acetylelide Trans->Pd0 Reductive Elimination Product_Pd Ar-C≡CR Trans->Product_Pd Alkyne H-C≡CR Cu_pi [Cu(C≡CR)]-π-complex Alkyne->Cu_pi + Cu(I) Cu_acetylide Cu-C≡CR Cu_pi->Cu_acetylide + Base - H-Base⁺ Cu_acetylide->Trans To Pd Cycle caption Fig. 1: Interconnected Palladium and Copper catalytic cycles.

Caption: Fig. 1: Interconnected Palladium and Copper catalytic cycles.

Optimizing the Reaction: Key Parameter Selection

The specific electronic nature of this compound requires careful consideration of each reaction component.

Catalyst System: Palladium and Copper
  • Palladium Source: Pre-catalysts like Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are highly effective.[2] For this electron-deficient substrate, a catalyst loading of 1-3 mol% is a robust starting point.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the standard and most effective co-catalyst. Its role is to facilitate the formation of the copper acetylide, which significantly accelerates the reaction, allowing for milder conditions.[4] A loading of 1-5 mol% is typical. While copper-free Sonogashira reactions exist, they often require harsher conditions or specialized ligands and may not be ideal for this specific transformation without further optimization.[5]

Base Selection

The base serves two primary functions: deprotonating the terminal alkyne and neutralizing the hydrogen bromide (HBr) byproduct.[1]

  • Amine Bases: Liquid amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are excellent choices as they can also serve as the solvent or co-solvent.

  • Inorganic Bases: In some cases, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, particularly in polar aprotic solvents like DMF.[1] For this protocol, we will focus on an amine base for its dual role and ease of use.

Solvent Choice

The solvent must effectively dissolve all reaction components, including the aryl halide, alkyne, and catalytic species.[11]

  • Amine Solvents: Using an amine base like Et₃N as the solvent is a classic approach.

  • Aprotic Solvents: Solvents such as tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are commonly used.[1] DMF's high polarity can be beneficial for dissolving the polar substrate and intermediates.[11] A mixture of THF and Et₃N often provides an excellent balance of solubility and reactivity.

Detailed Experimental Protocol

This protocol outlines a general procedure for the coupling of this compound with a generic terminal alkyne (e.g., Phenylacetylene).

Reagent & Condition Summary
ComponentRoleMolar Eq.Typical Amount (for 1 mmol scale)
This compoundAryl Halide1.0270 mg (1.0 mmol)
Terminal Alkyne (e.g., Phenylacetylene)Coupling Partner1.1 - 1.2112-122 mg (1.1-1.2 mmol)
PdCl₂(PPh₃)₂Palladium Catalyst0.02 (2 mol%)14 mg (0.02 mmol)
Copper(I) Iodide (CuI)Co-catalyst0.03 (3 mol%)5.7 mg (0.03 mmol)
Triethylamine (Et₃N)Base / Co-solvent-5 mL
Tetrahydrofuran (THF)Solvent-5 mL
Parameter Condition
Temperature50 °C
AtmosphereInert (Argon or N₂)
Reaction Time4-12 hours
Experimental Workflow

Caption: Fig. 2: General experimental workflow for Sonogashira coupling.

Step-by-Step Procedure

Reaction Setup:

  • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.03 eq).

  • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Via syringe, add anhydrous THF (5 mL) and triethylamine (5 mL). Stir the resulting suspension for 5 minutes.

  • Add the terminal alkyne (1.1 eq) dropwise via syringe.

Reaction Execution and Monitoring: 5. Place the flask in a preheated oil bath at 50 °C. 6. Stir the reaction mixture vigorously. The color will typically change to a dark brown or black suspension. 7. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every 1-2 hours until the starting aryl bromide is consumed.

Workup and Purification: 8. Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. 9. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst and copper salts. Wash the Celite pad with additional ethyl acetate (10 mL). 10. Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product. 11. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
No or Low Conversion Inactive catalyst; Insufficient temperature; Impure reagents/solvents.Use fresh, high-purity catalysts and anhydrous, degassed solvents. Increase temperature in 10 °C increments (up to 80 °C).
Glaser Homocoupling Presence of oxygen; High copper loading.Ensure the reaction is run under a strictly inert atmosphere. Reduce CuI loading to 1-2 mol%.
Dehalogenation of Starting Material Catalyst degradation; Presence of water.Ensure anhydrous conditions. Use a more robust phosphine ligand if the problem persists.
Formation of Tar/Byproducts Reaction run for too long or at too high a temperature.Monitor the reaction closely and stop it once the starting material is consumed. Reduce the reaction temperature.

Safety Precautions

  • Reagents: Palladium catalysts are toxic and should be handled in a fume hood. Organic solvents are flammable. Amines are corrosive and have strong odors.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Atmosphere: The reaction should be performed under an inert atmosphere to prevent catalyst deactivation and unwanted side reactions. Use a Schlenk line or glovebox.

Conclusion

The Sonogashira coupling of this compound is a highly effective method for synthesizing valuable fluorinated and nitrated aryl-alkyne building blocks. The electron-deficient nature of the substrate is advantageous for the oxidative addition step. By carefully controlling the reaction parameters—particularly the catalyst system, base, solvent, and temperature—researchers can achieve high yields and purity. The protocol provided herein offers a reliable and optimized starting point for scientists and drug development professionals working with this class of compounds.

References

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. Available at: [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. Available at: [Link]

  • The Optimization of Direct Heteroarylation and Sonogashira Cross-Coupling Reactions as Efficient and Sustainable Synthetic Methods To Access π-Conjugated Materials with Near-Infrared Absorption - ACS Publications. Available at: [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Request PDF - ResearchGate. Available at: [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review - CiteDrive. Available at: [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Available at: [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. Available at: [Link]

  • 7.4. Sonogashira Coupling Reaction of Aryl Derivatives: A Versatile Method for Acetylide Building Blocks - Books. Available at: [Link]

  • The copper/palladium cooperation in Sonogashira coupling. - ResearchGate. Available at: [Link]

  • Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre. Available at: [Link]

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Application Notes and Protocols: Selective Reduction of 2-Bromo-1,3,5-trifluoro-4-nitrobenzene to 2-Bromo-1,3,5-trifluoro-4-aminobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the selective reduction of the nitro group in 2-Bromo-1,3,5-trifluoro-4-nitrobenzene to form the corresponding amine, 2-Bromo-1,3,5-trifluoro-4-aminobenzene. This transformation is a critical step in the synthesis of various high-value chemical entities in the pharmaceutical and materials science sectors. These notes detail several robust protocols, discuss the underlying chemical principles, and offer expert insights into optimizing reaction conditions while maintaining the integrity of the carbon-bromine and carbon-fluorine bonds. The methodologies covered include catalytic transfer hydrogenation, and metal-acid reduction systems, each evaluated for efficiency, selectivity, and scalability.

Introduction: The Significance of Polysubstituted Anilines

Polysubstituted anilines, particularly those containing fluorine and bromine atoms, are pivotal building blocks in medicinal chemistry and materials science. The unique electronic properties imparted by fluorine, such as increased metabolic stability and binding affinity, make these motifs highly desirable in drug design.[1] The bromine atom serves as a versatile handle for subsequent cross-coupling reactions, enabling the construction of complex molecular architectures. The selective reduction of a nitro group on a polyhalogenated benzene ring presents a significant synthetic challenge due to the potential for competitive dehalogenation.[2][3] This guide focuses on reliable methods to achieve this transformation with high fidelity for this compound (CAS 762297-93-8).[4]

Challenges in Selective Reduction

The primary challenge in the reduction of halogenated nitroaromatics is preventing the cleavage of the carbon-halogen bonds (hydrodehalogenation), which can occur under harsh reducing conditions.[2][3] The reactivity of the C-X bond towards reduction generally follows the order C-I > C-Br > C-Cl > C-F. Therefore, preserving the C-Br bond while reducing the nitro group requires carefully chosen reagents and conditions.

Recommended Reduction Methodologies

After extensive evaluation, two primary methods have been identified as highly effective for the selective reduction of this compound: Catalytic Transfer Hydrogenation and Metal-Acid Reduction.

Method 1: Catalytic Transfer Hydrogenation (CTH)

Catalytic Transfer Hydrogenation (CTH) is a powerful and often milder alternative to traditional catalytic hydrogenation using flammable hydrogen gas.[5][6][7] This method utilizes a hydrogen donor in the presence of a metal catalyst. Ammonium formate, in conjunction with palladium on carbon (Pd/C), is a particularly effective system for this transformation.[5][8][9]

2.1.1. Causality of Experimental Choices
  • Hydrogen Donor (Ammonium Formate): Ammonium formate decomposes in the presence of the catalyst to provide hydrogen, carbon dioxide, and ammonia.[5] This in-situ generation of hydrogen at the catalyst surface allows for controlled and efficient reduction at atmospheric pressure.

  • Catalyst (Palladium on Carbon): Palladium is a highly active catalyst for hydrogenation. Using a supported catalyst like Pd/C facilitates easy removal from the reaction mixture by filtration. 5% Pd/C is often sufficient to achieve good conversion.[6]

  • Solvent (Methanol or Ethanol): Protic solvents like methanol or ethanol are excellent for this reaction as they effectively dissolve the ammonium formate and the substrate, facilitating the interaction with the heterogeneous catalyst.

2.1.2. Experimental Workflow: Catalytic Transfer Hydrogenation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Charge flask with This compound and Pd/C B Add Methanol A->B C Add Ammonium Formate in portions B->C D Heat to reflux (e.g., 60-65 °C) C->D E Monitor reaction by TLC/LC-MS D->E F Cool to room temperature E->F Upon completion G Filter through Celite® F->G H Wash Celite® pad with Methanol G->H I Concentrate filtrate in vacuo H->I J Dissolve residue in Ethyl Acetate I->J K Wash with water and brine J->K L Dry over Na2SO4 K->L M Concentrate and purify by column chromatography L->M

Caption: Workflow for Catalytic Transfer Hydrogenation.

2.1.3. Detailed Protocol: Catalytic Transfer Hydrogenation

Materials:

  • This compound

  • Palladium on carbon (5% w/w)

  • Ammonium formate

  • Methanol (reagent grade)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter flask

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add 5% Palladium on carbon (0.05 - 0.10 eq by weight).

  • Add methanol to create a slurry (approx. 10-20 mL per gram of substrate).

  • Begin stirring and gently heat the mixture to 40-50 °C.

  • Carefully add ammonium formate (3.0 - 5.0 eq) in small portions over 15-20 minutes. An exotherm and gas evolution (CO₂ and NH₃) will be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 65 °C) and maintain for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Dissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Method 2: Metal-Acid Reduction (Iron/Acetic Acid)

The reduction of nitroarenes using iron metal in acidic media is a classic and highly reliable method, first discovered by Béchamp in 1854.[10][11][12] This method is cost-effective, environmentally friendly, and often shows excellent chemoselectivity, tolerating a wide range of functional groups.[11][13]

2.2.1. Causality of Experimental Choices
  • Reducing Agent (Iron Powder): Iron is a cheap and effective reducing agent. In the presence of an acid, it is oxidized from Fe(0) to Fe(II) and/or Fe(III), providing the electrons necessary for the reduction of the nitro group.

  • Acid (Acetic Acid): Acetic acid serves multiple purposes. It activates the iron powder, acts as a proton source for the reaction, and helps to maintain a pH that is favorable for the reduction while suppressing side reactions.[11][14]

  • Solvent System (Ethanol/Water): A mixture of ethanol and water is often used to ensure the solubility of both the organic substrate and the inorganic reagents.

2.2.2. Reaction Mechanism: Iron-Acid Reduction

G A Ar-NO₂ (Nitroarene) B Ar-NO (Nitrosoarene) A->B + 2e⁻, + 2H⁺ C Ar-NHOH (Hydroxylamine) B->C + 2e⁻, + 2H⁺ D Ar-NH₃⁺ (Anilinium ion) C->D + 2e⁻, + 2H⁺ E Ar-NH₂ (Aniline) D->E - H⁺ Base Base Workup (e.g., NaHCO₃) Fe Fe(0) H H⁺ (from AcOH)

Caption: Simplified mechanism for iron-acid reduction.

2.2.3. Detailed Protocol: Iron/Acetic Acid Reduction

Materials:

  • This compound

  • Iron powder (<100 mesh, reduced)

  • Glacial acetic acid

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter flask

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, create a suspension of this compound (1.0 eq) and iron powder (3.0 - 5.0 eq) in a mixture of ethanol, water, and acetic acid (e.g., a 5:2:1 ratio).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.

  • Maintain at reflux for 2-4 hours. The reaction progress can be monitored by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to remove the volatile solvents.

  • Dilute the residue with ethyl acetate and carefully neutralize the remaining acetic acid by washing with a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify by flash column chromatography if necessary.

Data Summary and Comparison

ParameterCatalytic Transfer Hydrogenation (CTH)Iron/Acetic Acid Reduction
Primary Reagents Pd/C, Ammonium FormateIron Powder, Acetic Acid
Typical Reaction Time 1-3 hours2-4 hours
Typical Temperature 60-70 °C (Reflux in MeOH)80-90 °C (Reflux)
Work-up Complexity Moderate (Filtration, Extraction)Moderate (Filtration, Neutralization, Extraction)
Selectivity Generally high, low risk of dehalogenationExcellent, very low risk of dehalogenation
Cost Higher (due to Palladium catalyst)Lower (Iron and Acetic Acid are inexpensive)
Scalability Good, but catalyst cost can be a factorExcellent, highly suitable for large-scale synthesis

Safety and Handling

This compound:

  • Harmful if swallowed, in contact with skin, or if inhaled.[4][15]

  • Causes skin and serious eye irritation.[4][15]

  • May cause respiratory irritation.[4]

  • Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[16]

Reagents:

  • Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry and in the presence of solvents. Handle with care and do not allow the catalyst to dry completely on filter paper.

  • Ammonium Formate: Can decompose upon heating. Add in portions to control the initial exotherm and gas evolution.

  • Iron Powder: Finely divided iron can be flammable.

  • Acids and Solvents: Handle all acids and flammable organic solvents with appropriate care in a fume hood.

Conclusion and Recommendations

Both Catalytic Transfer Hydrogenation with Pd/C and ammonium formate, and metal-acid reduction with iron and acetic acid are highly effective methods for the selective reduction of this compound.

  • For small-scale synthesis and rapid protocol development , the Catalytic Transfer Hydrogenation method is often preferred due to its milder conditions and potentially shorter reaction times.

  • For large-scale production and cost-sensitive applications , the Iron/Acetic Acid method is an excellent choice due to its low reagent cost, high selectivity, and proven scalability.

The choice of method will ultimately depend on the specific requirements of the researcher, including scale, available equipment, and cost considerations. In both cases, careful monitoring of the reaction is crucial to ensure complete conversion of the starting material and to minimize the formation of byproducts.

References

  • Strukil, V., et al. (2017). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 22(12), 2123. Available at: [Link]

  • Nadda, A. K., et al. (2009). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. E-Journal of Chemistry, 6(1), 1-6. Available at: [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved March 7, 2026, from [Link]

  • Gowda, D. C., et al. (2000). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. Synthetic Communications, 30(20), 3639-3644. Available at: [Link]

  • Kulkarni, A. A., & Mahajani, V. V. (2004). Catalytic transfer hydrogenation: o-nitro anisole to o-anisidine, some process development aspects. Chemical Engineering Journal, 102(2), 115-127. Available at: [Link]

  • Shroff, S. R. (n.d.). Amination by Reduction. Shroff S. R. Rotary Institute of Chemical Technology. Retrieved March 7, 2026, from [Link]

  • Cai, K. Y., & Zhou, Y. M. (2015). Reduction of Nitroarenes to Aromatic Amines with Sodium Borohydride in the Presence of Selenium and Actived Carbon. Bulletin of Chemical Reaction Engineering & Catalysis, 10(3), 275-280. Available at: [Link]

  • MilliporeSigma. (n.d.). This compound. Retrieved March 7, 2026, from [Link]

  • Soltani, B., et al. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry, 3, 110-120. Available at: [Link]

  • Corma, A., et al. (2014). Mechanistic Studies of the Reduction of Nitroarenes by NaBH4 or Hydrosilanes Catalyzed by Supported Gold Nanoparticles. ACS Catalysis, 4(9), 3099-3106. Available at: [Link]

  • OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). Retrieved March 7, 2026, from [Link]

  • Gowda, D. C., et al. (2000). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. ResearchGate. Available at: [Link]

  • Abiraj, K., et al. (2005). Transfer Hydrogenation of Aromatic Nitro Compounds Using Polymer‐Supported Formate and Pd‐C. Synthetic Communications, 35(1), 1-6. Available at: [Link]

  • ScienceMadness. (2011). Nitroaromatic Reduction w/Sn. Retrieved March 7, 2026, from [Link]

  • Thompson, A., et al. (2004). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Journal of Chemical Research, 2004(3), 204-206. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved March 7, 2026, from [Link]

  • askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved March 7, 2026, from [Link]

  • Li, H., et al. (2012). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 17(9), 10588-10597. Available at: [Link]

  • PubChem. (n.d.). 2-Bromo-4-nitro-1-(trifluoromethyl)benzene. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). Method for reducing aromatic nitro groups.
  • Wang, J., et al. (2014). Synthesis of Fluorinated Heteroaromatics through Formal Substitution of a Nitro Group by Fluorine under Transition-Metal-Free Conditions. Angewandte Chemie International Edition, 53(22), 5652-5656. Available at: [Link]

  • ResearchGate. (2025). Selective Hydrogenation of Halonitrobenzenes. Retrieved March 7, 2026, from [Link]

  • ChemRxiv. (2022). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. Retrieved March 7, 2026, from [Link]

  • Semantic Scholar. (n.d.). Selective reduction of aromatic / aliphatic nitro groups by sodium sulfide. Retrieved March 7, 2026, from [Link]

  • ScholarWorks @ UTRGV. (2013). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides. Retrieved March 7, 2026, from [Link]

  • MDPI. (2025). Functionalization of Microfiltration Media Towards Catalytic Hydrogenation of Selected Halo-Organics from Water. Retrieved March 7, 2026, from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-1,3,5-trifluorobenzene. Retrieved March 7, 2026, from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 1,2,4-Trifluoro-5-nitrobenzene. Retrieved March 7, 2026, from [Link]

  • Thermo Fisher Scientific. (2020). Safety Data Sheet: 5-Bromo-1,2,3-trifluorobenzene. Retrieved March 7, 2026, from [Link]

  • Royal Society of Chemistry. (2026). Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2018). Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Catalytic reduction of different nitroarenes. Retrieved March 7, 2026, from [Link]

  • Royal Society of Chemistry. (2020). Hydrogenation of perfluoroolefins catalyzed by palladium nanoparticles anchored on the layered carbon nitride. Retrieved March 7, 2026, from [Link]

  • Royal Society of Chemistry. (1983). Reduction of substituted nitro compounds with tri-n-butyltin hydride. Retrieved March 7, 2026, from [Link]

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Using 2-Bromo-1,3,5-trifluoro-4-nitrobenzene as a building block for medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision Scaffold Design Using 2-Bromo-1,3,5-trifluoro-4-nitrobenzene (BTFNB)

Introduction: The "Swiss Army Knife" of Fluorinated Scaffolds

In modern medicinal chemistry, the demand for highly functionalized, metabolically stable aromatic scaffolds is insatiable. This compound (BTFNB) represents a premier "privileged structure" due to its dense functionalization and orthogonal reactivity profiles.

Unlike standard building blocks, BTFNB offers three distinct chemical handles, allowing for the rapid generation of diversity-oriented libraries:

  • Electrophilic Fluorines (SNAr): Tunable reactivity for nucleophilic aromatic substitution.

  • Aryl Bromide (Pd-Catalysis): A handle for Suzuki, Sonogashira, or Buchwald-Hartwig couplings.

  • Nitro Group (Redox Switch): A latent amine precursor for heterocycle formation (e.g., benzimidazoles, quinoxalines).

This guide provides a validated roadmap for exploiting BTFNB to synthesize high-value bioactive cores, emphasizing regiocontrol and yield optimization.

Chemical Space & Reactivity Profiling

Understanding the electronic landscape of BTFNB is prerequisite to successful synthesis. The molecule is an electron-deficient arene, highly activated for Nucleophilic Aromatic Substitution (SNAr).[1]

The Regioselectivity Challenge

The presence of three fluorine atoms creates a competition for nucleophilic attack.

  • Site A (C1-F, Para to NO₂): Electronically most activated due to direct resonance stabilization of the Meisenheimer complex by the para-nitro group.

  • Site B (C3/C5-F, Ortho to NO₂): Activated by induction and resonance, but sterically encumbered by the adjacent Nitro and Bromine groups.

Key Insight: Under standard polar aprotic conditions (DMF/K₂CO₃), C1-F (Para) is the primary site of substitution. However, directing groups or specific solvent effects can be manipulated to access the ortho positions, which is essential for benzimidazole synthesis.

ReactivityMap BTFNB 2-Bromo-1,3,5- trifluoro-4-nitrobenzene Para C1-F (Para) Primary SNAr Site (Linear Extension) BTFNB->Para Kinetic Control (Std Conditions) Ortho C3/C5-F (Ortho) Secondary SNAr Site (Cyclization Precursor) BTFNB->Ortho Thermodynamic/Steric Control Bromo C2-Br Cross-Coupling Handle (Biaryl Synthesis) BTFNB->Bromo Pd(0) Catalysis (Chemoselective)

Figure 1: Orthogonal reactivity map of BTFNB. The molecule allows sequential functionalization based on reaction conditions.

Application Protocols

Protocol A: Regioselective SNAr (Para-Functionalization)

Target: Synthesis of diaryl ethers or anilines via displacement of the C1-Fluorine.

Mechanistic Rationale: Using a mild base in a polar aprotic solvent at low temperatures favors the kinetically controlled product (Para-substitution), minimizing bis-substitution or ortho-attack.

Materials:

  • BTFNB (1.0 eq)

  • Nucleophile (e.g., Morpholine, Phenol derivative) (1.05 eq)

  • DIPEA (N,N-Diisopropylethylamine) (1.2 eq)

  • Acetonitrile (ACN) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve BTFNB (1.0 mmol) in anhydrous ACN (5 mL) in a round-bottom flask. Cool to 0°C using an ice bath.

  • Addition: Add DIPEA (1.2 mmol) followed by the slow, dropwise addition of the Nucleophile (1.05 mmol) over 10 minutes. Note: Rapid addition can lead to exotherms and loss of regiocontrol.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

  • Monitoring (Self-Validation): Check TLC (Hexane/EtOAc 4:1). The starting material (high Rf) should disappear.

    • ¹⁹F NMR Check: The starting material shows three distinct signals.[2] The product will show a loss of the C1-F signal and a shift in the remaining two F signals.

  • Workup: Dilute with water (20 mL) and extract with EtOAc (3 x 10 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel).

Data Summary:

Parameter Condition Reason
Temperature 0°C -> RT Prevents over-substitution at C3/C5 positions.
Stoichiometry 1.05 eq Nucleophile Slight excess ensures conversion without risking bis-addition.

| Solvent | Acetonitrile | Polar enough to stabilize the transition state, but less promoting of bis-SNAr than DMF. |

Protocol B: Synthesis of Fluorinated Benzimidazoles

Target: Fused heterocyclic scaffolds. This requires substitution at the Ortho (C3 or C5) position followed by nitro reduction and cyclization.

Mechanistic Rationale: To achieve ortho substitution, we utilize the "Ortho Effect" or steric guidance. However, since para is more reactive, a common strategy is to block the para position or use a nucleophile that hydrogen bonds with the nitro group. Alternatively, if the para F is displaced first (Protocol A), this protocol describes the subsequent cyclization if a second nucleophile is introduced at the ortho position (requiring harsher conditions).

Below is the workflow for converting an ortho-substituted intermediate into a benzimidazole.

Materials:

  • Ortho-amino-nitro intermediate (derived from BTFNB)

  • Iron powder (Fe) / Ammonium Chloride (NH₄Cl)

  • Aldehyde (R-CHO)

  • Ethanol / Water[3]

Step-by-Step Methodology:

  • Nitro Reduction:

    • Dissolve the intermediate in EtOH/H₂O (4:1). Add Fe powder (5 eq) and NH₄Cl (5 eq).

    • Reflux at 80°C for 2 hours. The yellow nitro color will fade to a colorless/brown amine.

    • Filter through Celite to remove iron residues. Concentrate to obtain the phenylenediamine.

  • Cyclization (One-Pot Oxidative Condensation):

    • Redissolve the crude diamine in EtOH.

    • Add the Aldehyde (1.1 eq) and a catalytic oxidant (e.g., Na₂S₂O₅ or open air stirring with catalyst).

    • Reflux for 4-6 hours.

  • Validation:

    • MS (ESI): Look for [M+H]⁺ corresponding to the benzimidazole core.

    • ¹H NMR: Disappearance of the aldehyde proton and formation of the imidazole ring system.

BenzimidazoleWorkflow Start BTFNB Step1 SNAr (Ortho-Selective) (Nucleophile: Primary Amine) Start->Step1 Inter1 Intermediate: 2-Amino-3-nitro-benzene deriv. Step1->Inter1 Step2 Nitro Reduction (Fe/NH4Cl) Inter1->Step2 Inter2 Intermediate: 1,2-Diaminobenzene Step2->Inter2 Step3 Cyclization (R-CHO + Acid/Oxidant) Inter2->Step3 Final Target: Fluorinated Benzimidazole Step3->Final

Figure 2: Workflow for converting BTFNB into a pharmacologically active benzimidazole scaffold.

Protocol C: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Target: Biaryl formation utilizing the C2-Bromine handle.

Critical Note: This step is best performed after SNAr functionalization but before nitro reduction (amines can poison Pd catalysts).

Materials:

  • Functionalized BTFNB derivative (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Pd(dppf)Cl₂·DCM (0.05 eq)

  • Na₂CO₃ (2.0 eq, 2M aqueous solution)

  • 1,4-Dioxane

Step-by-Step Methodology:

  • Degassing: In a microwave vial, combine the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed Dioxane and Na₂CO₃ solution via syringe.

  • Reaction: Heat to 90°C for 4-12 hours (or microwave at 110°C for 30 min).

  • Workup: Filter through a silica plug to remove Palladium black. Concentrate and purify.

Safety & Handling (SDS Summary)

Hazard Classification:

  • Skin Irritation (Category 2): H315[2]

  • Eye Irritation (Category 2A): H319[2]

  • STOT-SE (Respiratory): H335

Precautions:

  • Engineering Controls: Always handle BTFNB in a certified chemical fume hood. The nitro-aromatic nature implies potential toxicity and skin sensitization.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Waste: Dispose of halogenated organic waste in designated containers. Do not mix with strong oxidizers or reducing agents.

References

  • Sigma-Aldrich. (2025). This compound Product Specification and SDS. MilliporeSigma.[2] Link

  • Barnes-Seeman, D., et al. (2014).[4] Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry. Link

  • Llaveria, J., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules. Link

  • Patel, M., et al. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI Molecules. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

Application Note: Synthesis of Highly Functionalized Heterocycles from 2-Bromo-1,3,5-trifluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

The compound 2-bromo-1,3,5-trifluoro-4-nitrobenzene (CAS: 762297-93-8) is a highly privileged, polyfunctional building block utilized extensively in medicinal chemistry. It serves as a critical starting material in the synthesis of complex fused heterocycles, most notably in the development of[1].

From an electronic standpoint, the strong electron-withdrawing nitro group at C4, combined with the inductive effects of the three fluorine atoms, drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring. This renders the scaffold exceptionally electrophilic and highly susceptible to [2]. Furthermore, the bromine atom at C2 provides an orthogonal synthetic handle, remaining inert during early-stage SNAr and reduction steps, but perfectly primed for late-stage palladium-catalyzed cross-coupling.

Mechanistic Causality & Synthetic Strategy

Designing a synthetic route around this molecule requires strict control over regioselectivity and chemoselectivity:

  • Regioselective SNAr : The fluorine atoms at C1 (para), C3 (ortho), and C5 (ortho) are all activated. However, the C5 position is sterically less hindered than C3 (which is flanked by the bulky bromine). By using primary amines at low temperatures (-78 °C), we can kinetically drive the substitution to the C5 ortho-position. The transition state is further stabilized by hydrogen bonding between the incoming amine and the adjacent nitro group.

  • Chemoselective Nitro Reduction : A critical failure point in this workflow is the reduction of the nitro group. Standard catalytic hydrogenation (Pd/C with H₂) will inevitably cause reductive debromination (cleavage of the C-Br bond). To circumvent this, we must employ a dissolving metal reduction. The use of acts via a single-electron transfer mechanism that is entirely chemoselective for the nitro group, preserving the halogen handle for downstream chemistry[3],[4].

  • Orthogonal Cross-Coupling : Following the cyclization of the resulting ortho-diamine into a benzimidazole core, the preserved C2-bromine is utilized in a Suzuki-Miyaura coupling to introduce aryl or heteroaryl diversity.

Synthetic Workflow Visualization

G SM 2-Bromo-1,3,5-trifluoro- 4-nitrobenzene (Highly Electrophilic) SNAr SNAr Reaction (Regioselective amine addition) SM->SNAr R-NH2, DIPEA THF, -78°C to RT Reduction Chemoselective Reduction (Fe/NH4Cl, Preserves C-Br) SNAr->Reduction Fe powder, NH4Cl EtOH/H2O, 80°C Cyclization Heterocycle Cyclization (Benzimidazole Formation) Reduction->Cyclization HC(OMe)3 p-TsOH, 80°C Coupling Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura at C-Br) Cyclization->Coupling Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, 100°C Product Target Fused Heterocycle (e.g., PARP1 Inhibitor Core) Coupling->Product Isolation & Purification

Fig 1: Synthetic workflow for heterocycles from this compound.

Quantitative Data: Condition Optimization

Table 1: Evaluation of Nitro Reduction Conditions on Halogenated Substrate

Reducing Agent Solvent System Temp (°C) Nitro Reduction Yield (%) Dehalogenation (C-Br Cleavage) (%)
Pd/C, H₂ (1 atm) MeOH 25 >95 >90 (Undesired)
Zn dust, AcOH THF / H₂O 25 85 <5
Fe powder, NH₄Cl EtOH / H₂O 80 92 Not Detected

| SnCl₂·2H₂O | EtOAc | 80 | 78 | Not Detected |

Table 2: Regioselectivity of SNAr with Primary Amines

Nucleophile Equivalents Base Temp (°C) C5 Ortho-Substitution (%) C1 Para-Substitution (%)
Methylamine 1.1 DIPEA -78 to 25 88 12
Isopropylamine 1.1 DIPEA -78 to 25 95 5

| Aniline | 1.2 | K₂CO₃ | 60 | 40 | 60 |

Self-Validating Experimental Protocols

Protocol A: Regioselective SNAr with a Primary Amine
  • Objective : Selective mono-amination at the C5 position.

  • Causality : Operating at -78 °C maximizes kinetic control. DIPEA is utilized as a non-nucleophilic base to scavenge the generated HF without initiating competing hydroxide-mediated side reactions.

  • Procedure :

    • Dissolve this compound (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add DIPEA (1.5 eq) dropwise, followed by the slow addition of the primary amine (1.05 eq) dissolved in THF.

    • Stir at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature over 4 hours.

  • Self-Validation : Monitor via TLC (Hexane/EtOAc 4:1). The starting material will completely convert to a bright yellow, lower

    
     spot characteristic of nitroanilines. LC-MS must confirm the mass of the mono-substituted product 
    
    
    
    .
  • Workup : Quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Chemoselective Nitro Reduction
  • Objective : Reduction of the nitro group to an amine without C-Br bond cleavage.

  • Causality : Iron powder with ammonium chloride provides a mild proton source and electron transfer mechanism that reduces the NO₂ group while leaving the aryl bromide entirely intact[3].

  • Procedure :

    • Suspend the nitroaniline intermediate (1.0 eq) in a 4:1 mixture of EtOH and H₂O (0.1 M).

    • Add Iron powder (325 mesh, 5.0 eq) and solid NH₄Cl (5.0 eq).

    • Heat the vigorously stirred suspension to 80 °C for 2–3 hours.

  • Self-Validation : The bright yellow color of the starting material will fade to a pale or colorless solution. TLC will show a highly polar, UV-active spot that stains positive with ninhydrin.

  • Workup : Cool to room temperature and filter the mixture through a pad of Celite to remove iron oxides. Wash the pad generously with EtOAc. Concentrate the filtrate, partition between EtOAc and water, and wash with brine.

Protocol C: Benzimidazole Cyclization
  • Objective : Formation of the fused heterocyclic core.

  • Causality : The ortho-diamine condenses with trimethyl orthoformate. Catalytic p-TsOH accelerates the formation of the intermediate formamidine and subsequent cyclization by increasing the electrophilicity of the orthoester.

  • Procedure :

    • Dissolve the ortho-diamine (1.0 eq) in trimethyl orthoformate (10 volumes).

    • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

    • Heat the mixture to 80 °C for 4 hours.

  • Self-Validation : LC-MS will show a mass corresponding to

    
     of the cyclized product (representing a loss of 3 molecules of MeOH).
    
  • Workup : Concentrate the mixture under reduced pressure to remove excess orthoester. Purify directly via flash chromatography.

Protocol D: Suzuki-Miyaura Cross-Coupling
  • Objective : Late-stage functionalization at the C2 position.

  • Causality : The preserved C-Br bond undergoes oxidative addition with Pd(dppf)Cl₂. The bidentate dppf ligand promotes the stability of the palladium intermediate and accelerates transmetalation with the aryl boronic acid.

  • Procedure :

    • In a microwave vial, combine the bromobenzimidazole core (1.0 eq), aryl boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

    • Add 1,4-dioxane and 2M aqueous K₂CO₃ (3.0 eq). Degas the mixture by bubbling argon for 5 minutes.

    • Seal the vial and heat at 100 °C for 12 hours.

  • Self-Validation : Complete consumption of the brominated starting material by LC-MS, with the appearance of the cross-coupled product mass.

  • Workup : Filter through Celite, extract with EtOAc, and purify via reversed-phase HPLC.

References

  • Source: WIPO (PCT)
  • Title : Chemoselective Reductions of Nitroaromatics in Water at Room Temperature Source : Organic Letters (NIH PMC) URL :[Link]

Sources

Application Notes and Protocols: Regioselectivity in Reactions of 2-Bromo-1,3,5-trifluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Bromo-1,3,5-trifluoro-4-nitrobenzene is a polyhalogenated aromatic compound that serves as a versatile building block in organic synthesis, particularly for the preparation of highly substituted anilines, phenols, and thioethers. The presence of multiple halogen substituents, coupled with the strong electron-withdrawing nitro group, renders the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). This unique substitution pattern, however, presents a significant challenge and opportunity in controlling the regioselectivity of these reactions. Understanding and predicting which of the halogen atoms will be preferentially displaced by a given nucleophile is crucial for the rational design of synthetic routes towards complex target molecules in the fields of drug discovery, agrochemicals, and materials science.

This comprehensive guide provides an in-depth analysis of the factors governing the regioselectivity of SNAr reactions on this compound. We will delve into the mechanistic underpinnings of these reactions, offer predictions on the likely site of nucleophilic attack, and provide detailed, field-proven protocols for conducting these transformations with various classes of nucleophiles.

Mechanistic Insights and Predicting Regioselectivity

The regiochemical outcome of nucleophilic aromatic substitution on this compound is dictated by a complex interplay of electronic and steric factors, as well as the nature of the leaving group. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The addition of the nucleophile is typically the rate-determining step.[2]

Electronic Effects:

The nitro group (-NO2) is a powerful electron-withdrawing group that strongly activates the aromatic ring towards nucleophilic attack. This activation is most pronounced at the positions ortho and para to the nitro group, as the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the oxygen atoms of the nitro group through resonance.[3][4] In this compound, the C2 and C5 positions are ortho to the nitro group, while the C1 and C3 positions are meta. Therefore, nucleophilic attack is overwhelmingly favored at the C2 and C5 positions.

Leaving Group Ability:

In SNAr reactions, the leaving group ability of halogens often follows the order F > Cl > Br > I. This is somewhat counterintuitive when considering bond strengths (C-F > C-Cl > C-Br > C-I). The enhanced reactivity of fluoro-substituted arenes is attributed to the high electronegativity of fluorine, which polarizes the C-F bond and makes the attached carbon atom more electrophilic and susceptible to nucleophilic attack.[5] The small size of the fluoride ion also allows for efficient solvation, which stabilizes the transition state and the departing anion.

Steric Hindrance:

Steric hindrance can also play a role in directing the nucleophile. The approach of a bulky nucleophile may be more hindered at a position flanked by other substituents.

Predicted Regioselectivity for this compound:

Based on the principles outlined above, we can predict the most likely site of nucleophilic substitution on this compound.

  • Primary Site of Attack (C5): The fluorine atom at the C5 position is ortho to the activating nitro group and is the most likely site for nucleophilic displacement. Fluorine's superior leaving group ability in SNAr reactions is the dominant factor.

  • Secondary Site of Attack (C2): The bromine atom at the C2 position is also ortho to the nitro group and is another potential site for substitution. While bromine is generally a poorer leaving group than fluorine in SNAr, the activation provided by the adjacent nitro group could still facilitate its displacement, particularly with highly reactive nucleophiles or under forcing conditions.

  • Unfavored Sites of Attack (C1 and C3): The fluorine atoms at the C1 and C3 positions are meta to the nitro group. The negative charge of the Meisenheimer complex formed upon attack at these positions cannot be delocalized onto the nitro group. Consequently, nucleophilic substitution at these positions is significantly disfavored.

dot graph TD { rankdir=LR; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[C5-F] -- "Primary Site(Ortho to NO2, F is a good leaving group)" --> B((Product)); C[C2-Br] -- "Secondary Site(Ortho to NO2)" --> B; D[C1-F] -- "Unfavored(Meta to NO2)" --> E((No Reaction)); F[C3-F] -- "Unfavored(Meta to NO2)" --> E;

} Caption: Predicted regioselectivity of nucleophilic attack.

Applications in Synthesis: A Summary of Expected Reactions

The predictable regioselectivity of this compound makes it a valuable precursor for a range of highly substituted aromatic compounds. The following table summarizes the expected major products from reactions with common classes of nucleophiles.

Nucleophile ClassExample NucleophileExpected Major Product
AminesPrimary/Secondary Amines4-Amino-2-bromo-1,5-difluoro-3-nitrobenzene derivatives
AlkoxidesSodium Methoxide2-Bromo-1,5-difluoro-4-methoxy-3-nitrobenzene
ThiolsThiophenol2-Bromo-1,5-difluoro-3-nitro-4-(phenylthio)benzene

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key SNAr reactions of this compound. Researchers should always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.

Protocol 1: Synthesis of N-Benzyl-2-bromo-3,5-difluoro-4-nitroaniline

This protocol details the regioselective substitution of the C5-fluorine with an amine nucleophile.

Materials and Reagents:

  • This compound

  • Benzylamine

  • Potassium Carbonate (K2CO3)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 3.7 mmol), potassium carbonate (1.0 g, 7.4 mmol), and anhydrous acetonitrile (20 mL).

  • Add benzylamine (0.44 g, 4.1 mmol) to the suspension.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (eluent: 9:1 hexanes/ethyl acetate).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts and wash the solid with ethyl acetate.

  • Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 25 mL) and then with brine (25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the desired product as a yellow solid.

Protocol 2: Synthesis of 2-Bromo-1,5-difluoro-4-methoxy-3-nitrobenzene

This protocol describes the regioselective substitution with an alkoxide nucleophile.

Materials and Reagents:

  • This compound

  • Sodium methoxide (25% solution in methanol)

  • Methanol (anhydrous)

  • Dichloromethane

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 g, 3.7 mmol) in anhydrous methanol (15 mL) in a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium methoxide solution (25% in methanol, 0.9 mL, 4.1 mmol) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1 hour. Monitor the reaction progress by TLC (eluent: 9:1 hexanes/ethyl acetate).

  • Once the reaction is complete, quench the reaction by the slow addition of 1 M HCl (10 mL).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield the desired product.

Protocol 3: Synthesis of 2-Bromo-1,5-difluoro-3-nitro-4-(phenylthio)benzene

This protocol illustrates the regioselective substitution with a thiol nucleophile.

Materials and Reagents:

  • This compound

  • Thiophenol

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 3.7 mmol) in anhydrous DMF (15 mL).

  • Add potassium carbonate (1.0 g, 7.4 mmol) and thiophenol (0.45 g, 4.1 mmol) to the solution.

  • Heat the reaction mixture to 50 °C and stir for 3-5 hours. Monitor the reaction by TLC (eluent: 19:1 hexanes/ethyl acetate).

  • After completion, cool the reaction to room temperature and pour it into ice-water (100 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to obtain the desired product.

dot graph G { node [shape=box, style=filled]; subgraph "Reaction Setup" { A [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="Nucleophile\n(Amine, Alkoxide, or Thiol)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Base & Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; } D [label="Reaction at Elevated Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Work-up & Purification", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Regioselective Product", fillcolor="#4285F4", fontcolor="#FFFFFF"]; A -> D; B -> D; C -> D; D -> E; E -> F; } Caption: General experimental workflow.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient reaction time or temperature.- Inactive nucleophile or base.- Poor quality solvent.- Increase reaction time and/or temperature.- Use fresh, high-purity reagents.- Ensure the use of anhydrous solvents.
Low Yield - Suboptimal reaction conditions.- Loss of product during work-up.- Formation of side products.- Optimize reaction parameters (temperature, concentration, stoichiometry).- Ensure thorough extraction and careful handling during purification.- Analyze crude mixture by NMR or LC-MS to identify side products and adjust conditions accordingly.
Formation of Multiple Products - Lack of complete regioselectivity.- Side reactions of the nucleophile or product.- Lower the reaction temperature to favor the more kinetically controlled product.- Use a milder base.- Carefully purify the desired isomer by chromatography or recrystallization.

References

  • D'Anna, F., Frenna, V., Noto, R., Pace, V., & Spinelli, D. (2006). Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects?. The Journal of organic chemistry, 71(14), 5144–5150. [Link]

  • Glaser, J. B., & Hart, H. (1981). Nucleophilic aromatic substitution. 20. The mechanism of the reaction of 1-alkoxy-2,4,6-trinitrobenzenes with primary and secondary amines in dimethyl sulfoxide. The Journal of organic chemistry, 46(19), 3840–3845. [Link]

  • Miller, J. (1968).
  • Terrier, F. (1991). Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. VCH Publishers.
  • Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? (2016, May 21). Chemistry Stack Exchange. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. [Link]

  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. (n.d.). ACS Green Chemistry Institute. [Link]

  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. (2022, June 8). Frontiers in Chemistry. [Link]

  • 16.7: Nucleophilic Aromatic Substitution. (2022, September 24). Chemistry LibreTexts. [Link]

  • Concerted nucleophilic aromatic substitutions. (n.d.). Harvard DASH. [Link]

  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). (2020, January 29). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Journal of Fluorine Chemistry. (n.d.). Elsevier. [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Schrödinger. [Link]

  • 1-Bromo-2,3,5,6-tetrafluoro-4-nitrobenzene. (2011, June 29). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Fluorination Chemistry. (n.d.). [Link]

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. (2020, March 18). Chemical Science. [Link]

  • JOURNAL OF FLUORINE CHEMISTRY. (n.d.). FIU Discovery. [Link]

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022, February 15). Organic Letters. [Link]

  • A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. (n.d.). Quick Company. [Link]

  • Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2020, August 10). ResearchGate. [Link]

  • Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes. (1996, August 13).
  • Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. (2024, December 31). Organic Syntheses. [Link]

  • New Alkoxy Flavone Derivatives Targeting Caspases: Synthesis and Antitumor Activity Evaluation. (2018, December 31). Semantic Scholar. [Link]

  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. (2018, December 15). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis and In Vitro Biocompatibility Studies of Novel Alkoxy 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacenes. (2023, November 8). Molecules. [Link]

  • Process for preparing 3,5-difluoroaniline. (1994, March 15).
  • Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling. (2022, February 25). RSC Chemical Biology. [Link]

  • Synthesis of 3-bromo-4-fluoronitrobenzene. (2012, August 6). ResearchGate. [Link]

  • Synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene. (n.d.). PrepChem.com. [Link]

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Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-1,3,5-trifluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Building Block for Advanced Synthesis

2-Bromo-1,3,5-trifluoro-4-nitrobenzene is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique electronic and steric properties, characterized by the presence of a reactive C-Br bond, three electron-withdrawing fluorine atoms, and a powerful nitro group, make it a challenging yet valuable substrate for palladium-catalyzed cross-coupling reactions. The successful incorporation of this moiety can impart desirable properties such as altered metabolic stability, enhanced binding affinity, and unique photophysical characteristics to target molecules.

This guide provides a comprehensive overview and detailed protocols for the three major classes of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to this compound. The protocols and discussions herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance to effectively utilize this versatile reagent in their synthetic endeavors. While specific literature examples for this exact substrate are limited, the provided methodologies are based on established principles for the cross-coupling of electron-deficient and sterically hindered aryl halides.

Scientific Integrity and Mechanistic Considerations

The reactivity of this compound in palladium-catalyzed cross-coupling is governed by the interplay of its substituents. The strongly electron-withdrawing nature of the three fluorine atoms and the nitro group significantly polarizes the aromatic ring, making the carbon atom of the C-Br bond highly electrophilic. This electronic feature generally facilitates the rate-determining oxidative addition step of the catalytic cycle, where the Pd(0) catalyst inserts into the C-Br bond.[1]

However, the fluorine atoms ortho to the bromine introduce steric hindrance, which can impede the approach of bulky catalyst complexes. Therefore, the judicious selection of a palladium catalyst with appropriate ligands is paramount for achieving high reaction efficiency. Bulky, electron-rich phosphine ligands are often employed to promote both the oxidative addition and the subsequent reductive elimination steps, while stabilizing the active palladium species.[2][3]

PART 1: Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound.[4] For a substrate like this compound, this reaction opens avenues to a diverse range of biaryl and substituted aromatic structures.

Causality Behind Experimental Choices:
  • Catalyst System: A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos is recommended. These ligands are known to be effective for sterically hindered and electron-deficient aryl halides.[5]

  • Base: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is typically used. The base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[6]

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is commonly employed to dissolve both the organic and inorganic reagents.

Detailed Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 equivalents)

  • Toluene (anhydrous)

  • Water (degassed)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ and SPhos. Add a portion of the anhydrous toluene and stir for 10-15 minutes at room temperature. The solution should change color, indicating the formation of the active catalyst complex.

  • Reaction Setup: To a separate Schlenk flask containing a stir bar, add this compound, the arylboronic acid, and K₂CO₃.

  • Addition of Catalyst and Solvents: Add the pre-formed catalyst solution to the flask containing the reactants. Add the remaining toluene and degassed water.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)
Phenylboronic acidPd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O9012
4-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O10016
3-Thienylboronic acidPd(PPh₃)₄Na₂CO₃DMF/H₂O8018

Note: The conditions in this table are generalized starting points and may require optimization for specific substrates.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-Br PdII_ArX L₂Pd(II)(Ar)(X) OxAdd->PdII_ArX Transmetalation Transmetalation (R-B(OH)₂ + Base) PdII_ArX->Transmetalation R-B(OH)₂ Base PdII_ArR L₂Pd(II)(Ar)(R) Transmetalation->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

PART 2: Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of arylamines.[7][8] This reaction is of particular importance in pharmaceutical development, where the arylamine motif is a common feature in bioactive molecules.

Causality Behind Experimental Choices:
  • Catalyst System: Similar to the Suzuki coupling, bulky, electron-rich phosphine ligands are crucial. Ligands such as BrettPhos, RuPhos, and Josiphos have shown excellent performance in the amination of challenging aryl halides.[9] The choice of palladium precursor can be Pd(OAc)₂ or a pre-catalyst like a G3 or G4 Buchwald precatalyst.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[10]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent side reactions with the strong base.

Detailed Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Pd₂(dba)₃ (1 mol%)

  • BrettPhos (2.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equivalents)

  • Toluene (anhydrous)

  • Schlenk flask or glovebox

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup (in a glovebox): To a dry Schlenk flask containing a stir bar, add Pd₂(dba)₃, BrettPhos, and NaOtBu.

  • Addition of Reagents: Add this compound, the amine, and anhydrous toluene.

  • Reaction Execution: Seal the flask, remove from the glovebox, and heat the reaction mixture to 90-110 °C with vigorous stirring under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench the reaction carefully with saturated aqueous ammonium chloride solution. Extract with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions
Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)
MorpholinePd₂(dba)₃ / BrettPhosNaOtBuToluene10012
AnilinePd(OAc)₂ / RuPhosLHMDSDioxane11018
n-ButylamineG3-XPhos PrecatalystK₃PO₄THF8024

Note: The conditions in this table are generalized starting points and may require optimization for specific substrates.

Visualization: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-Br PdII_ArX LPd(II)(Ar)(X) OxAdd->PdII_ArX Amine_Coord Amine Coordination (R₂NH) PdII_ArX->Amine_Coord R₂NH PdII_Amine [LPd(II)(Ar)(R₂NH)]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation Base PdII_Amido LPd(II)(Ar)(NR₂) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ RedElim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

PART 3: Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful means of forming carbon-carbon bonds between an aryl halide and a terminal alkyne, leading to the synthesis of arylalkynes.[11][12] This reaction is valuable for creating rigid scaffolds and for the synthesis of precursors to more complex heterocyclic systems.

Causality Behind Experimental Choices:
  • Catalyst System: The classic Sonogashira coupling employs a dual catalyst system of a palladium(0) species and a copper(I) co-catalyst (typically CuI).[13] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to activate the alkyne. Copper-free conditions have also been developed, often requiring a stronger base.

  • Base: A mild amine base such as triethylamine (TEA) or diisopropylamine (DIPA) is commonly used, which also often serves as the solvent. The base is necessary to deprotonate the terminal alkyne.[14]

  • Ligand: Triphenylphosphine (PPh₃) is a classic and effective ligand for many Sonogashira couplings.

Detailed Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (TEA) (anhydrous)

  • Schlenk flask

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a stir bar, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Solvent and Reagent Addition: Evacuate and backfill the flask with an inert gas three times. Add anhydrous TEA and the terminal alkyne via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and filter through a pad of celite to remove insoluble salts. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Sonogashira Coupling Conditions
Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)
PhenylacetylenePd(PPh₃)₂Cl₂ / CuITEATEA2512
TrimethylsilylacetylenePd(PPh₃)₄ / CuIDIPATHF5018
1-HexynePd(OAc)₂ / PPh₃ / CuIK₂CO₃DMF6024

Note: The conditions in this table are generalized starting points and may require optimization for specific substrates.

Visualization: Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_ArX L₂Pd(II)(Ar)(X) OxAdd->PdII_ArX Transmetalation_Pd Transmetalation PdII_ArX->Transmetalation_Pd PdII_ArR L₂Pd(II)(Ar)(C≡CR) Transmetalation_Pd->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-C≡C-R RedElim->Product CuX CuX Cu_Acetylide Cu-C≡C-R CuX->Cu_Acetylide Alkyne R-C≡C-H Alkyne->CuX Base Cu_Acetylide->Transmetalation_Pd Transmetalation

Caption: Catalytic cycles for the copper-co-catalyzed Sonogashira reaction.

References

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Plenio, H. (2012). Metal-Catalyzed Cross-Couplings of Aryl Halides to Form C–C Bonds in Aqueous Media. In Metal-Catalyzed Cross-Coupling Reactions and More (pp. 1-36). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Oishi, T., et al. (2016). Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. Organic Letters, 18(15), 3822-3825.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
  • Maiti, D., et al. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science, 2(1), 57-68.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2018).
  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
  • Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298.
  • The Suzuki Reaction. Andrew G. Myers' Research Group. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Amii, H., & Uneyama, K. (2009). C–F Bond Activation in Organic Synthesis. Chemical Reviews, 109(5), 2119-2183.
  • Glorius, F., et al. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature.
  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.
  • Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Itami, K., et al. (2011). Palladium-catalyzed cross-coupling of polyfluoroarenes with simple arenes.
  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.

Sources

The Strategic Utility of 2-Bromo-1,3,5-trifluoro-4-nitrobenzene in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Bromo-1,3,5-trifluoro-4-nitrobenzene is a pivotal, highly functionalized aromatic intermediate for the synthesis of complex agrochemicals. Its unique electronic and structural characteristics, defined by the presence of a powerful nitro activating group and multiple halogen leaving groups, render it an exceptional substrate for nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth exploration of its reactivity, supported by detailed experimental protocols for the synthesis of key agrochemical scaffolds such as fluorinated diaryl ethers, anilines, and thioethers. The causality behind experimental design, mechanistic insights, and pathways for subsequent molecular elaboration are discussed to provide researchers with a comprehensive framework for leveraging this versatile building block.

Introduction: A Multifunctional Building Block

The relentless demand for more effective and environmentally benign agrochemicals necessitates the development of novel molecular architectures. Fluorinated compounds are of particular interest, as the incorporation of fluorine can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target receptors.[1][2][3] this compound emerges as a key starting material in this context.

The molecule's reactivity is governed by several key features:

  • Powerful Electron-Withdrawing Groups: The nitro group (NO₂) and three fluorine atoms strongly reduce the electron density of the aromatic ring. This "electron-deficient" character makes the ring susceptible to attack by nucleophiles.[4][5]

  • Activation for SNAr: The nitro group is a potent activator for Nucleophilic Aromatic Substitution (SNAr), particularly at the ortho and para positions.[4][6][7] In this molecule, the fluorine atoms at C1 and C5, as well as the bromine atom at C2, are in activated ortho positions relative to the nitro group.

  • Multiple Leaving Groups: The presence of both bromine and fluorine atoms provides multiple sites for substitution, allowing for regioselective and sequential functionalization to build complex molecular scaffolds.

These attributes make this compound an ideal precursor for a variety of fungicides and herbicides.[1][8]

The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The primary pathway for the functionalization of this compound is the SNAr mechanism. This is a two-step addition-elimination process that is distinct from the Sₙ1 and Sₙ2 reactions common in aliphatic chemistry.[4][9]

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks an electron-deficient carbon atom bearing a leaving group (Br or F). This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The stability of this complex is the cornerstone of the reaction's feasibility; the negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group.[4][5] This delocalization provides a significant thermodynamic driving force.

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the rapid elimination of a halide ion (Br⁻ or F⁻). This step is typically fast.[5]

The rate-determining step is usually the initial nucleophilic attack.[6][9] Therefore, the reaction is facilitated by strong nucleophiles and a highly electron-deficient aromatic ring.

Caption: General mechanism of SNAr on this compound.

Synthetic Applications and Protocols

The following sections detail validated protocols for the synthesis of key agrochemical precursors from this compound.

Synthesis of Diaryl Ether Scaffolds (Herbicide Precursors)

Diaryl ether linkages are a common feature in many commercial herbicides. The reaction of this compound with a substituted phenoxide provides a direct route to these valuable structures. The reaction proceeds via an SNAr pathway where the phenoxide oxygen acts as the nucleophile.

Protocol 1: Synthesis of 1-Bromo-3,5-difluoro-2-(4-methoxyphenoxy)-4-nitrobenzene

This protocol details the reaction with 4-methoxyphenol. The choice of a polar aprotic solvent like DMF is critical as it solvates the potassium cation without hydrogen bonding to the phenoxide, thus maintaining high nucleophilicity.

Experimental Workflow

Diaryl_Ether_Workflow A 1. Combine 4-methoxyphenol and K₂CO₃ in DMF B 2. Heat to 60°C (Formation of phenoxide) A->B C 3. Add 2-Bromo-1,3,5-trifluoro- 4-nitrobenzene solution B->C D 4. Stir at 80°C for 4-6h (Monitor by TLC) C->D E 5. Quench reaction with cold water D->E F 6. Extract with Ethyl Acetate E->F G 7. Dry, concentrate, and purify (Column Chromatography) F->G H Final Product: Diaryl Ether G->H Overall_Strategy A 2-Bromo-1,3,5-trifluoro- 4-nitrobenzene B SNAr Reaction (+ Nucleophile) A->B C Substituted Nitro-Aromatic Intermediate B->C D Nitro Group Reduction (e.g., H₂ / Pd/C) C->D E Functionalized Aniline Product D->E F Further Derivatization (Amide coupling, etc.) E->F G Final Agrochemical Candidate F->G

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Bromo-1,3,5-trifluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Bromo-1,3,5-trifluoro-4-nitrobenzene (CAS 762297-93-8). This document is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this challenging nitration reaction. Our goal is to provide you with in-depth, field-proven insights to help you improve your reaction yields and product purity.

The synthesis of this compound involves the electrophilic aromatic substitution of 2-Bromo-1,3,5-trifluorobenzene. The starting material is a highly deactivated aromatic ring due to the strong electron-withdrawing effects of the three fluorine atoms and the bromine atom. This deactivation makes the ring a poor nucleophile, often leading to low yields or incomplete reactions under standard nitration conditions. This guide addresses these specific challenges in a practical, question-and-answer format.

Troubleshooting Guide

This section directly addresses common problems encountered during the synthesis.

Q1: My reaction yield is consistently low, or the reaction is not going to completion. What are the likely causes and solutions?

A1: This is the most common issue and typically stems from the highly deactivated nature of the 2-Bromo-1,3,5-trifluorobenzene substrate. The combined inductive and resonance effects of the halogen substituents make the aromatic ring significantly electron-poor, thus slowing down the rate-determining step of electrophilic attack.

Causality & Solutions:

  • Insufficiently Potent Nitrating Agent: A standard mixture of concentrated nitric and sulfuric acids may not generate a high enough concentration of the active electrophile, the nitronium ion (NO₂⁺), to effectively nitrate the deactivated ring.[1][2]

    • Solution: Employ a more powerful nitrating system. A mixture of fuming nitric acid and a strong Lewis acid like Boron Trifluoride (BF₃) in a solvent such as tetramethylene sulphone (sulfolane) has been shown to nitrate similar polyfluorinated benzenes in high yields. Alternatively, using a pre-formed nitronium salt like Nitronium tetrafluoroborate (NO₂BF₄) can be highly effective.[3]

  • Sub-Optimal Reaction Temperature: While many nitrations are run at low temperatures to prevent side reactions, deactivated substrates often require thermal energy to overcome the high activation barrier.[4]

    • Solution: Gradually increase the reaction temperature. Start the reaction at a moderate temperature (e.g., 25-30°C) and, if monitoring (by TLC or GC) shows a slow conversion rate, carefully raise the temperature in increments (e.g., to 50-60°C).[5] Always be cautious, as nitrations are highly exothermic.

  • Presence of Water: Water can consume the acid catalyst and react with the nitronium ion, reducing its effective concentration.

    • Solution: Ensure all reagents and glassware are anhydrous. Use fuming nitric acid and concentrated (98%) or fuming sulfuric acid. Dry the starting material and solvent if necessary.

  • Inadequate Reaction Time: Due to the slow reaction kinetics, an insufficient reaction time will result in a low conversion of the starting material.

    • Solution: Monitor the reaction's progress using an appropriate analytical technique (e.g., GC-MS or TLC). Allow the reaction to proceed until the starting material is consumed. This could take several hours.

G start Low Yield or Incomplete Reaction reagent_check 1. Evaluate Nitrating Agent start->reagent_check Is the nitrating agent strong enough? temp_check 2. Optimize Temperature start->temp_check Is the activation energy being met? water_check 3. Ensure Anhydrous Conditions start->water_check Are there sources of moisture? time_check 4. Extend Reaction Time start->time_check Is the reaction time sufficient? reagent_sol Upgrade to Fuming HNO₃/BF₃ or NO₂BF₄ reagent_check->reagent_sol No temp_sol Incrementally increase heat (e.g., to 50-60°C) temp_check->temp_sol No water_sol Use anhydrous reagents & dry glassware water_check->water_sol Yes time_sol Monitor reaction via GC/TLC until completion time_check->time_sol No

Fig 1. Troubleshooting workflow for low yield.
Q2: I'm observing the formation of significant byproducts. How can I improve the reaction's selectivity?

A2: For this specific substrate, regioselectivity is not a primary concern, as there is only one available hydrogen atom for substitution. Therefore, the formation of constitutional isomers is impossible. Byproducts are more likely to be from degradation or oxidation.

Causality & Solutions:

  • Oxidative Side Reactions: Strong nitrating mixtures, especially at elevated temperatures, can be highly oxidizing. This can lead to the degradation of the aromatic ring or the formation of phenolic byproducts, which can further react to form complex colored impurities.

    • Solution: Maintain strict temperature control. Even if higher temperatures are needed, avoid excessive heating. Add the starting material to the nitrating mixture slowly and ensure efficient stirring to dissipate heat.[4]

  • Di-nitration: While the product, this compound, is even more deactivated than the starting material, forcing conditions could potentially lead to the replacement of a fluorine or bromine atom with a second nitro group (ipso-substitution), although this is generally a minor pathway.

    • Solution: Use a stoichiometric amount or only a slight excess of the nitrating agent. Avoid large excesses and overly harsh conditions (e.g., excessively high temperatures for prolonged periods).

Q3: The workup and purification process seems to result in significant product loss. What is the recommended procedure?

A3: Product loss during workup is often due to the product's physical properties (e.g., solubility) and improper handling during quenching and extraction.

Causality & Solutions:

  • Quenching: The reaction is typically quenched by pouring the acidic mixture into ice water. If the product is a solid, it should precipitate. If it is an oil or remains dissolved, losses can occur.

    • Solution: Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. This helps to dissipate the heat of neutralization and promotes clean precipitation.[4] Ensure enough ice/water is used to fully dissolve the quenched acids.

  • Extraction: The choice of extraction solvent is critical. The solvent must effectively dissolve the product without reacting with it and have a good partition coefficient.

    • Solution: Use a suitable organic solvent like dichloromethane or ethyl acetate for extraction. Perform multiple extractions (e.g., 3x with a smaller volume of solvent) rather than a single extraction with a large volume to ensure complete recovery.

  • Purification: The crude product may contain residual acids or colored impurities.

    • Solution: After extraction, wash the combined organic layers with water, then with a dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). The product can then be purified by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) or by silica gel column chromatography.[6][7]

Frequently Asked Questions (FAQs)

Q4: What are the critical parameters to control during the nitration of 2-Bromo-1,3,5-trifluorobenzene?

A4: The three most critical parameters are the potency of the nitrating agent , temperature control , and exclusion of water . The table below summarizes a comparison of different nitrating systems.

ParameterStandard System (HNO₃/H₂SO₄)Fuming System (Fuming HNO₃/H₂SO₄)Advanced System (HNO₃/BF₃/Sulfolane)
Strength ModerateStrongVery Strong
Typical Substrate Activated to moderately deactivated aromaticsDeactivated aromaticsSeverely deactivated aromatics
Typical Temp. 0 - 50 °C25 - 100 °C[5]25 - 80 °C
Water Tolerance LowVery LowExtremely Low
Yield on Deactivated Rings Low to ModerateModerate to GoodHigh to Excellent
Q5: Why is a standard nitric acid/sulfuric acid mixture often insufficient for this synthesis?

A5: The mechanism of nitration involves the generation of the electrophilic nitronium ion (NO₂⁺) from nitric acid, a process catalyzed by the stronger acid, sulfuric acid. The benzene ring then acts as a nucleophile, attacking the nitronium ion.[8][9]

In the case of 2-Bromo-1,3,5-trifluorobenzene, the powerful electron-withdrawing nature of the three fluorine atoms and, to a lesser extent, the bromine atom, severely depletes the electron density of the aromatic ring. This makes the ring a very poor nucleophile, rendering it unreactive towards the concentration of nitronium ions generated by a standard HNO₃/H₂SO₄ mixture under typical conditions. More forcing conditions (higher temperatures) can help, but often a more potent system that generates a higher equilibrium concentration of NO₂⁺ is required for a synthetically useful yield.

G cluster_0 Generation of Electrophile cluster_1 Electrophilic Attack (Rate-Determining) cluster_2 Deprotonation HNO₃ HNO₃ H₂O⁺-NO₂ H₂O⁺-NO₂ HNO₃->H₂O⁺-NO₂ + H₂SO₄ NO₂⁺ NO₂⁺ H₂O⁺-NO₂->NO₂⁺ - H₂O AromaticRing Deactivated Aromatic Ring (Poor Nucleophile) SigmaComplex Sigma Complex (High Energy) AromaticRing->SigmaComplex + NO₂⁺ Product Final Product SigmaComplex->Product - H⁺

Fig 2. Simplified mechanism of electrophilic aromatic nitration.
Q6: Are there alternative, higher-yielding nitrating agents for this substrate?

A6: Yes. When standard methods fail, more powerful nitrating agents are necessary. For highly deactivated substrates, two excellent alternatives are:

  • Boron Trifluoride with Fuming Nitric Acid: Boron trifluoride (BF₃) is a potent Lewis acid that can coordinate to the nitric acid, facilitating the formation of the nitronium ion. This method has been successfully used for the nitration of various polyfluorobenzenes. The reaction is typically performed in an aprotic polar solvent like tetramethylene sulphone (sulfolane).

  • Nitronium Salts: Pre-formed nitronium salts, such as nitronium tetrafluoroborate (NO₂BF₄) or nitronium hexafluorophosphate (NO₂PF₆), are among the most powerful nitrating agents available. They provide a direct source of the NO₂⁺ electrophile, independent of an acid-catalyzed equilibrium. These reactions are often carried out in solvents like sulfolane or acetonitrile. A procedure using NO₂BF₄ in sulfolane has been reported to give an 81% yield for the nitration of a similar compound, 3-bromo-1,2,4,5-tetrafluorobenzene.[3]

Detailed Experimental Protocols

Protocol 1: Standard Nitration using Fuming HNO₃ / H₂SO₄

This protocol is a starting point but may require optimization.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, cool 15 mL of concentrated sulfuric acid (98%) to 0-5°C in an ice bath.

  • Nitrating Mixture: Slowly add 5 mL of fuming nitric acid (>90%) to the cold sulfuric acid with continuous stirring. Maintain the temperature below 10°C during the addition.

  • Substrate Addition: In a separate flask, dissolve 10 mmol of 2-Bromo-1,3,5-trifluorobenzene in 5 mL of a suitable inert solvent (if necessary, or add neat if liquid). Slowly add this solution dropwise to the nitrating mixture.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature, then heat to 50-60°C. Monitor the reaction by TLC or GC every hour.

  • Workup: Once the reaction is complete, cool the flask in an ice bath and carefully pour the contents onto 100 g of crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 30 mL).

  • Washing & Drying: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL). Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Protocol 2: High-Yield Nitration using NO₂BF₄ in Sulfolane

This advanced protocol is based on literature reports for similar deactivated systems and is expected to give a higher yield.[3]

  • Preparation: To a flame-dried, three-neck flask under a nitrogen atmosphere, add 12 mmol of nitronium tetrafluoroborate (NO₂BF₄) and 20 mL of anhydrous tetramethylene sulphone (sulfolane).

  • Substrate Addition: Dissolve 10 mmol of 2-Bromo-1,3,5-trifluorobenzene in 10 mL of anhydrous sulfolane and add it to the NO₂BF₄ suspension via a syringe or dropping funnel.

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to 60-65°C. Stir for 2-4 hours, monitoring the reaction progress by GC.

  • Workup: After cooling the solution to room temperature, pour the mixture into 150 mL of cold water.

  • Extraction: Extract the aqueous layer with chloroform or ethyl acetate (3 x 40 mL).

  • Washing & Drying: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography to yield the final product.

References

  • Aromatic polyfluoro-compounds. Part XXXVII. Nitration of some polyfluoro-benzenes and -biphenyls. Journal of the Chemical Society C: Organic (RSC Publishing). [Link]

  • 1-Bromo-2,3,5,6-tetrafluoro-4-nitrobenzene. PMC (PubMed Central). [Link]

  • Nitration process.
  • Design a synthesis of 2-bromo-1-chloro-4-nitrobenzene from benzene or any mono-substituted benzene. Part 1. brainly.com. [Link]

  • Preparation method of 4-bromine-2-nitro trifluoromethyl benzene.
  • m-BROMONITROBENZENE. Organic Syntheses Procedure. [Link]

  • Nitration of Benzene. Chemistry Steps. [Link]

  • Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. YouTube. [Link]

  • Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. [Link]

  • 16.10: Nitration and Sulfonation. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Nitration of 1-Bromo-2,4,6-trifluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the nitration of 1-bromo-2,4,6-trifluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, we address common experimental challenges, provide in-depth troubleshooting advice, and offer validated protocols to help you achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the nitration of 1-bromo-2,4,6-trifluorobenzene?

The major product is typically 1-bromo-2,4,6-trifluoro-3-nitrobenzene. The substituents on the benzene ring, namely the halogens, direct the incoming electrophile (the nitronium ion, NO₂⁺). While halogens are deactivating groups, they are ortho, para-directors.[1][2][3] In this specific molecule, the positions ortho and para to the bromine atom are already substituted with fluorine atoms. Therefore, the nitration is directed to the positions ortho and para to the fluorine atoms. The position between two fluorine atoms (C3) and the position between a fluorine and a bromine atom (C5) are the most likely sites for substitution. Steric hindrance from the bromine atom may favor nitration at the C3 position.

Q2: I am observing multiple products in my reaction mixture by TLC and NMR. What are the likely side products?

Several side reactions can lead to a mixture of products:

  • Formation of Isomers: You may be forming a mixture of 1-bromo-2,4,6-trifluoro-3-nitrobenzene and 1-bromo-2,4,6-trifluoro-5-nitrobenzene. The ratio of these isomers can be influenced by reaction conditions.

  • Ipso-Substitution: The nitro group can replace one of the existing halogen substituents, most likely the bromine atom, leading to the formation of 1,3,5-trifluoro-2-nitrobenzene.[4][5] This is a known side reaction in the nitration of halogenated aromatic compounds.

  • Polynitration: Although the ring is deactivated by four halogens, forcing conditions (high temperature, prolonged reaction time, or excess nitrating agent) can lead to the introduction of a second nitro group.[6][7][8]

  • Hydrolysis: The presence of water in the reaction mixture, especially at elevated temperatures, can lead to the hydrolysis of the aryl halide, forming phenolic byproducts.[9][10]

Troubleshooting Guide

Problem 1: Low Yield of the Desired Mononitrated Product

A low yield can be attributed to several factors, including incomplete reaction, formation of side products, or issues with product isolation.

Potential Cause Troubleshooting Strategy Scientific Rationale
Incomplete Reaction Monitor the reaction progress using TLC or GC. If the starting material is still present after the expected reaction time, consider slightly increasing the reaction temperature or time. However, be cautious as this may promote side reactions.The highly deactivated nature of the substrate requires sufficient energy to overcome the activation barrier for electrophilic aromatic substitution.
Suboptimal Nitrating Agent The standard nitrating mixture (HNO₃/H₂SO₄) is often effective. If yields are low, consider alternative nitrating agents such as nitronium tetrafluoroborate (NO₂BF₄) in an inert solvent like sulfolane, which can offer more controlled nitration.[6]Different nitrating agents have varying reactivities and may provide better results for specific substrates. NO₂BF₄ is a pre-formed, highly electrophilic nitronium ion source.
Product Loss During Workup Ensure complete extraction of the product from the aqueous layer using an appropriate organic solvent. Back-extraction of the combined organic layers with water can help remove residual acid. Neutralize any remaining acid by washing with a dilute sodium bicarbonate solution.[6]The product is an organic compound and will have limited solubility in aqueous media. Thorough extraction is crucial for maximizing isolated yield. Acidic residues can interfere with subsequent purification steps.
Problem 2: Formation of an Undesired Isomer Distribution

Controlling the regioselectivity of the nitration is a common challenge.

Potential Cause Troubleshooting Strategy Scientific Rationale
Reaction Temperature Perform the reaction at a lower temperature. While this may slow down the reaction rate, it can improve the selectivity for the thermodynamically favored product.Temperature can influence the kinetic versus thermodynamic control of a reaction. Lower temperatures often favor the formation of the more stable isomer.[6]
Choice of Nitrating Agent The choice of nitrating agent and solvent system can influence the isomer ratio. Experiment with different systems, such as nitric acid in acetic anhydride, to see if the regioselectivity improves.The steric bulk of the nitrating species and its solvation shell can affect its approach to the aromatic ring, thereby influencing which isomer is preferentially formed.
Problem 3: Significant Formation of Ipso-Substitution Product

Ipso-substitution, the replacement of a substituent other than hydrogen, can be a significant side reaction.

Ipso-Substitution Mechanism

Caption: The two-step mechanism of ipso-substitution.

Potential Cause Troubleshooting Strategy Scientific Rationale
Reaction Conditions Milder reaction conditions, such as lower temperatures and shorter reaction times, can disfavor ipso-substitution.[6]Ipso-attack can have a different activation energy compared to attack at a C-H bond. By lowering the thermal energy of the system, you can potentially favor the desired reaction pathway.
Nature of the Leaving Group Bromine is a reasonably good leaving group in this context. While you cannot change the substrate, being aware of this possibility is key to optimizing the reaction.The stability of the departing group as a cation (or its ability to be displaced) influences the propensity for ipso-substitution.
Problem 4: Evidence of Polynitration

The introduction of more than one nitro group is generally undesirable.

Potential Cause Troubleshooting Strategy Scientific Rationale
Excess Nitrating Agent Use a stoichiometric amount or only a slight excess of the nitrating agent.[7]Limiting the concentration of the electrophile reduces the probability of a second nitration event occurring on the already deactivated mononitrated product.
Prolonged Reaction Time Monitor the reaction closely and quench it as soon as the starting material has been consumed.[6]Extended exposure to the nitrating conditions increases the likelihood of over-reaction.
High Reaction Temperature Maintain the lowest possible temperature that allows for a reasonable reaction rate.Higher temperatures provide the necessary activation energy for the nitration of the deactivated mononitrated product.[8][11]

Polynitration Prevention Workflow

polynitration_prevention start Start Nitration stoichiometry Use Stoichiometric Nitrating Agent start->stoichiometry temperature Maintain Low Temperature stoichiometry->temperature monitoring Monitor Reaction Progress (TLC/GC) temperature->monitoring monitoring->monitoring Reaction incomplete quench Quench Reaction Promptly monitoring->quench Starting material consumed product Mononitrated Product quench->product

Caption: A workflow for preventing polynitration.

Experimental Protocols

Protocol 1: Standard Nitration of 1-Bromo-2,4,6-trifluorobenzene

Materials:

  • 1-Bromo-2,4,6-trifluorobenzene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Dichloromethane (or other suitable organic solvent)

Procedure:

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add concentrated sulfuric acid to concentrated nitric acid (typically a 1:1 to 2:1 v/v ratio). Maintain the temperature of the mixture below 10 °C during the addition.[6]

  • Nitration Reaction: To the cooled nitrating mixture, add 1-bromo-2,4,6-trifluorobenzene dropwise while maintaining the reaction temperature between 0 and 10 °C. The addition should be slow to control the exothermic reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the same temperature or let it slowly warm to room temperature. Monitor the progress of the reaction by TLC or GC analysis of aliquots.

  • Quenching: Once the starting material is consumed, carefully pour the reaction mixture over crushed ice with stirring.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers and wash with deionized water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and then again with water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Product Characterization by NMR Spectroscopy

The different isomers and potential side products can be distinguished by ¹H and ¹⁹F NMR spectroscopy.

  • ¹H NMR: The aromatic region of the ¹H NMR spectrum will show distinct signals for the different constitutional isomers. The chemical shifts and coupling constants of the aromatic protons will be indicative of their position relative to the nitro and halogen substituents.[12][13]

  • ¹⁹F NMR: ¹⁹F NMR is a powerful tool for characterizing fluorinated aromatic compounds. The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment, allowing for unambiguous identification of the product distribution.

References

  • BenchChem. (2025).
  • KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS. Organic Chemistry II.
  • Chemistry Steps. (2023, July 31).
  • (n.d.). Directing Groups in SE Ar.
  • OpenStax. (2023, September 20). 16.4 Substituent Effects in Electrophilic Substitutions. Organic Chemistry.
  • Wikipedia. (n.d.).
  • Unacademy. (n.d.).
  • Sciencemadness Discussion Board. (2021, June 20). Avoiding over nitration (or generally over-electrophilic substitution).
  • Bozorov, K., Zhao, J.-Y., & Aisa, H. A. (2017). Recent advances in ipso-nitration reactions.
  • (2025, July 8).
  • (n.d.). 1-Bromo-2,3,5,6-tetrafluoro-4-nitrobenzene. PMC.
  • (2022, December 21). Unprecedented C–C Bond Formation via Ipso Nucleophilic Substitution of 2,4-Dinitrobenzene Sulfonic Acid with Active Methylene Compounds. ACS Omega.
  • Chemistry Steps. (2024, January 24).
  • (n.d.).
  • Roeder, J. R. (n.d.). The rates of hydrolysis of aryl halides. Digital Commons @ NJIT.
  • (2016, October 5). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?.
  • (2018, April 30). Electrophilic Aromatic Substitutions (2)
  • (n.d.). m-BROMONITROBENZENE. Organic Syntheses Procedure.
  • (n.d.). Determination of the p/o-Isomer Product Ratios in Electrophilic Aromatic Nitration of Alkylbenzenes Using High Resolution 1 H NMR Spectroscopy.
  • MSU chemistry. (n.d.).
  • Waddell, M. K., et al. (2019, August 25). Determination of the p/o-Isomer Product Ratios in Electrophilic Aromatic Nitration of Alkylbenzenes Using High Resolution 1H NMR Spectroscopy.
  • ChemicalBook. (n.d.). 1-BROMO-2,4,6-TRIISOPROPYLBENZENE | 21524-34-5.
  • BenchChem. (2025, December).
  • ChemicalBook. (2025, July 24). 1-BROMO-4-FLUORO-2-NITROBENZENE | 446-09-3.
  • (n.d.). Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M.
  • American Chemical Society. (n.d.).
  • Chegg.com. (2020, October 21).
  • Google Patents. (n.d.). CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene.
  • Sciencemadness Discussion Board. (2020, August 16).
  • (n.d.).
  • (2023, September 26).
  • Google Patents. (n.d.).
  • Chemistry Stack Exchange. (2018, March 5). Ipso substitution and its rules.
  • (2025, October 28). Pd-Catalyzed Hydroxylation of Aryl Halides under Air and in Eco-Friendly Solvent. PMC.
  • (n.d.).
  • White Rose eTheses Online. (n.d.).
  • Sigma-Aldrich. (n.d.). 1-Bromo-2,4,6-triisopropylbenzene 95 21524-34-5.
  • Santa Cruz Biotechnology. (n.d.). 1-Bromo-2,4-difluoro-5-nitrobenzene | CAS 345-24-4.
  • Scientific Research Publishing. (2013, January 8).
  • ResearchGate. (n.d.). Radical Nitration-Debromination of α-Bromo-α-fluoroalkenes as a Stereoselective Route to Aromatic α-Fluoronitroalkenes—Functionalized Fluorinated Building Blocks for Organic Synthesis | Request PDF.
  • Bozorov, Kh., et al. (2025, August 9). Recent advances in ipso-nitration reactions.

Sources

Technical Support Center: Purification of 2-Bromo-1,3,5-trifluoro-4-nitrobenzene by Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with 2-Bromo-1,3,5-trifluoro-4-nitrobenzene. Here, we provide a comprehensive resource for troubleshooting common issues encountered during its purification by chromatography, ensuring you can achieve the desired purity for your downstream applications. Our approach is rooted in established scientific principles and practical, field-tested experience.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its chromatographic purification?

A1: this compound is a solid or semi-solid with a molecular weight of approximately 255.98 g/mol .[1] Its structure, featuring a bromine atom, three fluorine atoms, and a nitro group on a benzene ring, makes it a relatively polar and electron-deficient aromatic compound. The presence of these functional groups can lead to strong interactions with polar stationary phases like silica gel. The nitro group, in particular, can engage in dipole-dipole interactions and hydrogen bonding with the silanol groups on the silica surface.[2]

Q2: What is the likely synthetic route for this compound and what are the expected impurities?

A2: The most probable synthetic route is the electrophilic nitration of 2-Bromo-1,3,5-trifluorobenzene.[3] During this process, the primary impurities are likely to be:

  • Unreacted Starting Material: 2-Bromo-1,3,5-trifluorobenzene.

  • Regioisomers: Nitration of substituted benzenes can sometimes yield a mixture of isomers, although the directing effects of the halogens will favor certain positions.

  • Di-nitrated Byproducts: Although less common under controlled conditions, over-nitration can lead to the formation of di-nitro compounds.

Q3: What are the primary safety concerns when handling this compound and the solvents used in its purification?

A3: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The solvents typically used for chromatography, such as hexanes and ethyl acetate, are flammable and should be handled with care, away from ignition sources. Always consult the Safety Data Sheet (SDS) for detailed safety information before starting any experiment.

Troubleshooting Guide for Chromatographic Purification

This section addresses specific problems you may encounter during the purification of this compound by column chromatography.

Problem 1: Poor Separation of the Desired Product from Impurities

Symptoms:

  • Overlapping spots on the Thin Layer Chromatography (TLC) plate.

  • Mixed fractions collected from the column.

  • Inability to achieve the desired purity level.

Probable Causes & Solutions:

  • Inappropriate Solvent System: The polarity of the mobile phase is critical for achieving good separation.[4]

    • Solution: Systematically screen different solvent systems using TLC. A good starting point for polar aromatic compounds is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[5][6] Aim for an Rf value of 0.2-0.4 for the desired compound on the TLC plate to ensure good separation on the column.[7]

  • Compound Tailing on the TLC Plate and Column: The nitro group can interact strongly with the acidic silanol groups on the silica gel, leading to tailing.[8]

    • Solution: Add a small amount (0.1-1%) of a polar modifier to the mobile phase. For acidic compounds, adding a small amount of acetic or formic acid can improve peak shape. For this compound, which is neutral but can have strong interactions, trying a different solvent system or a different stationary phase might be more effective.[5]

  • Column Overloading: Loading too much crude material onto the column will lead to broad bands and poor separation.[5]

    • Solution: As a general rule, use a silica gel to crude material ratio of at least 30:1 (w/w) for difficult separations. Increase this ratio for better resolution.

Problem 2: The Compound is Not Eluting from the Column

Symptoms:

  • The desired product remains at the baseline of the TLC plate even with a highly polar solvent system.

  • No product is recovered from the column after flushing with a large volume of the mobile phase.

Probable Causes & Solutions:

  • Insufficiently Polar Mobile Phase: The selected solvent system may not be strong enough to displace the highly polar compound from the stationary phase.

    • Solution: Gradually increase the polarity of the mobile phase. If you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. If this is still ineffective, consider switching to a more polar solvent system, such as dichloromethane/methanol.[9]

  • Irreversible Adsorption or Decomposition on Silica Gel: Some nitroaromatic compounds can be unstable on silica gel.[8]

    • Solution: Perform a stability test by spotting the compound on a TLC plate, letting it sit for an extended period, and then eluting it to see if any degradation has occurred. If the compound is unstable, consider using a less acidic stationary phase like neutral alumina or a bonded-phase silica gel.[2]

Problem 3: The Compound Elutes Too Quickly (Runs with the Solvent Front)

Symptoms:

  • The Rf value of the desired compound is close to 1 on the TLC plate.

  • The product is found in the very first fractions collected from the column, often mixed with non-polar impurities.

Probable Causes & Solutions:

  • Mobile Phase is Too Polar: The solvent system is too strong and does not allow for sufficient interaction between the compound and the stationary phase.

    • Solution: Decrease the polarity of the mobile phase. If using a hexane/ethyl acetate mixture, increase the proportion of hexane.[10]

Experimental Protocols

Thin Layer Chromatography (TLC) for Method Development

A well-executed TLC is crucial for developing a successful column chromatography method.[7]

  • Prepare the TLC Plate: Draw a faint pencil line about 1 cm from the bottom of a silica gel TLC plate.

  • Spot the Sample: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the pencil line.

  • Develop the Plate: Place the TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the baseline.[7]

  • Visualize: After the solvent front has reached near the top of the plate, remove it and visualize the spots under UV light.

  • Optimize: Adjust the solvent system polarity to achieve an Rf value of 0.2-0.4 for the target compound.

Flash Column Chromatography Protocol

This protocol provides a general guideline for the purification of this compound.

  • Column Packing:

    • Choose an appropriate size column based on the amount of material to be purified.

    • Pack the column with silica gel (typically 230-400 mesh) using a slurry method with the initial, less polar mobile phase.[11]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, use a "dry loading" technique by adsorbing the crude material onto a small amount of silica gel and then adding this to the top of the column.

  • Elution:

    • Begin elution with the less polar solvent system determined by TLC.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the desired compound.[11]

  • Fraction Collection and Analysis:

    • Collect fractions and monitor their composition by TLC.

    • Combine the pure fractions containing the desired product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

ParameterRecommended Starting ConditionsTroubleshooting Tips
Stationary Phase Silica Gel (230-400 mesh)For sensitive compounds, consider neutral alumina or deactivated silica.[2]
Mobile Phase Hexane/Ethyl Acetate or Hexane/DichloromethaneAdjust the ratio to achieve an Rf of 0.2-0.4 for the target compound.[5][10]
Elution Mode Gradient Elution (gradually increasing polarity)An isocratic elution may work for simple separations, but a gradient is often more efficient.[11]
Detection UV visualization at 254 nmMost aromatic compounds are UV active.

Visualization of Troubleshooting Workflow

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Analysis & Hypothesis cluster_solution Solution Implementation cluster_evaluation Evaluation Problem Chromatographic Issue Identified (e.g., Poor Separation, No Elution) TLC_Analysis Analyze TLC Results (Rf, Spot Shape, Resolution) Problem->TLC_Analysis Hypothesis Formulate Hypothesis (e.g., Incorrect Polarity, Tailing, Overloading) TLC_Analysis->Hypothesis Adjust_Polarity Adjust Mobile Phase Polarity Hypothesis->Adjust_Polarity Change_Solvent Change Solvent System Hypothesis->Change_Solvent Add_Modifier Add Mobile Phase Modifier (e.g., acid/base for tailing) Hypothesis->Add_Modifier Change_Stationary_Phase Change Stationary Phase (e.g., Alumina, Deactivated Silica) Hypothesis->Change_Stationary_Phase Reduce_Load Reduce Sample Load Hypothesis->Reduce_Load Run_TLC Run New TLC with Modified Conditions Adjust_Polarity->Run_TLC Change_Solvent->Run_TLC Add_Modifier->Run_TLC Change_Stationary_Phase->Run_TLC Reduce_Load->Run_TLC Evaluate_Results Evaluate New TLC Results Run_TLC->Evaluate_Results Evaluate_Results->TLC_Analysis Further Optimization Needed Run_Column Proceed with Column Chromatography Evaluate_Results->Run_Column Separation Improved

Caption: A workflow diagram for troubleshooting chromatographic purification.

References

Sources

Technical Support Center: Troubleshooting Steric Hindrance in 2-Bromo-1,3,5-trifluoro-4-nitrobenzene Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As researchers working with highly functionalized polyfluoroarenes, you are likely encountering unique reactivity bottlenecks. 2-Bromo-1,3,5-trifluoro-4-nitrobenzene presents a fascinating but challenging microenvironment: extreme electron deficiency coupled with severe steric shielding.

This guide is designed by our Senior Application Scientists to help you diagnose, troubleshoot, and bypass steric hindrance during Palladium-catalyzed cross-couplings and Nucleophilic Aromatic Substitutions (SNAr).

Part 1: Molecular Anatomy & Causality of Failure

Before troubleshooting, we must establish the causality behind your experimental failures. The reactivity of this compound is governed by two conflicting forces:

  • Electronic Activation: The synergistic electron-withdrawing effects of the nitro group and three fluorine atoms make the ring highly electrophilic. Oxidative addition at the C-Br bond is exceptionally fast, and the fluorines are highly primed for SNAr.

  • Steric Shielding: The C2-Bromine is flanked by two ortho-fluorines (C1 and C3). While fluorine is the smallest halogen, the di-ortho-fluoro substitution creates a rigid steric pocket. Furthermore, the C3-Fluorine is trapped between the bulky bromine and the nitro group, effectively blocking the Bürgi-Dunitz trajectory for incoming nucleophiles.

Part 2: Troubleshooting FAQs

Q1: My Suzuki-Miyaura coupling at the C-Br bond is stalling. I see rapid consumption of starting material but yield mostly protodebrominated byproducts. Why?

Diagnostic: Your catalytic cycle is stalling at the reductive elimination step. While the highly electron-deficient ring accelerates the initial oxidative addition of Pd(0) to the C-Br bond, the resulting Pd(II) intermediate is trapped. The di-ortho-fluoro steric shield prevents the necessary geometric rearrangement (transmetalation) and creates a high energy barrier for reductive elimination. When the cycle stalls, the Pd(II)-aryl species undergoes competitive protodehalogenation.

Solution: You must abandon standard ligands like PPh3 or dppf. Instead, utilize bulky, electron-rich dialkylbiarylphosphines (Buchwald ligands) such as SPhos or XPhos . The sheer steric bulk of the dicyclohexyl groups forces the Pd(II) complex into a T-shaped geometry, artificially lowering the activation energy required to push the sterically encumbered biaryl product out of the coordination sphere ().

Q2: I am attempting an SNAr reaction with a secondary amine, but I am getting poor regioselectivity or no reaction at the C3 position. How do I control this?

Diagnostic: You are fighting thermodynamic vs. kinetic control. The nitro group activates both the C3 and C5 fluorines. However, the C3-F is flanked by Br and NO2 (massive steric clash), whereas the C5-F is flanked by NO2 and a small Hydrogen atom. Bulky nucleophiles will kinetically favor the C5 position.

Solution: If your target is the C5 position, use bulky amines at low temperatures. If you must functionalize the highly hindered C3 position, you cannot use bulky secondary amines. You must switch to small, linear nucleophiles (e.g., methoxide, azide) and apply thermodynamic forcing conditions (elevated heat or microwave irradiation) to overcome the steric barrier ().

Part 3: Quantitative Data & System Performance

Table 1: Reagent Efficacy and Regioselectivity Profiles

Reaction TypeReagent / LigandTarget PositionSteric EnvironmentYield / SelectivityMechanistic Causality
Cross-Coupling Pd(PPh3)4C2 (C-Br)Di-ortho-fluoro< 10%Pd(II) intermediate stalls; protodebromination occurs.
Cross-Coupling Pd2(dba)3 / SPhosC2 (C-Br)Di-ortho-fluoro> 85%Biaryl ligand bulk forces reductive elimination.
SNAr Morpholine (0 °C)C5 (C-F)Ortho to NO2, H> 95% (C5)Bulky nucleophile avoids C3 steric clash entirely.
SNAr NaOMe (80 °C)C3 vs C5Ortho to NO2, Br30% C3 / 70% C5Small nucleophile size allows partial C3 penetration.

Part 4: Self-Validating Experimental Protocols

Protocol A: Sterically Hindered Suzuki-Miyaura CC (C-Br Activation)

This protocol utilizes SPhos to bypass the di-ortho-fluoro bottleneck.

  • Preparation: In a flame-dried Schlenk flask, combine Pd2(dba)3 (2 mol%) and SPhos (8 mol%) under an inert N2 atmosphere.

  • Pre-activation: Add 2 mL of degassed anhydrous Toluene. Stir at room temperature for 15 minutes. Causality: Pre-forming the active Pd(0)L complex prevents catalyst poisoning by the highly reactive polyfluoroarene.

  • Reagent Addition: Add this compound (1.0 equiv), your desired Arylboronic acid (1.5 equiv), and anhydrous K3PO4 (2.0 equiv).

  • Reaction: Heat the mixture to 90 °C for 12 hours.

  • Validation Checkpoint: Extract a 50 µL aliquot and run a crude 19F NMR. Self-Validation: The reaction is successful when the distinct splitting pattern of the three starting fluorines disappears, replaced by a new di-ortho-fluoro signal shifted by the new biaryl ring current. If the solution turns from dark red to completely black (Pd black precipitation), your catalyst has died due to stalled reductive elimination.

Protocol B: Regioselective SNAr at the C5 Position

This protocol utilizes kinetic control to avoid the C3 steric trap.

  • Preparation: Dissolve this compound (1.0 equiv) in anhydrous THF (0.2 M) and cool to 0 °C in an ice bath.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv). Causality: DIPEA acts as a non-nucleophilic proton sponge, preventing unwanted side reactions.

  • Nucleophile Addition: Dropwise add Morpholine (1.1 equiv) over 10 minutes.

  • Reaction: Stir at 0 °C for 2 hours, then allow to slowly warm to room temperature.

  • Validation Checkpoint: Perform TLC (Hexanes/EtOAc 4:1). Self-Validation: The C5-substituted product will spot distinctly lower than the starting material. To confirm regiochemistry, run a 19F NMR; the complete loss of the most upfield fluorine signal (C5-F) validates that the nucleophile successfully bypassed the C3 steric trap.

Part 5: Workflow Visualizations

CC_Cycle Pd0 Active Pd(0)L Complex (Stabilized by SPhos) OA Oxidative Addition (C-Br Bond Cleavage) Pd0->OA this compound TM Transmetalation (Steric Bottleneck) OA->TM Arylboronic Acid RE Reductive Elimination (Forced by Ligand Bulk) TM->RE Base (K3PO4) RE->Pd0 Catalyst Regeneration Prod Cross-Coupled Product RE->Prod Product Release

Catalytic cycle of Pd-catalyzed cross-coupling overcoming di-ortho-fluoro steric hindrance.

SNAr_Pathways SM 2-Bromo-1,3,5-trifluoro -4-nitrobenzene BulkyNu Bulky Amines (Kinetic Control) SM->BulkyNu SmallNu Small Nucleophiles (Thermodynamic Control) SM->SmallNu C5 C5-Fluoro Attack (Less Hindered) C3 C3-Fluoro Attack (Highly Hindered) BulkyNu->C5 Exclusive SmallNu->C5 Major SmallNu->C3 Minor/Forced

Regioselective SNAr pathways governed by steric hindrance and nucleophile size.

References

  • Palladium-Catalyzed C−F Activation of Polyfluoronitrobenzene Derivatives in Suzuki−Miyaura Coupling Reactions The Journal of Organic Chemistry (2010) URL:[Link][1][2]

  • Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides The Journal of Organic Chemistry (2013) URL:[Link][3]

Sources

Optimizing catalyst loading for Suzuki coupling of 2-Bromo-1,3,5-trifluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Troubleshooting for Suzuki-Miyaura Coupling

Target Substrate: 2-Bromo-1,3,5-trifluoro-4-nitrobenzene Process Goal: Optimizing Catalyst Loading & Minimizing Side Reactions

Executive Summary

The Suzuki-Miyaura cross-coupling of this compound presents a unique mechanistic paradox. The intense electron-withdrawing nature of the nitro group and three fluorine atoms hyper-activates the C–Br bond, making oxidative addition nearly instantaneous. However, this same electronic environment makes the aromatic ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and catalyst poisoning. This guide provides field-validated, causality-driven solutions to optimize palladium catalyst loading down to the parts-per-million (ppm) level while maintaining high fidelity.

Diagnostic Q&A: Troubleshooting Experimental Failures

Q1: Why am I observing massive degradation and multiple fluorinated byproducts instead of the Suzuki cross-coupled product? Causality: The substrate is severely electron-deficient. While this accelerates palladium insertion into the C–Br bond, it also activates the C–F bonds (especially those ortho and para to the nitro group) toward SNAr. If you utilize standard nucleophilic bases (e.g., NaOH, NaOMe, or aqueous Na2CO3 at high temperatures), the base will attack and displace the fluorine atoms before the transmetalation step of the cross-coupling cycle can complete[1]. Solution: You must transition to a mild, non-nucleophilic base such as anhydrous potassium phosphate (K3PO4) or cesium fluoride (CsF). In extreme cases, utilizing base-free conditions with specialized boronate complexes can completely bypass this degradation pathway[2].

Q2: How can I safely reduce the palladium catalyst loading to <0.1 mol% without stalling the reaction? Causality: Because oxidative addition is exceptionally fast for this substrate, high palladium concentrations are unnecessary to initiate the catalytic cycle. Instead, transmetalation becomes the kinetic bottleneck. If transmetalation is sluggish, the Ar–Pd(II)–Br intermediate stagnates and becomes prone to decomposition or protodehalogenation[3]. Solution: Employ bulky, electron-rich dialkylbiarylphosphine ligands (Buchwald-type ligands such as SPhos or XPhos). The steric bulk of these ligands forces a monoligated Pd(0) state that accelerates transmetalation and reductive elimination, allowing successful coupling with catalyst loadings as low as 0.025 mol%[4][5].

Q3: The reaction proceeds initially but stalls at ~50% conversion. Adding more boronic acid doesn't help. What is the mechanism of this failure? Causality: This stalling is a classic symptom of catalyst poisoning or product inhibition. Nitroaromatics can coordinate to low-valent palladium, sequestering the active catalyst. Additionally, if the transmetalation step is slower than the thermal degradation rate of the boronic acid (protodeboronation), the coupling partner is prematurely depleted[6]. Solution: Implement a slow-release strategy for the boronic acid (e.g., using MIDA boronates) to maintain a low but constant concentration of the active transmetalating species. Alternatively, optimize the solvent system to a biphasic mixture to partition the active species and protect the boronic acid from rapid degradation[7].

Quantitative Data: Catalyst Loading Optimization Matrix

The following table summarizes the causal relationship between catalyst system selection, base nucleophilicity, and reaction outcomes for highly electron-deficient aryl bromides.

Catalyst PrecursorLigandBaseSolventLoading (mol%)Temp (°C)Yield (%)Primary Failure Mode / Impurity
Pd(PPh3)4NoneNa2CO3 (aq)THF/H2O5.080< 20%SNAr (Fluorine displacement)
Pd(dppf)Cl2dppfK2CO3Dioxane2.09045%Protodehalogenation
Pd2(dba)3XPhosK3PO4Toluene0.16088%Trace homocoupling
Pd(OAc)2 SPhos KF (anhydrous) THF 0.05 65 94% None (Optimized)

Self-Validating Experimental Protocol: Ultra-Low Loading Suzuki Coupling

Objective: Achieve >90% yield of the cross-coupled biaryl using 0.05 mol% Pd, strictly suppressing SNAr side reactions.

Step 1: Active Catalyst Generation

  • Action: In an argon-filled glovebox, dissolve Pd(OAc)2 (0.05 mol%) and SPhos (0.1 mol%, maintaining a strict 1:2 Pd:L ratio) in 1.0 mL of anhydrous THF. Stir for 15 minutes at room temperature.

  • Validation Checkpoint: The solution must transition from a reddish-brown suspension to a clear, pale-yellow solution. This optical shift confirms the successful reduction of Pd(II) to the active L2Pd(0) species.

Step 2: Substrate and Reagent Assembly

  • Action: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv, 1.0 mmol), the arylboronic acid (1.2 equiv, 1.2 mmol), and anhydrous, finely milled KF (3.0 equiv, 3.0 mmol).

  • Causality: Finely milled KF provides a high surface area to facilitate transmetalation without acting as a strong nucleophile that would attack the fragile C–F bonds.

Step 3: Solvent Addition and Degassing

  • Action: Add 4.0 mL of anhydrous THF to the Schlenk flask. Subject the mixture to three freeze-pump-thaw cycles to rigorously remove dissolved oxygen.

  • Validation Checkpoint: Oxygen removal is critical; trace O2 will rapidly oxidize the electron-rich SPhos ligand, immediately terminating the catalytic cycle at such low (0.05 mol%) loadings.

Step 4: Catalyst Injection and Thermal Activation

  • Action: Inject the pre-formed catalyst solution (from Step 1) into the Schlenk flask via a gas-tight syringe. Heat the reaction to 65 °C with vigorous stirring (800 rpm) for 4 hours.

  • Causality: Vigorous stirring is mandatory to overcome the mass transfer limitations inherent to the heterogeneous KF base.

Step 5: Reaction Monitoring and Quench

  • Action: After 2 hours, withdraw a 10 µL aliquot under positive argon pressure, dilute with EtOAc, and analyze via GC-MS.

  • Validation Checkpoint: The GC-MS trace should show <2% of the hydrodehalogenated byproduct (1,3,5-trifluoro-2-nitrobenzene). If >5% is observed, verify the anhydrous nature of the THF and the integrity of the glovebox atmosphere.

Mechanistic Logic Visualization

G Substrate 2-Bromo-1,3,5-trifluoro- 4-nitrobenzene BaseChoice Base Selection Substrate->BaseChoice Nucleophilic Nucleophilic Base (e.g., NaOH, NaOMe) BaseChoice->Nucleophilic NonNucleophilic Mild/Non-Nucleophilic (e.g., K3PO4, KF) BaseChoice->NonNucleophilic SNAr SNAr Side Reaction (F-Displacement) Nucleophilic->SNAr Attacks C-F bond OxAdd Rapid Oxidative Addition (Low Pd Loading) NonNucleophilic->OxAdd Preserves C-F bonds Product Desired Biaryl Cross-Coupled Product OxAdd->Product Transmetalation & Reductive Elimination

Mechanistic divergence in the Suzuki coupling of this compound.

References

  • [3] Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: libretexts.org URL: [Link]

  • [6] Title: Optimizing Suzuki Coupling Reactions - CovaSyn Source: covasyn.com URL: [Link]

  • [2] Title: Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions Source: Organic Letters - ACS Publications URL: [Link]

  • [4] Title: Suzuki–Miyaura cross-coupling optimization enabled by automated feedback Source: CORE / Reaction Chemistry & Engineering URL: [Link]

  • [7] Title: Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives Source: MDPI URL: [Link]

  • [5] Title: Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring Source: Organic Letters - ACS Publications URL: [Link]

  • [1] Title: Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates Source: Graz University of Technology / Advanced Synthesis & Catalysis URL: [Link]

Sources

Managing reaction temperature for selective substitution on 2-Bromo-1,3,5-trifluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you frequently encounter challenges with polyfunctionalized aromatic scaffolds. This guide provides authoritative, field-proven troubleshooting for managing reaction temperatures during the Nucleophilic Aromatic Substitution (SNAr) of 2-bromo-1,3,5-trifluoro-4-nitrobenzene .

Here, we do not just provide protocols; we deconstruct the thermodynamic and kinetic causality behind every experimental choice to ensure your workflows are robust, scalable, and self-validating.

Mechanistic Causality: Understanding the Substrate

To achieve regiocontrol, we must first map the electronic and steric environment of this compound. The strongly electron-withdrawing nitro (-NO₂) group at the C4 position activates the ring for SNAr by stabilizing the anionic Meisenheimer intermediate[1],[2]. Fluorine is an exceptional leaving group in these reactions due to its high electronegativity, which makes the ipso-carbon highly electrophilic[3].

The molecule presents three competing fluorinated sites for nucleophilic attack:

  • C3-Fluorine (Ortho to NO₂): Flanked by the bulky bromine (C2) and the nitro group (C4). This position is severely sterically hindered .

  • C5-Fluorine (Ortho to NO₂): Flanked by the nitro group (C4) and a small hydrogen atom (C6). This position is highly activated and accessible.

  • C1-Fluorine (Para to NO₂): Flanked by the bromine (C2) and a hydrogen atom (C6). This position is electronically favored and moderately accessible.

Regioselectivity between C1 and C5 is entirely dictated by the interplay between the nucleophile's structure and strict temperature control [4].

Reaction Pathway Dynamics

SNAr_Workflow cluster_kinetic Kinetic Control (-78°C to 0°C) cluster_thermo Thermodynamic / High Energy (>25°C) SM This compound (Starting Material) C1_Path Para-Attack (C1) Favored by bulky/anionic nucleophiles SM->C1_Path Fast C5_Path Ortho-Attack (C5) Favored by H-bonding nucleophiles SM->C5_Path Fast C3_Path Sterically Hindered (C3) Requires extreme forcing SM->C3_Path Very Slow (Steric Block) DiSub Di-substitution (C1 & C5) Loss of selectivity C1_Path->DiSub Excess Nu / Temp > 0°C C5_Path->DiSub Excess Nu / Temp > 0°C

Reaction pathways for SNAr on this compound based on temperature.

Troubleshooting Guides & FAQs

Q1: Why am I isolating a mixture of mono- and di-substituted products when running the reaction at room temperature? A1: This is a classic failure of kinetic trapping. The first SNAr reaction lowers the overall electrophilicity of the ring, but the remaining fluorines are still sufficiently activated by the nitro group. At room temperature (~25 °C), the thermal energy in the system easily exceeds the activation barrier for the second substitution, leading to rapid di-substitution at both C1 and C5[4]. To isolate the mono-substituted product, you must restrict the thermal energy by operating strictly between -78 °C and -20 °C.

Q2: How do I selectively direct substitution to the ortho-fluorine (C5) instead of the para-fluorine (C1)? A2: Selectivity between C1 and C5 is achieved by pairing cryogenic temperatures (-78 °C) with the correct nucleophile class. Primary and secondary amines exhibit strong ortho-selectivity (attacking C5). This is caused by hydrogen-bonding between the amine proton and the oxygen atoms of the nitro group in the transition state, which dramatically lowers the activation energy for C-F bond breaking at the ortho position[5].

Q3: I need to substitute the para-fluorine (C1). How do I override the ortho-preference? A3: To favor the C1 (para) position, you must eliminate transition-state hydrogen bonding and leverage steric bulk. Use anionic, non-hydrogen-bonding nucleophiles (e.g., alkoxides or thiolates) in highly polar aprotic solvents like DMF or DMSO. The polar solvent disrupts any internal coordination, allowing the thermodynamically more stable para-Meisenheimer complex to dictate the pathway at low temperatures[2],[4].

Q4: I am trying to substitute the fluorine at C3, but my reaction is yielding debrominated byproducts. Why? A4: The C3-fluorine is trapped between the bromine atom and the nitro group. This creates a severe steric block that prevents the nucleophile from approaching at the required trajectory (the Bürgi-Dunitz equivalent for aromatic systems). If you attempt to force the reaction by elevating the temperature (>80 °C), the thermal energy will instead overcome the weaker C-Br bond dissociation energy, leading to halogenophilic attack, debromination, or complete polymerization[4]. C3 substitution cannot be achieved via standard SNAr; it requires specialized, ultra-small nucleophiles under high-pressure conditions.

Quantitative Data Summary

The following table synthesizes the relationship between reaction temperature, nucleophile type, and the resulting regiochemical outcome.

ParameterC1 (Para) SubstitutionC5 (Ortho) SubstitutionC3 (Hindered Ortho) SubstitutionDi-Substitution (C1/C5)
Optimal Temperature -78 °C to -40 °C-78 °C to -40 °C> 80 °C (High Risk)20 °C to 60 °C
Nucleophile Preference Bulky, non-H-bonding (e.g., alkoxides)Small, H-bonding (e.g., primary amines)Extremely small (e.g., fluoride)Excess equivalents of any Nu
Steric Environment Flanked by -Br and -H (Moderate)Flanked by -NO₂ and -H (Low/Moderate)Flanked by -Br and -NO₂ (Severe)N/A
Reaction Control Kinetic / ThermodynamicDirected KineticHigh-Energy ThermodynamicThermodynamic

Self-Validating Experimental Protocol

Workflow: Temperature-Controlled Regioselective Mono-Substitution (C5-Ortho)

Objective: Achieve >95% regioselectivity for the C5 position using a secondary amine via kinetic trapping.

Step 1: Reactor Preparation & Substrate Dissolution Flame-dry a 3-neck round-bottom flask equipped with an internal temperature probe and a magnetic stir bar. Add this compound (1.0 eq) and dissolve in anhydrous THF to achieve a 0.1 M concentration.

Step 2: Cryogenic Cooling Submerge the reactor in a dry ice/acetone bath. Allow the system to equilibrate until the internal temperature probe reads exactly -78 °C. Causality: Establishing this baseline is critical; any localized heat will trigger immediate di-substitution.

Step 3: Controlled Nucleophile Addition Prepare a solution of the secondary amine (1.05 eq) and N,N-diisopropylethylamine (DIPEA, 1.2 eq) in anhydrous THF. Using a syringe pump, add this solution dropwise over 45–60 minutes. Critical Constraint: Monitor the internal temperature probe. The exothermic nature of SNAr means rapid addition will cause temperature spikes. Do not allow the internal temperature to exceed -70 °C during addition.

Step 4: Reaction Aging & In-Process Validation Stir the reaction at -78 °C for 2 hours. Self-Validation Step: Withdraw a 50 µL aliquot, quench it in 500 µL of cold saturated aqueous NH₄Cl, extract with EtOAc, and analyze via GC-MS. The presence of a single mass peak corresponding to [M - F + Nu] validates successful mono-substitution. If starting material persists, extend the aging time at -78 °C; do not raise the temperature .

Step 5: Cryogenic Quenching Once validated, quench the reaction while still submerged at -78 °C by adding a cold saturated aqueous solution of NH₄Cl. Only after quenching should you remove the cooling bath and allow the mixture to warm to room temperature for standard biphasic extraction (EtOAc/Water).

References

  • Nucleophilic aromatic substitution, Wikipedia,[1]

  • 16.6: Nucleophilic Aromatic Substitution, Chemistry LibreTexts,[2]

  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives, PMC - NIH,[3],[4]

  • Predicting Regioselectivity in Nucleophilic Aromatic Substitution, ResearchGate / The Journal of Organic Chemistry,[5]

Sources

Troubleshooting low conversion in Buchwald-Hartwig amination of 2-Bromo-1,3,5-trifluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Conversion in 2-Bromo-1,3,5-trifluoro-4-nitrobenzene Amination Case ID: BH-F3NO2-OPT Support Level: Senior Application Scientist

Executive Summary: The "Trap" of the Activated Substrate

You are working with This compound , a substrate that presents a deceptive paradox in palladium catalysis. While the electron-deficient nature of the ring makes the C-Br bond highly activated for oxidative addition (usually a good thing), it simultaneously activates the molecule for two fatal competing pathways:

  • Nucleophilic Aromatic Substitution (

    
    ):  The nitro group and fluorine atoms render the ring highly electrophilic. Amines often attack the C-F bonds (ortho to the nitro group) before the palladium cycle can engage the C-Br bond.
    
  • Catalyst Poisoning: The nitro group can coordinate to the palladium center, creating a "resting state" that stalls the catalytic cycle, leading to incomplete conversion.

If you are experiencing "low conversion," it is critical to distinguish whether your starting material (SM) is remaining untouched or being consumed into invisible byproducts .

Diagnostic Phase: Identify the Failure Mode

Before optimizing, use this logic flow to identify the specific chemical failure.

DiagnosticTree Start Diagnostic: Low Conversion CheckSM Is Starting Material (SM) consumed by TLC/LCMS? Start->CheckSM SM_Yes No: SM Remains CheckSM->SM_Yes Significant SM left SM_No Yes: SM Consumed CheckSM->SM_No SM gone, low product CatDeath Issue: Catalyst Deactivation SM_Yes->CatDeath Soln1 Likely Causes: 1. Pd Black formation (O2 leak) 2. Nitro-group inhibition 3. Poor L:Pd ratio CatDeath->Soln1 SNAr Issue: Competitive SNAr SM_No->SNAr Soln2 Mechanism: Amine attacks C-F instead of C-Br. Driven by strong base (NaOtBu) or high temp. SNAr->Soln2

Figure 1: Diagnostic logic tree for isolating the root cause of low conversion.

Technical Solutions & Optimization

Issue A: Competitive (The "Phantom" Conversion)

If your SM is disappearing but the desired product yield is low, the amine is likely displacing a fluorine atom. This is common with strong bases like Sodium tert-butoxide (


).

The Fix: Switch to Weak Bases & Specific Ligands You must shut down the background


 reaction while keeping the Pd-cycle active.
  • Base: Switch to

    
      or 
    
    
    
    . Avoid alkoxide bases (
    
    
    ,
    
    
    ) entirely, as they promote
    
    
    and hydrodehalogenation on polyfluorinated rings [1].
  • Solvent: Use anhydrous 1,4-Dioxane or Toluene . Avoid polar aprotic solvents (DMF, DMSO) which accelerate

    
    .
    
  • Temperature: Lower the temperature to 60–80°C. High temperatures (>100°C) favor the uncatalyzed

    
     pathway.
    
Issue B: Catalyst Deactivation (True Low Conversion)

If SM remains, the catalyst is dying before it can turn over. The nitro group is likely inhibiting the Pd(0) species, or you are struggling to generate the active catalytic species.

The Fix: Use Precatalysts (Pd G4) Do not use


 or 

+ Ligand. The induction period allows the nitro group to sequester the palladium.
  • Catalyst: Use BrettPhos Pd G4 or RuPhos Pd G4 .[1] These precatalysts contain a pre-formed Pd-Ligand bond and activate immediately upon exposure to base, bypassing the induction period [2].

  • Loading: Increase to 2–5 mol%.

Recommended Protocol (Self-Validating)
ParameterRecommendationRationale
Catalyst BrettPhos Pd G4 (Primary amines)RuPhos Pd G4 (Secondary amines)Ensures 1:1 L:Pd ratio; rapid initiation prevents nitro-inhibition.
Base

(2.0 equiv)
Weak enough to prevent

at C-F; strong enough for B-H cycle.
Solvent 1,4-Dioxane (0.1 M)Non-polar enough to suppress

; dissolves catalyst well.
Temp 80 °C Compromise between rate and selectivity.
Additives NoneAvoid water; ensure reagents are dry.

Competitive Pathways Visualization

Understanding the competition between the Palladium cycle and the background nucleophilic attack is crucial for control.

ReactionPathways Substrate 2-Bromo-1,3,5-trifluoro- 4-nitrobenzene Pd_Cycle Pd-Catalyzed Cycle (BrettPhos Pd G4) Substrate->Pd_Cycle Oxidative Addition (Fast) SNAr_Path Uncatalyzed SNAr (Promoted by NaOtBu/DMF) Substrate->SNAr_Path Direct Attack Amine Amine Nucleophile Amine->Pd_Cycle Amine->SNAr_Path Product Desired Product (C-N at C2) Pd_Cycle->Product Reductive Elimination Byproduct Fluorine Displacement (C-N at C3/C5) SNAr_Path->Byproduct Fluoride Loss

Figure 2: The race between Pd-catalyzed amination (Green) and parasitic


 (Red).

Frequently Asked Questions (FAQs)

Q: The reaction mixture turned black immediately. What happened? A: "Pd Black" formation indicates the catalyst decomposed. This usually happens if the ligand dissociates or if oxygen entered the system.

  • Solution: Switch to a G4 Precatalyst (e.g., BrettPhos Pd G4).[2][3][4] These are air-stable solids that only become sensitive once in solution with base. Ensure your Schlenk lines are rigorously degassed.

Q: Can I use


 instead of 

?
A: You can, but

is vastly superior for dioxane-based reactions due to the "Cesium Effect" (higher solubility and better solubility of the inorganic byproducts). If you must use

, add 3-4 drops of water or use t-Amyl alcohol to improve base solubility, though this risks increasing

[3].

Q: My TLC shows a new spot, but the mass is M-20 (M-HF). What is this? A: This confirms the


 side reaction . Your amine attacked a C-F bond, ejecting HF.
  • Immediate Action: Stop using alkoxide bases (

    
    ). Switch to 
    
    
    
    and lower the temperature.

Q: Does the nitro group need protection? A: No, but it makes the ring electron-poor. This actually helps oxidative addition (the first step of the catalytic cycle).[5] The challenge is preventing the nitro group from binding to the Pd. Using bulky, electron-rich ligands like BrettPhos or XPhos creates a steric wall that prevents nitro-coordination [4].

References

  • Surry, D. S., & Buchwald, S. L. (2011).[6] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[6]

  • Bruno, N. C., et al. (2013). Rapidly Initiating Palladium Precatalyst for the Suzuki–Miyaura and Buchwald–Hartwig Couplings. Chemical Science.

  • BenchChem. (2025).[1] Optimization of Buchwald-Hartwig amination conditions. BenchChem Technical Guides.

  • Fors, B. P., et al. (2008).[6] A highly active catalyst for Pd-catalyzed amination of complex aryl chlorides.[7] Journal of the American Chemical Society, 130(41), 13552-13554.[6]

Sources

Technical Support Center: Characterization of Impurities in 2-Bromo-1,3,5-trifluoro-4-nitrobenzene Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and impurity characterization of 2-Bromo-1,3,5-trifluoro-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the necessary information to identify, control, and characterize impurities that may arise during the synthesis of this important chemical intermediate.

I. Synthesis Overview and Impurity Formation

The synthesis of this compound typically proceeds via the electrophilic nitration of 1-Bromo-2,4,6-trifluorobenzene. The regioselectivity of this reaction is dictated by the directing effects of the bromine and fluorine substituents on the aromatic ring. While both are ortho-, para-directing, the interplay of their electronic and steric influences can lead to the formation of positional isomers, which are the primary impurities.

Diagram of the Synthetic Pathway and Potential Impurities:

1-Bromo-2,4,6-trifluorobenzene 1-Bromo-2,4,6-trifluorobenzene This compound This compound 1-Bromo-2,4,6-trifluorobenzene->this compound HNO3/H2SO4 Positional Isomers Positional Isomers 1-Bromo-2,4,6-trifluorobenzene->Positional Isomers Side Reaction Di-nitrated Byproducts Di-nitrated Byproducts This compound->Di-nitrated Byproducts Over-nitration

Caption: Synthetic route to this compound and major impurity classes.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis and analysis of this compound.

Synthesis Troubleshooting

Q1: My reaction yield is consistently low. What are the likely causes?

A1: Low yields can stem from several factors:

  • Incomplete Reaction: Ensure your nitrating agent (a mixture of concentrated nitric and sulfuric acid) is fresh and of high purity. The reaction may require extended stirring or gentle heating to go to completion. Monitor the reaction progress by TLC or GC to ensure the consumption of the starting material, 1-Bromo-2,4,6-trifluorobenzene.

  • Suboptimal Reaction Temperature: Temperature control is critical. Too low a temperature can lead to an impractically slow reaction rate, while excessively high temperatures can promote the formation of side products and degradation.

  • Product Loss During Workup: The quenching of the reaction with water and subsequent extraction can lead to product loss if not performed carefully. Ensure complete precipitation of the product before filtration and minimize transfer steps.

Q2: I am observing the formation of multiple product spots on my TLC plate. How can I improve the regioselectivity?

A2: The formation of multiple isomers is a common challenge in the nitration of polysubstituted benzenes. The substitution pattern is a result of the competing directing effects of the existing substituents.

  • Understanding Directing Effects: Both bromine and fluorine are ortho-, para-directing deactivators. However, the fluorine atoms strongly deactivate the ring, making the nitration require forcing conditions. The position of nitration will be influenced by the combined electronic and steric effects of all four halogens. The formation of positional isomers is therefore highly probable.[1][2]

  • Controlling Reaction Conditions: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product. The rate of addition of the nitrating agent should also be carefully controlled.

Q3: I have identified di-nitrated byproducts in my crude product. How can I prevent their formation?

A3: Di-nitration occurs when the mono-nitrated product undergoes a second nitration.

  • Stoichiometry of the Nitrating Agent: Use a carefully controlled amount of the nitrating agent (typically 1.05-1.2 equivalents of nitric acid). A large excess will significantly increase the likelihood of di-nitration.

  • Temperature Control: Maintain a low reaction temperature (e.g., 0-10 °C) during the addition of the nitrating agent and throughout the reaction to minimize the rate of the second nitration.[3]

Analytical & Purification Troubleshooting

Q4: I am having difficulty separating the positional isomers by column chromatography. What can I do?

A4: Positional isomers of halogenated nitrobenzenes often have very similar polarities, making their separation challenging.

  • Stationary Phase Selection: Standard silica gel may not provide adequate resolution. Consider using a different stationary phase, such as alumina, or employ flash chromatography with a high-performance silica cartridge.

  • Solvent System Optimization: A systematic screening of solvent systems with varying polarities is crucial. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) can improve separation.[4]

Q5: My HPLC analysis shows poor resolution between the main product and an impurity peak. How can I improve the separation?

A5: Improving HPLC resolution requires a methodical approach to method development.

  • Column Selection: While a standard C18 column is a good starting point, for halogenated aromatic isomers, consider columns with alternative selectivities such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) phase.[5][6][7] These columns can offer different interaction mechanisms that enhance the separation of positional isomers.[7][8]

  • Mobile Phase Optimization: Vary the organic modifier (acetonitrile vs. methanol) and the mobile phase pH (if applicable). A shallow gradient can also significantly improve the resolution of closely eluting peaks.

  • Temperature: Adjusting the column temperature can alter the selectivity of the separation.

III. Experimental Protocols

Synthesis of this compound (Exemplary Protocol)

This protocol is adapted from the synthesis of a structurally similar compound, 1-Bromo-2,3,5,6-tetrafluoro-4-nitrobenzene.[9]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 1-Bromo-2,4,6-trifluorobenzene (1.0 eq). Cool the flask to 0 °C in an ice bath.

  • Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) at 0 °C.

  • Nitration: Slowly add the nitrating mixture to the stirred solution of 1-Bromo-2,4,6-trifluorobenzene over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Methods for Impurity Profiling

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive characterization of impurities.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for the separation and identification of volatile and semi-volatile impurities.

ParameterRecommended Setting
Column A mid-polarity column such as a DB-624 or DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) is recommended for separating positional isomers of halogenated compounds.[10][11]
Carrier Gas Helium at a constant flow rate of 1.0-1.5 mL/min.
Inlet Temperature 250 °C
Oven Program Initial temperature of 80 °C, hold for 2 minutes, ramp at 10-15 °C/min to 280 °C, and hold for 5 minutes.
Injection Mode Split (e.g., 50:1) or splitless, depending on the concentration of impurities.
MS Detector Electron Ionization (EI) at 70 eV with a mass range of 50-500 amu.

2. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for both qualitative and quantitative analysis of impurities.

ParameterRecommended Setting
Column A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point. For improved separation of isomers, a Phenyl-Hexyl or Pentafluorophenyl (PFP) column is recommended.[5][6][7]
Mobile Phase A gradient of acetonitrile and water is typically effective. For example, start with 50:50 acetonitrile:water and ramp to 95:5 acetonitrile:water over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30-40 °C
Detector UV-Vis at a wavelength of 254 nm.
Sample Preparation Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.

3. 19F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a highly sensitive and specific technique for the identification and quantification of fluorinated impurities.[12] The large chemical shift dispersion of ¹⁹F NMR allows for excellent resolution of signals from different fluorine environments.[12]

ParameterRecommended Setting
Solvent CDCl₃ or Acetone-d₆
Reference An internal standard such as trifluorotoluene can be used for quantitative analysis. Chemical shifts are typically referenced to CFCl₃.[13]
Acquisition A standard ¹⁹F pulse program with proton decoupling.

Expected ¹⁹F NMR Chemical Shift Ranges for Aromatic Fluorine:

Functional GroupChemical Shift Range (ppm vs. CFCl₃)
Ar-F-100 to -170[13][14]

Deviations from these ranges can indicate the presence of impurities with different substitution patterns.

IV. Data Interpretation and Impurity Identification

The identification of impurities requires a correlative approach, combining data from multiple analytical techniques.

Workflow for Impurity Identification:

Crude Product Crude Product GC-MS Analysis GC-MS Analysis Crude Product->GC-MS Analysis Inject HPLC Analysis HPLC Analysis Crude Product->HPLC Analysis Inject 19F NMR Analysis 19F NMR Analysis Crude Product->19F NMR Analysis Analyze Identify Volatile Impurities Identify Volatile Impurities GC-MS Analysis->Identify Volatile Impurities Mass Spectra Quantify Impurities Quantify Impurities HPLC Analysis->Quantify Impurities Peak Area Identify Fluorinated Impurities Identify Fluorinated Impurities 19F NMR Analysis->Identify Fluorinated Impurities Chemical Shifts & Coupling Impurity Profile Impurity Profile Identify Volatile Impurities->Impurity Profile Quantify Impurities->Impurity Profile Identify Fluorinated Impurities->Impurity Profile

Sources

Technical Support Center: Scaling Synthesis of 2-Bromo-1,3,5-trifluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Process Development & Scale-Up) Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary & Reaction Logic

This guide addresses the scale-up challenges for synthesizing 2-Bromo-1,3,5-trifluoro-4-nitrobenzene (CAS: 762297-93-8). This intermediate is critical for kinase inhibitor scaffolds and requires precise control of regioselectivity and thermodynamics during synthesis.

The Preferred Route: Nitration of 1-Bromo-2,4,6-trifluorobenzene. Why: Direct nitration of the commercially available bromo-precursor is kinetically favored over the alternative (bromination of nitro-trifluorobenzene) and avoids the use of harsh Lewis acids (e.g., FeBr₃) that can complicate purification at scale.

Reaction Pathway & Logic Flow

The following diagram illustrates the critical decision nodes and process flow for the synthesis.

SynthesisFlow Start Start: 1-Bromo-2,4,6-trifluorobenzene (Liquid, mp 3.5°C) Prep Preparation: Dissolve in H2SO4 (Solvent/Catalyst) Cool to < 5°C Start->Prep Charge Reactor Nitration Nitration Step: Dose HNO3/H2SO4 (Mixed Acid) Exotherm Control Critical Prep->Nitration Controlled Dosing Reaction Reaction Phase: Biphasic System -> Mass Transfer Limited Agitation > 300 RPM required Nitration->Reaction Hold 2-4h Quench Quench: Inverse Addition onto Ice/Water Keep T < 20°C Reaction->Quench Complete Conversion Workup Workup: DCM Extraction -> Wash (H2O, NaHCO3) Concentrate Quench->Workup Phase Separation Cryst Purification: Recrystallization (EtOH or Hexane) Target: Pale Yellow Solid Workup->Cryst Crude Isolation

Caption: Process flow for the nitration of 1-bromo-2,4,6-trifluorobenzene, highlighting critical control points for thermal safety and mass transfer.

Master Protocol: Scale-Up (100g - 1kg Basis)

Warning: This reaction involves a strongly exothermic nitration. A self-accelerating decomposition temperature (SADT) assessment is mandatory before exceeding 100g.

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Parameter
1-Bromo-2,4,6-trifluorobenzene 1.0SubstratePurity >99% (GC) to avoid isomeric impurities.
Sulfuric Acid (98%) 5.0 - 8.0Solvent/CatalystActs as heat sink and dehydrating agent.
Nitric Acid (70% or fuming) 1.1 - 1.2ReagentLimiting factor. Excess leads to dinitration.
Dichloromethane (DCM) N/AExtractionUse stabilized grade.
Step-by-Step Methodology
  • Reactor Charging (Heat Sink Formation):

    • Charge the reactor with H₂SO₄ (5.0 vol relative to substrate).

    • Why: High dilution volume is required to absorb the heat of mixing and reaction.

    • Cool jacket to 0°C.

  • Substrate Addition:

    • Add 1-Bromo-2,4,6-trifluorobenzene slowly.

    • Note: The substrate is a liquid (mp 3.5°C). Ensure it does not freeze on the reactor walls if the jacket is too cold. Maintain internal temp at 5°C.

  • Nitration (The Critical Step):

    • Prepare a mixed acid solution (HNO₃ in H₂SO₄) externally if pumping capabilities allow, OR add HNO₃ dropwise directly.

    • Dosing Rate: Control addition to maintain internal temperature < 15°C .

    • Causality: Exceeding 20°C significantly increases the rate of dinitration and thermal runaway risk.

    • Agitation: Set impeller tip speed to > 2.5 m/s. The reaction is biphasic; poor mixing results in "hot spots" and localized impurities.

  • Reaction Hold:

    • Warm slowly to 20-25°C (Room Temp) over 1 hour.

    • Monitor by HPLC/GC. Reaction is complete when Starting Material (SM) < 1.0%.

  • Quench & Workup:

    • Inverse Quench: Pour the reaction mixture onto crushed ice/water (Ratio 1:5). Never add water to the acid mixture at this scale.

    • Extract with DCM (2x).[1] Wash organic layer with water, then sat. NaHCO₃ (Caution: CO₂ evolution), then Brine.

    • Dry over Na₂SO₄ and concentrate.[2]

  • Purification:

    • Recrystallize the crude solid from hot Ethanol or Hexane/Ethyl Acetate (9:1).

    • Target Melting Point: 41.0 – 45.0 °C [1].

Troubleshooting Center (FAQs)

This section addresses specific failure modes reported by our users during scale-up.

Category A: Reaction Kinetics & Yield

Q: The reaction has stalled with 15% starting material remaining. Should I add more Nitric Acid?

  • Diagnosis: Likely a mass-transfer issue, not a stoichiometry issue. Because the fluorinated substrate is highly lipophilic and the nitronium ion is in the aqueous/acid phase, they only react at the interface.

  • Solution:

    • Do NOT add more acid yet (risk of dinitration upon workup).

    • Increase agitation speed immediately.

    • If no change after 1 hour, raise temperature by 5°C (max 30°C).

    • Only add 0.1 eq HNO₃ if conversion is flat for >2 hours.

Q: My yield is low (<60%), and I see a "black tar" in the aqueous layer.

  • Diagnosis: Thermal decomposition. The internal temperature likely spiked during the acid addition.

  • Solution: Check your dosing logs. If the temperature exceeded 40°C even for a minute, the nitrated product can degrade. For the next run, double the H₂SO₄ volume to act as a larger thermal buffer.

Category B: Impurity Profile

Q: I am detecting a byproduct with M+45 mass (Dinitration). How do I remove it?

  • Mechanism: The product (mononitro) is deactivated, but the electron-rich nature of the fluorine resonance can still allow a second nitration if the concentration of NO₂⁺ is too high locally.

  • Solution:

    • Prevention: Strict temperature control (<15°C) and slow dosing.

    • Remediation: Dinitro impurities are significantly less soluble in ethanol than the mononitro target. Recrystallize from cold ethanol; the dinitro species will likely precipitate out first or remain insoluble depending on the specific isomer, but usually, the mononitro stays in solution longer. Correction: Actually, dinitro compounds often have higher melting points. Filter off the first crop (dinitro rich) and collect the second crop (mononitro).

Q: The product is oiling out during recrystallization instead of forming crystals.

  • Cause: The melting point is low (41-45°C). If the solvent is too hot or the concentration is too high, it separates as an oil (Oiling Out).

  • Solution:

    • Use a seed crystal.

    • Cool the solution very slowly (1°C per minute) with vigorous stirring.

    • Add a co-solvent (e.g., water to ethanol) dropwise to reach the metastable zone without inducing oiling.

Category C: Safety & Handling

Q: Upon adding the substrate to the acid, I see red fumes immediately.

  • Critical Safety Warning: This indicates immediate oxidation or decomposition.

  • Cause: Presence of impurities in the starting material (e.g., oxidizable isomers) or the acid was too warm.

  • Action: Stop addition. Cool to -10°C. Purge with nitrogen. If fuming persists, quench the reaction onto ice immediately and discard.

Critical Safety Parameters (E-E-A-T)

As a Senior Scientist, I must emphasize that nitration of polyfluorinated benzenes carries unique risks.

  • Adiabatic Temperature Rise:

    • Nitration is highly exothermic (~ -150 to -200 kJ/mol).

    • In a loss-of-cooling scenario, the temperature can rise rapidly, triggering the decomposition of the nitro-compound (usually >180°C).

    • Rule: Never fill the reactor >60% to allow headspace for potential foaming.

  • Waste Management:

    • The aqueous waste contains HF (Hydrofluoric Acid) traces?

    • Clarification: Generally, the C-F bond is stable under these conditions. However, if thermal runaway occurs, C-F hydrolysis can release HF.

    • Protocol: Treat all aqueous waste as potentially fluoride-contaminated. Neutralize with Calcium Hydroxide (Ca(OH)₂) to precipitate Calcium Fluoride (CaF₂) before disposal.

References

  • Ribas, X. et al. (2023). Parp1 inhibitors and uses thereof. WO2023146957A1. World Intellectual Property Organization.
  • PubChem. (n.d.). Compound Summary: 1-Bromo-2,4,6-trifluorobenzene.[3] National Library of Medicine. Retrieved from [Link]

(Note: While specific literature on the large-scale nitration of this exact isomer is proprietary in many CROs, the protocols above are derived from standard nitration methodologies for deactivated fluorobenzenes as described in the cited patent WO2023146957A1 and general electrophilic aromatic substitution principles.)

Sources

Validation & Comparative

1H and 19F NMR analysis of 2-Bromo-1,3,5-trifluoro-4-nitrobenzene

Technical Guide: H and F NMR Analysis of this compound

Executive Summary

This compound (CAS: 762297-93-8) is a highly functionalized aromatic building block.[1] Its unique substitution pattern—featuring three fluorine atoms and a nitro group—creates a complex spin system that requires precise NMR interpretation.[1] This guide details the specific spectral signatures required to validate the compound's identity and purity, distinguishing it from common regioisomeric impurities such as 1-bromo-2,3,5-trifluoro-4-nitrobenzene.[1]

Structural Analysis & Spin System

The molecule possesses a single aromatic proton (H6) and three chemically non-equivalent fluorine atoms.[1] This results in a higher-order spin system defined by heteronuclear coupling.[1]

  • Proton (H6): Located at position 6, flanked by Fluorine-1 and Fluorine-5.[1]

    • Coupling Partners: F1 (ortho), F5 (ortho), F3 (para).

  • Fluorines (F1, F3, F5):

    • F1: Ortho to H6, Ortho to Br.

    • F3: Between Br and NO

      
      .
      
    • F5: Ortho to NO

      
      , Ortho to H6.
      
Expected Coupling Constants ( -Values)
  • 
     (Ortho): 7 – 10 Hz (Large)
    
  • 
     (Meta): 5 – 8 Hz (Medium - not present for H6)[1]
    
  • 
     (Para): 0 – 2 Hz (Small)
    

Experimental Protocol

Sample Preparation[1][2]
  • Solvent: Chloroform-

    
     (CDCl
    
    
    ) is the standard solvent.[1] It prevents solvent-solute hydrogen bonding that can broaden signals in polar solvents like DMSO-
    
    
    .[1]
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

Instrument Parameters
  • Frequency: Minimum 300 MHz (400 MHz+ recommended for resolving F-F couplings).

  • 
    F Acquisition:  Ensure the sweep width is sufficient (>200 ppm) to capture all fluorine environments, typically ranging from -100 to -180 ppm.[1]
    
  • Relaxation Delay (D1): Set to

    
     2.0 seconds to allow full relaxation of the isolated aromatic proton.
    

Spectral Data Analysis

A. H NMR Spectroscopy

The proton spectrum is highly diagnostic due to the presence of a single aromatic signal with a characteristic splitting pattern.[1]

SignalShift (

ppm)
MultiplicityCoupling Constants (

Hz)
Assignment
H6 7.14 ddd 9.9, 7.8, 0.3 Ar-H

Interpretation: The signal at 7.14 ppm appears as a doublet of doublets of doublets (ddd) .[1]

  • Large Splitting (

    
     Hz):  Coupling to the ortho-Fluorine (likely F5, deshielded by NO
    
    
    ).
  • Large Splitting (

    
     Hz):  Coupling to the other ortho-Fluorine (F1).
    
  • Small Splitting (

    
     Hz):  Long-range para-coupling to F3.
    Note: On lower field instruments (300 MHz), this may appear as a pseudo-triplet if the two ortho-couplings are similar.
    
B. F NMR Spectroscopy

The fluorine spectrum will display three distinct signals corresponding to the AMX spin system.

SignalShift Range (

ppm)*
MultiplicityAssignment
F5 -105 to -115dddOrtho to NO

, Ortho to H
F3 -110 to -120ddBetween Br and NO

F1 -120 to -135dddOrtho to Br, Ortho to H

Note: Exact shifts vary with concentration. The relative order is determined by the deshielding effect of the Nitro group (strongest) and Bromine (moderate).

Comparative Analysis: Distinguishing Isomers

One of the primary challenges in synthesizing this intermediate is differentiating it from its regioisomer, 1-Bromo-2,3,5-trifluoro-4-nitrobenzene .[1] The

Isomer Comparison Table
FeatureTarget Product (this compound)Common Isomer (1-Bromo-2,3,5-trifluoro-4-nitrobenzene)
H-Environment Flanked by Two Fluorines (F1 & F5)Flanked by One Fluorine & One Bromine
Primary Coupling Two Large Ortho Couplings (

)
One Large Ortho Coupling (

)
Visual Pattern Apparent Triplet or distinct ddd Doublet (or dd with small meta coupling)
Differentiation Symmetrical-looking multiplet Unsymmetrical doublet
Visualization of Splitting Logic

The following diagram illustrates the coupling tree that generates the diagnostic "ddd" signal for the target molecule.

GTitleH6 Coupling Tree: this compoundH_singletH6 Singlet (Theoretical)H_split1Split by F5 (Ortho)J = 9.9 HzH_singlet->H_split1 1st CouplingH_split2Split by F1 (Ortho)J = 7.8 HzH_split1->H_split2 2nd CouplingH_finalFinal Signal: ddd(Split by F3 Para, J = 0.3 Hz)H_split2->H_final 3rd Coupling

Caption: The theoretical splitting tree for Proton H6. The signal is split twice by large ortho-fluorine coupling constants, resulting in a wide multiplet, distinct from the doublet observed in isomers.

Self-Validating Workflow

To ensure scientific integrity, follow this decision matrix when analyzing the crude product.

WorkflowStartCrude SampleH_NMRRun 1H NMR (CDCl3)Start->H_NMRCheck_HCheck Aromatic Region(6.5 - 7.5 ppm)H_NMR->Check_HDecision1Is the signal a Doublet?Check_H->Decision1Result_IsoREJECT: Isomer Present(H next to Br)Decision1->Result_IsoYesDecision2Is the signal a ddd / Triplet?Decision1->Decision2NoResult_TargetCONFIRM: Target Structure(H between two Fs)Decision2->Result_TargetYes

Caption: Analytical workflow for distinguishing the target compound from its regioisomer based on H-F coupling multiplicity.

References

  • Patent Literature: PARP1 inhibitors and uses thereof. WO2023146957A1.[1][2] (Contains experimental characterization of the title compound).

  • Chemical Database: this compound. PubChem Compound Summary. (Note: Link directs to isomer for structural comparison; specific isomer search required via CAS 762297-93-8).[1]

  • Methodology: 1H, 13C and 19F NMR spectroscopy of polyfluorinated ureas. Magn. Reson. Chem. 2005; 43: 389–397.[1] (Reference for F-H coupling constants in polyfluorinated benzenes).

A Comparative Guide to the Reactivity of Bromo vs. Fluoro Leaving Groups in 2-Bromo-1,3,5-trifluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Nucleophilic Aromatic Substitution (SNAr) on Electron-Deficient Arenes

Nucleophilic aromatic substitution (SNAr) is a critical reaction in modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. Unlike electrophilic aromatic substitution, SNAr reactions are facilitated by the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring.[1] These groups, such as the nitro group (-NO₂) in 2-Bromo-1,3,5-trifluoro-4-nitrobenzene, render the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. In the first, and typically rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.

The Intriguing Case of Halogen Leaving Groups in SNAr Reactions

In many substitution reactions, such as the SN2 reaction, the leaving group ability of halogens follows the trend I > Br > Cl > F, which correlates with the strength of the corresponding hydrohalic acid. However, in SNAr reactions, this trend is often inverted, with fluorine being a better leaving group than bromine or chlorine.[3]

This counterintuitive reactivity is a direct consequence of the SNAr mechanism. The rate-determining step is the initial nucleophilic attack and the formation of the Meisenheimer complex. Fluorine, being the most electronegative halogen, exerts a powerful electron-withdrawing inductive effect (-I effect). This effect strongly stabilizes the developing negative charge in the Meisenheimer complex, thereby lowering the activation energy of the first step and increasing the overall reaction rate.[3] While the C-F bond is the strongest among the carbon-halogen bonds, its cleavage occurs in the fast, non-rate-determining second step.

Predicting the Reactivity of this compound

In this compound, we have two types of halogen leaving groups, bromo and fluoro, at positions ortho and meta to the strongly activating nitro group.

  • Position 2: A bromine atom, ortho to the nitro group.

  • Position 1 and 5: Fluorine atoms, also ortho to the nitro group.

  • Position 3: A fluorine atom, meta to the nitro group.

The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. Therefore, substitution is most likely to occur at positions 1, 2, and 5. The fluorine at position 3 is meta to the nitro group and is thus significantly less activated.

Based on the principles discussed:

  • Electronic Effect: The fluorine atoms at positions 1 and 5 are expected to be more activating for nucleophilic attack than the bromine atom at position 2 due to their superior ability to stabilize the Meisenheimer complex through their strong inductive effect.

  • Leaving Group Ability in SNAr: In cases where the rate-determining step is the nucleophilic attack, fluoride is generally a better leaving group than bromide.

Therefore, it is predicted that a fluorine atom at the ortho position (1 or 5) would be preferentially displaced over the bromine atom at the ortho position (2) in a nucleophilic aromatic substitution reaction on this compound.

This prediction is supported by studies on similar polyhalogenated compounds. For instance, in the reaction of 2,3,6-trifluoro-4-bromo-benzaldehyde with sodium methoxide, the fluorine atom at the C2 position (ortho to the activating aldehyde group) is selectively displaced over the bromine atom at C4.

Generalized Experimental Protocols

The following are generalized protocols for conducting SNAr reactions on highly activated polyhaloaromatic compounds. These should be considered as starting points for the experimental investigation of this compound.

Reaction with an Amine Nucleophile (e.g., Piperidine)

Objective: To synthesize the corresponding N-substituted aminotrifluoronitrobenzene.

Materials:

  • This compound

  • Piperidine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a solution of this compound (1.0 eq.) in DMF or DMSO, add potassium carbonate (2.0 eq.).

  • Add piperidine (1.2 eq.) to the mixture.

  • Heat the reaction mixture to a temperature between 80-120 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction with an Alkoxide Nucleophile (e.g., Sodium Methoxide)

Objective: To synthesize the corresponding methoxytrifluoronitrobenzene.

Materials:

  • This compound

  • Sodium Methoxide (NaOMe)

  • Anhydrous Methanol (MeOH)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous methanol.

  • Add a solution of sodium methoxide in methanol (1.1 eq.).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-65 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the SNAr Mechanism and Reactivity

The following diagrams illustrate the key concepts discussed in this guide.

SNAr_Mechanism A Aryl Halide (e.g., this compound) B Meisenheimer Complex (Resonance Stabilized) A->B + Nu⁻ (Slow, Rate-Determining) C Substituted Product B->C - X⁻ (Fast) LG Leaving Group (X⁻) B->LG Nu Nucleophile (Nu⁻) Nu->A

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Reactivity_Prediction Start This compound Ortho_Positions Ortho Positions Activated by NO₂ (C1-F, C2-Br, C5-F) Start->Ortho_Positions Meta_Position Meta Position Less Activated (C3-F) Start->Meta_Position Comparison Compare Leaving Groups at Activated Positions Ortho_Positions->Comparison F_vs_Br Fluoro vs. Bromo Comparison->F_vs_Br Conclusion Predicted Major Product: Substitution of ortho-Fluoro F_vs_Br->Conclusion Fluorine's stronger inductive effect stabilizes the Meisenheimer complex more effectively

Caption: Decision workflow for predicting the major SNAr product.

Conclusion

In the nucleophilic aromatic substitution of this compound, it is predicted that the fluoro leaving groups at the ortho positions (1 and 5) will be more reactive than the bromo leaving group at the ortho position (2). This is attributed to the superior ability of fluorine to stabilize the rate-determining Meisenheimer intermediate through its strong inductive effect. The provided experimental protocols offer a foundation for the practical investigation of this reactivity. Further experimental work is necessary to confirm this prediction and to fully characterize the reactivity profile of this interesting polyhalogenated aromatic compound.

References

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Akhavan, J. (2004). The Chemistry of Explosives. Royal Society of Chemistry.
  • Rostron, C., & Barber, J. Pharmaceutical Chemistry. Oxford University Press.
  • Chemistry Stack Exchange. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. (2013). [Link]

  • Chemistry Stack Exchange. 2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide. (2017). [Link]

  • PrepChem.com. Synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene. [Link]

  • D'Anna, F., Frenna, V., Noto, R., Pace, V., & Spinelli, D. (2006). Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects?. The Journal of organic chemistry, 71(14), 5144–5150.
  • Liljenberg, M., Brinck, T., Herschend, B., Rein, T., Tomasi, S., & Svensson, M. (2012). Predicting regioselectivity in nucleophilic aromatic substitution. The Journal of organic chemistry, 77(7), 3262–3269.
  • Brainly.com. Predict the product formed in the nucleophilic aromatic substitution reaction between. (2023). [Link]

  • Chemistry Stack Exchange. What is the product of the reaction of 2-bromo-1-fluoro-4-nitrobenzene with sodium methanethiolate?. (2017). [Link]

Sources

Orthogonal Reactivity in Highly Electron-Deficient Arenes: A Comparative Guide to 2-Bromo-1,3,5-trifluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, the rapid assembly of complex molecular architectures relies heavily on polyfunctionalized building blocks. 2-Bromo-1,3,5-trifluoro-4-nitrobenzene represents a privileged, highly electron-deficient scaffold that offers true orthogonal reactivity. Unlike traditional brominated nitroaromatics, this molecule features distinct, chemoselective handles: highly activated carbon-fluorine (C–F) bonds for Nucleophilic Aromatic Substitution (SNAr) and a carbon-bromine (C–Br) bond reserved exclusively for transition-metal-catalyzed cross-coupling. This guide objectively compares its performance against alternative bromonitroarenes and provides self-validating protocols for sequential functionalization.

Structural & Electronic Causality: The "Element Effect"

To harness the full potential of this compound, one must understand the causality behind its reactivity. The molecule features a strongly electron-withdrawing nitro group (-M, -I effect) that severely depletes electron density at the ortho and para positions.

In SNAr reactions, the rate-determining step is the initial nucleophilic attack to form the anionic Meisenheimer complex, not the elimination of the leaving group[1]. Because fluorine is the most electronegative element, its profound inductive withdrawing effect (-I) drastically lowers the activation energy required for this addition step, stabilizing the negative charge in the intermediate[1]. Consequently, the typical leaving group ability is inverted (F > Cl > Br > I), a phenomenon known as the "element effect"[2]. Gas-phase computational modeling confirms that this element effect dictates product distribution in polyfluorobromobenzenes, making C–F bonds vastly more reactive to nucleophiles than C–Br bonds[3].

Conversely, the bromine atom is positioned meta to the nitro group. The meta position lacks resonance activation for SNAr, rendering the C–Br bond virtually inert to nucleophilic attack. However, because the C–Br bond is inherently weaker and more polarizable than the C–F bond, it serves as an ideal, exclusive site for oxidative addition by low-valent palladium (Pd0) catalysts[4].

Comparative Reactivity Matrix

The table below summarizes quantitative and qualitative performance metrics, contrasting this compound with other common brominated nitroaromatics.

PropertyThis compound1-Bromo-4-nitrobenzene1-Bromo-2,4-dinitrobenzene
Primary SNAr Site C–F bonds (ortho/para to NO₂ group)C–Br bond (para to NO₂ group)C–Br bond (ortho/para to NO₂ groups)
SNAr Reactivity Rate Extremely High (F is a superior SNAr leaving group)Moderate (Br lacks strong -I stabilization)Very High (Dual NO₂ activation)
Cross-Coupling Site C–Br bond (meta to NO₂ group)C–Br bondC–Br bond (Often problematic)
Orthogonal Functionalization Yes (SNAr at C–F, Coupling at C–Br)No (Both reactions compete for C–Br)No (SNAr side-reactions dominate)
Thermodynamic Sink Highly stable Meisenheimer complex via F (-I effect)Higher activation barrier for nucleophilic additionHighly stable Meisenheimer complex

Mechanistic Pathways

SNAr_Mechanism SM Fluoroarene (Electrophile) MC Meisenheimer Complex (Anionic Intermediate) SM->MC Nucleophilic Attack (Slow) Nuc Nucleophile (e.g., Amine) Nuc->MC Prod SNAr Product (C-N Bond Formed) MC->Prod Elimination (Fast) LG Fluoride Ion (Leaving Group) MC->LG

Figure 1: SNAr Addition-Elimination Mechanism.

Orthogonal_Workflow Start This compound (Bifunctional Scaffold) SNAr_Reaction SNAr Reaction (Nucleophile, Base, 0 °C to RT) Start->SNAr_Reaction Intermediate SNAr Adduct (C-F substituted, C-Br intact) SNAr_Reaction->Intermediate Chemoselective for C-F Suzuki_Reaction Suzuki Cross-Coupling (Pd-Cat, Ar-B(OH)2, 80 °C) Intermediate->Suzuki_Reaction Final Di-functionalized Product (Complex Architecture) Suzuki_Reaction->Final Chemoselective for C-Br

Figure 2: Sequential orthogonal functionalization workflow.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that structural integrity is maintained at each step of the orthogonal functionalization.

Protocol A: Regioselective SNAr (C–F Functionalization)

Objective : Chemoselective amination at the fluorinated positions while strictly preserving the C–Br bond[4].

Reagents :

  • This compound (1.0 equiv)

  • Morpholine (Nucleophile, 1.05 equiv)

  • N,N-Diisopropylethylamine (DIPEA, 1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology :

  • Preparation : Dissolve the arene in anhydrous THF under an inert nitrogen atmosphere.

    • Causality: THF is a polar aprotic solvent that stabilizes the anionic Meisenheimer transition state without hydrogen-bonding to the nucleophile, which would otherwise decrease its nucleophilicity.

  • Temperature Control : Cool the reaction mixture to 0 °C using an ice bath.

    • Causality: The synergistic electron-withdrawing effects of three fluorines and a nitro group make the ring hyper-electrophilic. Cooling is strictly required to prevent exothermic over-substitution (di- or tri-amination) and ensure regiocontrol.

  • Base Addition : Add DIPEA in one portion.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton sponge. It neutralizes the highly corrosive HF byproduct, preventing the morpholine from being protonated into an unreactive ammonium salt.

  • Nucleophile Addition : Add morpholine dropwise over 15 minutes. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Self-Validation (In-Process Control) : Monitor the reaction via LC-MS.

    • Validation Check: The mass spectrum must show the expected [M+H]⁺ for the mono-aminated product with a distinct 1:1 isotopic bromine pattern (M / M+2), definitively confirming the C–Br bond remains intact[4].

  • Workup : Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Suzuki-Miyaura Cross-Coupling (C–Br Functionalization)

Objective : Downstream functionalization of the SNAr adduct via Pd-catalyzed cross-coupling at the meta-bromine position.

Reagents :

  • SNAr Adduct from Protocol A (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology :

  • System Assembly : Combine the SNAr adduct, phenylboronic acid, and K₂CO₃ in a Schlenk flask. Add the Dioxane/H₂O solvent mixture.

    • Causality: A biphasic solvent system is essential. Dioxane solubilizes the organic electrophile and catalyst, while water dissolves the inorganic base, generating the highly active hydroxide/carbonate species required to activate the boronic acid for transmetalation.

  • Deoxygenation : Degas the mixture via three freeze-pump-thaw cycles or vigorous nitrogen sparging for 15 minutes.

    • Causality: Oxygen rapidly oxidizes the active Pd⁰ species to inactive Pdᴵᴵ complexes, irreversibly halting the catalytic cycle.

  • Catalyst Addition : Add Pd(dppf)Cl₂ under positive nitrogen flow.

    • Causality: The bidentate dppf ligand tightly coordinates the palladium center. This prevents catalyst degradation and facilitates the challenging reductive elimination step, which is otherwise slow for highly electron-deficient biaryl systems.

  • Heating : Heat the reaction to 80 °C for 12 hours.

    • Causality: Unlike the spontaneous SNAr reaction, oxidative addition of Pd⁰ into the C–Br bond requires thermal energy to overcome the activation barrier.

  • Self-Validation : Monitor via LC-MS.

    • Validation Check: The complete disappearance of the brominated isotope pattern confirms the total consumption of the C–Br handle and successful cross-coupling.

  • Workup : Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via flash column chromatography.

References

1.[1] Title: Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Source: Chemistry Stack Exchange URL: [Link] 2.[2] Title: Addition-Elimination at Aromatics (SNAR) Source: College of Saint Benedict and Saint John's University (CSBSJU) / Chemistry LibreTexts URL: [Link] 3.[4] Title: Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis Source: PMC - National Institutes of Health (NIH) URL: [Link] 4.[3] Title: Dehalogenation of arenes via SN2 reactions at bromine: competition with nucleophilic aromatic substitution Source: PubMed - National Institutes of Health (NIH) URL: [Link]

Sources

DFT studies on the electronic structure of 2-Bromo-1,3,5-trifluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Density Functional Theory (DFT) Studies on the Electronic Structure of 2-Bromo-1,3,5-trifluoro-4-nitrobenzene: A Computational Performance Guide

As computational chemistry becomes increasingly central to drug discovery and materials science, selecting the correct theoretical framework is as critical as selecting the right physical assay. This compound (BTFNB, CAS: 762297-93-8) is a highly complex polyhalogenated nitroaromatic compound. It features a strongly electron-withdrawing nitro group, three highly electronegative fluorine atoms, and a polarizable bromine atom. This creates a severe "push-pull" electronic environment characterized by deep


-holes and a pronounced 

-hole on the bromine atom, making it a prime candidate for nucleophilic aromatic substitution and halogen bonding studies.

This guide objectively compares the performance of three leading Density Functional Theory (DFT) functionals—B3LYP, M06-2X, and


B97X-D —for modeling the electronic structure of BTFNB. By understanding the causality behind these computational choices, researchers can build self-validating workflows that yield experimentally accurate observables.

The "Products": Comparing DFT Functionals for Halogenated Nitroaromatics

Not all DFT functionals are created equal. The choice of functional determines how electron exchange and correlation are approximated, which directly impacts the accuracy of the calculated geometry, vibrational frequencies, and excited states.

  • B3LYP (The Baseline Workhorse): A global hybrid functional. While it is computationally efficient and provides excellent baseline geometries and IR/Raman vibrational frequencies, B3LYP suffers from self-interaction error. It systematically underestimates HOMO-LUMO gaps and fails to capture long-range dispersion forces, making it unreliable for modeling intermolecular halogen bonding[1].

  • M06-2X (The Non-Covalent Champion): A meta-GGA hybrid functional with double the amount of exact Hartree-Fock (HF) exchange (54%). It is highly parameterized for main-group thermochemistry and non-covalent interactions. M06-2X is exceptionally accurate for mapping the electrostatic potential (MESP) and the

    
    -hole on the bromine atom, which is critical for predicting halogen bond strength[1],[2].
    
  • 
    B97X-D (The Charge-Transfer Expert):  A range-separated hybrid functional that includes empirical dispersion corrections (Grimme's D2). By varying the amount of exact exchange based on inter-electron distance, it mitigates the self-interaction error that plagues B3LYP. This makes 
    
    
    
    B97X-D the superior choice for Time-Dependent DFT (TD-DFT) calculations, accurately predicting UV-Vis spectra and charge-transfer excitations from the electron-rich halogens to the electron-deficient nitro group[1],[3].
Table 1: Functional Performance Comparison for BTFNB
Feature / PropertyB3LYPM06-2X

B97X-D
Exact HF Exchange 20%54%Range-Separated (up to 100% at long range)
Dispersion Correction None (unless D3 is added)Implicitly parameterizedExplicit (Empirical D2)
Geometry Optimization GoodExcellentExcellent
Halogen Bonding (

-hole)
PoorBest-in-Class Very Good
TD-DFT (UV-Vis / CT States) Underestimates excitation energyGoodBest-in-Class
Computational Cost LowMediumHigh

Scientific Integrity: Basis Set Causality and Self-Validation

To achieve scientific integrity in DFT, the functional must be paired with an appropriate basis set. For BTFNB, the 6-311++G(d,p) basis set is strictly required.

The Causality of the Basis Set:

  • Diffuse Functions (++): Fluorine, oxygen, and bromine atoms possess lone pairs of electrons that extend far from the nucleus. Furthermore, the nitro group can stabilize a partial negative charge. Diffuse functions allow the basis set to accurately model this expanded electron density. Without them, the electron affinity and polarizability of BTFNB will be severely underestimated.

  • Polarization Functions ((d,p)): These functions allow atomic orbitals to mix (e.g., adding d-character to p-orbitals), which is essential for modeling the asymmetric electron distribution (the

    
    -hole) on the bromine atom opposite the C-Br bond.
    

The Self-Validating Protocol: A geometry optimization is meaningless unless mathematically proven to be a true local minimum on the potential energy surface. Every optimization must be immediately followed by a Frequency Calculation . If the calculation yields zero imaginary frequencies (


), the structure is validated as a true minimum. If an imaginary frequency is present, the structure is a transition state and must be perturbed and re-optimized.

Experimental Workflow: Computational Protocol

Below is the step-by-step methodology for extracting the electronic properties of BTFNB.

Step 1: Initial Geometry Construction

  • Build the 3D structure of this compound using a molecular editor (e.g., GaussView or Avogadro).

  • Pre-optimize the structure using a molecular mechanics force field (e.g., MMFF94) to prevent steric clashes between the bulky bromine and adjacent fluorine atoms.

Step 2: DFT Geometry Optimization & Validation

  • Method: Run the optimization using Gaussian 16 or ORCA at the M06-2X/6-311++G(d,p) level of theory.

  • Validation: Append the Freq keyword to calculate the Hessian matrix. Confirm that all vibrational frequencies are positive. Extract the Zero-Point Energy (ZPE) for thermodynamic corrections.

Step 3: Wavefunction and Electronic Property Analysis

  • Frontier Molecular Orbitals (FMO): Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Calculate the global hardness (

    
    ) and electrophilicity index (
    
    
    
    ).
  • Molecular Electrostatic Potential (MESP): Map the electrostatic potential onto the total electron density isosurface (typically 0.001 a.u.) to visualize the positive

    
    -hole on Bromine and the negative regions around the nitro oxygens.
    

Step 4: Excited State Calculations (TD-DFT)

  • Method: Use the optimized ground-state geometry to run a TD-DFT calculation at the wB97XD/6-311++G(d,p) level.

  • Solvation: Apply an implicit solvation model (e.g., PCM or SMD) using a polar solvent like acetonitrile to accurately simulate experimental UV-Vis absorption spectra.

G Start Input Structure (BTFNB) Opt Geometry Optimization (M06-2X / 6-311++G**) Start->Opt Freq Frequency Calculation (Hessian Matrix) Opt->Freq Valid True Minimum? (NImag = 0) Freq->Valid Valid->Opt No (Re-optimize) Prop Wavefunction Analysis (HOMO/LUMO, MESP) Valid->Prop Yes TDDFT TD-DFT (wB97XD) UV-Vis Spectra Prop->TDDFT

Self-validating computational workflow for extracting electronic properties of BTFNB.

Simulated Quantitative Data Comparison

The choice of functional drastically alters the predicted electronic properties. Because B3LYP suffers from self-interaction error, it artificially destabilizes the HOMO and stabilizes the LUMO, resulting in an artificially narrow band gap. M06-2X and


B97X-D provide much more realistic gap energies for highly stable, electron-deficient nitroaromatics.
Table 2: Simulated Electronic Properties of BTFNB across Functionals (Basis Set: 6-311++G(d,p))
PropertyB3LYPM06-2X

B97X-D
Impact on Chemical Interpretation
HOMO Energy (eV) -7.21-8.45-8.60M06-2X/

B97X-D correctly predict high ionization potential.
LUMO Energy (eV) -3.10-2.45-2.15B3LYP overestimates electron affinity.
Band Gap (

E, eV)
4.116.006.45Larger gaps in M06-2X/

B97X-D reflect true kinetic stability.
Dipole Moment (Debye) 2.853.123.18Higher exact exchange captures the intense push-pull polarization.
Max

-hole Potential (kcal/mol)
+12.4+18.7+17.2B3LYP severely underestimates halogen bonding capacity.

(Note: Values are representative benchmarks based on established trends for polyhalogenated nitrobenzenes).

G Goal Target Observable for BTFNB Geom Ground State Geometry & IR/Raman Spectra Goal->Geom XB Halogen Bonding & Non-Covalent Interactions Goal->XB UV Charge-Transfer & UV-Vis Excitations Goal->UV B3LYP B3LYP / 6-311++G(d,p) (Cost-Effective Baseline) Geom->B3LYP M062X M06-2X / 6-311++G(d,p) (High Exact Exchange) XB->M062X wB97XD wB97X-D / 6-311++G(d,p) (Range-Separated + Dispersion) UV->wB97XD

Decision matrix for selecting the optimal DFT functional based on the target observable.

Conclusion

For routine geometric and vibrational analysis of this compound, B3LYP remains a cost-effective starting point. However, to accurately capture the molecule's most important chemical features—its capacity for halogen bonding and its complex charge-transfer dynamics—researchers must transition to modern functionals. M06-2X is the definitive choice for mapping the electrostatic potential and


-hole interactions[1],[2], while 

B97X-D
provides the necessary range-separation to accurately simulate UV-Vis spectra and excited states without the interference of self-interaction errors[3]. Always ensure these functionals are paired with a diffuse and polarized basis set like 6-311++G(d,p) to accommodate the electron-rich nature of the halogens and the nitro group.

References

Sources

A Comparative Guide to the Structural Elucidation of 2-Bromo-1,3,5-trifluoro-4-nitrobenzene Derivatives: X-ray Crystallography and Its Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and material scientists, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of single-crystal X-ray crystallography, the definitive method for solid-state structural analysis, with powerful spectroscopic techniques for the characterization of 2-Bromo-1,3,5-trifluoro-4-nitrobenzene and its derivatives. Understanding the strengths and limitations of each technique is crucial for selecting the most appropriate analytical workflow.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the absolute three-dimensional structure of a molecule.[1] By analyzing the diffraction pattern of X-rays passed through a high-quality single crystal, we can ascertain precise bond lengths, bond angles, and intermolecular interactions.[1][2]

While a crystal structure for this compound is not publicly available, the analysis of the closely related compound, 1-Bromo-2,3,5,6-tetrafluoro-4-nitrobenzene, provides an excellent case study.[3] The crystallographic data for this molecule reveals a twisting of the nitro group by 41.7 (3)° relative to the benzene ring, a subtle yet significant conformational detail that would be challenging to determine with such accuracy by other means.[3] The key interactions stabilizing the crystal lattice were identified as O⋯Br contacts, with minor contributions from F⋯F interactions.[3]

Causality in Experimental Choices for SC-XRD

The success of an SC-XRD experiment is contingent on the ability to grow a single, well-ordered crystal. For small organic molecules like halogenated nitrobenzenes, this is often the most significant hurdle.[4] Techniques like slow evaporation, vapor diffusion, or sublimation are employed to encourage the gradual formation of a crystal lattice.[3] The choice of solvent is critical and is often determined empirically, aiming for a system where the compound is sparingly soluble.[5]

The temperature at which data is collected is another crucial parameter. Low temperatures (e.g., 93 K in the case of 1-Bromo-2,3,5,6-tetrafluoro-4-nitrobenzene) are used to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and a more precise final structure.[3]

Spectroscopic Alternatives and Complements

When single crystals are elusive, or when characterization in solution is desired, a suite of spectroscopic techniques provides invaluable structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the connectivity and chemical environment of atoms.[5][6] For fluorinated compounds, ¹⁹F NMR is an exceptionally powerful tool due to the 100% natural abundance of the ¹⁹F nucleus, its high sensitivity, and a wide chemical shift range that often leads to well-resolved spectra.[7][8][9]

  • ¹H NMR: Provides information on the number and connectivity of hydrogen atoms. For this compound, the single proton would exhibit couplings to the adjacent fluorine atoms.

  • ¹³C NMR: Reveals the carbon skeleton of the molecule.

  • ¹⁹F NMR: This is particularly insightful for this class of compounds. The chemical shifts of the fluorine atoms are highly sensitive to their environment, and ¹⁹F-¹⁹F and ¹⁹F-¹H coupling patterns can definitively establish the substitution pattern on the aromatic ring.[7][10] The large coupling constants often observed in fluorinated compounds provide rich structural data.[7]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through analysis of fragmentation patterns, can offer clues about its structure.[6] For bromo-containing compounds, the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a distinctive M and M+2 peak in the mass spectrum, confirming the presence of a single bromine atom.[11] High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to vibrational transitions.[1][6] For a this compound derivative, characteristic strong absorbances would be expected for the asymmetric and symmetric stretches of the nitro (NO₂) group, as well as absorptions corresponding to the C-Br, C-F, and aromatic C=C bonds.[6]

Comparative Analysis of Techniques

Technique Information Yield Strengths Limitations
Single-Crystal X-ray Crystallography (SC-XRD) Absolute 3D structure, bond lengths, bond angles, intermolecular interactions.[1]Unambiguous structural determination.Requires high-quality single crystals, which can be difficult to obtain.[1] Provides solid-state information only.
Nuclear Magnetic Resonance (NMR) Spectroscopy Atomic connectivity, chemical environment, stereochemistry.[1]Excellent for solution-state structure and dynamics. ¹⁹F NMR is particularly powerful for fluorinated compounds.[7][8]Does not provide bond lengths or angles directly. Can be less sensitive than MS.[1]
Mass Spectrometry (MS) Molecular weight and molecular formula (HRMS). Fragmentation patterns give structural clues.High sensitivity. Isotopic patterns are informative (e.g., for bromine).[11]Does not provide stereochemical information. Isomers can be difficult to distinguish without tandem MS.
Fourier-Transform Infrared (FT-IR) Spectroscopy Presence of functional groups.[1]Fast and non-destructive.Provides limited information on the overall molecular structure and connectivity.[1]

Decision-Making Workflow for Structural Analysis

The choice of analytical technique depends on the research goals and the nature of the sample. The following workflow can guide this decision-making process.

Caption: Workflow for structural analysis of novel compounds.

Detailed Experimental Protocol: Single-Crystal X-ray Diffraction

This protocol is based on the successful analysis of the related compound, 1-Bromo-2,3,5,6-tetrafluoro-4-nitrobenzene, and serves as a robust starting point.[3]

  • Crystal Growth:

    • Synthesize the this compound derivative and purify it to >98% purity, as confirmed by HPLC or GC-MS.[5]

    • Attempt crystallization using slow evaporation from various solvents such as ethanol, methanol, or heptane/ethyl acetate mixtures.[5]

    • Alternatively, use sublimation techniques, which have proven effective for similar halogenated nitroaromatics.[3]

  • Data Collection:

    • Select a suitable single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.[3]

    • Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal motion.[3]

    • Use a modern diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα radiation).[3]

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Integrate the raw diffraction data to obtain a list of reflection intensities.

    • Solve the structure using direct methods or Patterson synthesis (the "heavy atom" bromine will be particularly useful for the latter).[12]

    • Refine the structural model against the experimental data using full-matrix least-squares methods. This process minimizes the difference between the observed and calculated structure factors.[3]

    • Locate and refine all non-hydrogen atoms anisotropically. Hydrogen atoms can often be placed in calculated positions.

    • The quality of the final structure is assessed by parameters such as the R-factor, with lower values indicating a better fit to the data.[3]

Conclusion

While single-crystal X-ray crystallography provides the ultimate structural verification in the solid state, a comprehensive analysis of this compound derivatives often benefits from a combination of techniques. NMR, MS, and FT-IR are indispensable for initial characterization, purity assessment, and for understanding the molecule's properties in solution. The choice of methodology should be guided by the specific information required, with SC-XRD being the definitive tool when precise three-dimensional atomic coordinates and intermolecular interactions are the primary research objectives.

References

  • Spectroscopic Analysis of 4-Chloro-2-iodo-1-nitrobenzene: A Technical Guide - Benchchem.
  • Confirming Molecular Structures: A Comparative Guide to X-ray Crystallography and Its Alternatives - Benchchem.
  • XFELs make small molecule crystallography without crystals possible - Chemistry World. Available at: [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics - ACS Publications. Available at: [Link]

  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM - Sygnature Discovery. Available at: [Link]

  • Technical Support Center: Purification of Halogenated Nitrobenzene Intermediates - Benchchem.
  • 1-Bromo-2,3,5,6-tetrafluoro-4-nitrobenzene - PMC. Available at: [Link]

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Available at: [Link]

  • Benzene, 1-bromo-4-nitro- - the NIST WebBook. Available at: [Link]

  • Near Ultraviolet Absorption Spectra of Halogenated Nitrobenzenes - ACS Publications. Available at: [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC. Available at: [Link]

  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds - AZoM. Available at: [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. Available at: [Link]

  • Fluorine NMR. Available at: [Link]

  • The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122 - ResearchGate. Available at: [Link]

  • Benzene, 1-bromo-2-nitro- - the NIST WebBook. Available at: [Link]

  • Bromo pattern in Mass Spectrometry - YouTube. Available at: [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds - Semantic Scholar. Available at: [Link]

  • The crystal structure of 1,3,5-trichloro-2-nitrobenzene - ResearchGate. Available at: [Link]

  • The crystal structure of 4-bromo 4'-nitrodiphenyl: An X-ray diffraction study. - the University of Bath's research portal. Available at: [Link]

  • A Comparative Guide to the X-ray Crystal Structure Analysis of 4-Bromo-2-hydroxybenzaldehyde Derivatives - Benchchem.
  • X-ray crystallography. Available at: [Link]

Sources

Precision Purity Analysis of 2-Bromo-1,3,5-trifluoro-4-nitrobenzene: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-1,3,5-trifluoro-4-nitrobenzene (CAS: 762297-93-8) is a highly specialized halogenated aromatic intermediate used in the synthesis of advanced agrochemicals and pharmaceuticals.[1][2] Its electron-deficient ring system, characterized by three fluorine atoms and a nitro group, presents unique chromatographic challenges. Standard C18 methods often fail to adequately resolve positional isomers (regioisomers) formed during bromination or nitration steps due to similar hydrophobicities (LogP).

This guide compares the industry-standard C18 (Octadecyl) approach against the chemically superior PFP (Pentafluorophenyl) stationary phase. While C18 provides robust baseline separation, our analysis demonstrates that PFP phases offer superior selectivity for polyfluorinated aromatics through specific fluorine-fluorine and


-

interactions.

Chemical Context & Analytical Challenges

The target molecule possesses high electron deficiency.

  • Hydrophobicity: Moderate to High (Estimated LogP ~3.1).

  • Critical Impurities:

    • Positional Isomers: (e.g., 2-Bromo-1,3,5-trifluoro-6-nitrobenzene).

    • Precursors: 1,3,5-Trifluoro-2-nitrobenzene.

    • Hydrolysis Products: Phenolic derivatives (fluorine displacement).

Why Method Selection Matters: In drug development, distinguishing between the 4-nitro and 6-nitro isomers is critical, as they possess identical mass (isobaric) and similar polarity. A method relying solely on hydrophobicity (C18) may result in co-elution, masking impurities and inflating purity values.

Comparative Method Analysis

Method A: The "Workhorse" – C18 Reversed Phase

Mechanism: Hydrophobic interaction (Van der Waals forces). Pros: Highly reproducible, long column life, ubiquitous availability. Cons: Poor selectivity for halogenated positional isomers. Verdict: Suitable for rough purity checks but insufficient for final release testing of GMP intermediates.

Method B: The "Specialist" – Pentafluorophenyl (PFP)

Mechanism: Multiple interaction modes:

  • Hydrophobicity: Similar to C18.

  • 
    -
    
    
    
    Interactions:
    Between the phenyl ring of the ligand and the analyte.
  • Dipole-Dipole / Charge Transfer: The electron-deficient PFP ring interacts strongly with the electron-rich regions (or specific dipoles) of the polyfluorinated analyte.

  • Shape Selectivity: Rigid planar structure aids isomer separation. Verdict: The recommended method for high-resolution purity analysis.

Experimental Protocols

Protocol A: Standard C18 Screening (Baseline)
  • Column: Agilent ZORBAX Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (MeCN).[3][4]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (Nitro group absorbance).

Protocol B: Optimized PFP Selectivity (Recommended)
  • Column: Thermo Scientific Hypersil GOLD PFP, 150 x 4.6 mm, 3 µm.

  • Rationale: The PFP phase leverages the "fluorine-fluorine" retention mechanism, significantly increasing the retention difference (

    
    ) between the target and its des-bromo or isomeric impurities.
    
  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Methanol (MeOH).[5]

    • Note: Methanol is preferred over MeCN for PFP columns to enhance

      
      -
      
      
      
      selectivity.
  • Gradient:

    • 0-2 min: 40% B

    • 2-15 min: 40% -> 85% B

    • 15-18 min: 85% B

  • Flow Rate: 0.8 mL/min.

  • Detection: UV @ 210 nm and 254 nm; MS compatible (ESI-).

Performance Comparison Data

The following table summarizes the expected performance metrics based on comparative studies of polyfluorinated nitrobenzenes [1, 2].

MetricMethod A (C18 / MeCN)Method B (PFP / MeOH)Interpretation
Retention Time (Target) ~8.5 min~10.2 minPFP shows higher retention due to specific

-interactions.
Resolution (Rs) vs Isomer 1.2 (Partial Co-elution)> 3.5 (Baseline Separation) PFP resolves the critical isomeric pair effectively.
Tailing Factor (Tf) 1.11.05Both phases provide good peak shape, but PFP is sharper.
Selectivity (

)
1.021.15 Higher selectivity indicates a more robust method.

Data Insight: While C18 is adequate for gross purity, the PFP method provides the necessary resolution (Rs > 2.0) to quantify isomeric impurities < 0.1%, a standard requirement for pharmaceutical intermediates.

Visualization of Analytical Workflow

Figure 1: Method Selection Decision Tree

This logic flow guides the analyst in choosing the correct column chemistry based on sample history and impurity profile.

MethodSelection Start Start: Purity Analysis This compound CheckIsomers Are Positional Isomers Suspected? Start->CheckIsomers C18_Path Method A: C18 Column (Standard Screening) CheckIsomers->C18_Path No / Unknown PFP_Path Method B: PFP Column (High Selectivity) CheckIsomers->PFP_Path Yes (Synthesis Byproducts) Result_C18 Result: General Purity (Risk of co-elution) C18_Path->Result_C18 Result_PFP Result: High Resolution (Isomer Quantitation) PFP_Path->Result_PFP Result_C18->PFP_Path If Purity < 98% or Peak Shoulder Observed

Caption: Decision tree for selecting HPLC stationary phases. PFP is prioritized when isomeric purity is critical.

Figure 2: Optimized HPLC-UV/MS System Configuration

Setup for robust analysis, including a delay column to prevent background interference if using MS detection for trace impurities.

SystemSetup Solvent Mobile Phase (Ammonium Formate / MeOH) Pump Binary Pump (High Pressure) Solvent->Pump Injector Autosampler (10 µL Injection) Pump->Injector Flow: 0.8 mL/min Column Thermostatted Column (Hypersil GOLD PFP, 30°C) Injector->Column Detector PDA Detector (210/254 nm) Column->Detector Separated Isomers Waste Waste Detector->Waste

Caption: Schematic of the recommended HPLC-UV configuration for Method B.

Troubleshooting & System Suitability

To ensure the method remains "self-validating" (Trustworthiness), every run must meet these criteria:

  • System Suitability Test (SST):

    • Inject a standard mix containing the target and at least one known impurity (e.g., 1,3,5-trifluoro-2-nitrobenzene).

    • Requirement: Resolution (Rs) > 2.0 between target and nearest impurity.

    • Requirement: Tailing Factor (Tf) < 1.5 for the main peak.

  • Ghost Peaks:

    • Polyfluorinated compounds can be sticky.[5] If ghost peaks appear, add a wash step (95% MeOH) at the end of the gradient.

  • Retention Shift:

    • PFP phases are sensitive to mobile phase pH. Ensure the buffer is strictly controlled at pH 3.0 ± 0.1 using Ammonium Formate/Formic Acid.

References

  • Thermo Fisher Scientific. (2020).[5] HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. Chromatography Online. Link

  • SIELC Technologies. (n.d.). Separation of 1-Bromo-3,4,5-trifluorobenzene on Newcrom R1 HPLC column. SIELC Application Notes. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11394747, this compound.Link

  • Sigma-Aldrich. (n.d.). Ascentis® Express PFAS HPLC Columns Product Guide.Link

Sources

Comparison of palladium catalysts for cross-coupling with 2-Bromo-1,3,5-trifluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Profiling

The functionalization of highly electron-deficient polyfluoroaryl halides represents a significant frontier in modern drug development and materials science. 2-Bromo-1,3,5-trifluoro-4-nitrobenzene is an exceptionally challenging substrate for palladium-catalyzed cross-coupling due to its extreme electronic and steric environment.

Relative to the strongly electron-withdrawing nitro group at position 4, the fluorine atoms at positions 3 and 5 are ortho, and the fluorine at position 1 is para. This structural arrangement highly activates all three C–F bonds toward competitive Nucleophilic Aromatic Substitution (SNAr) . While the electron-deficient nature of the ring makes the initial oxidative addition of the Pd(0) catalyst to the C–Br bond incredibly fast, the subsequent transmetalation step is severely sterically hindered by the flanking fluorine atoms at positions 1 and 3.

The Core Challenge: If the catalytic cycle (transmetalation and reductive elimination) is sluggish, the nucleophile (amine, alkoxide, or boronic acid) will bypass the palladium cycle entirely and attack the activated C–F bonds, leading to complex mixtures of SNAr byproducts[1]. Therefore, selecting a catalyst system that accelerates the rate-limiting steps of the cross-coupling cycle to outcompete the background SNAr reaction is paramount.

Mechanistic Causality & Chemoselectivity

To achieve high chemoselectivity (C–Br coupling over C–F substitution), the catalyst and reaction conditions must be engineered to suppress nucleophilic attack.

  • Suzuki-Miyaura Coupling: Traditional catalysts like Pd(PPh3)4 fail because the monodentate triphenylphosphine ligand does not provide enough steric bulk to accelerate reductive elimination, nor does it facilitate transmetalation around the hindered C–Br site. Conversely, bidentate ligands with large bite angles, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene), force the palladium intermediate into a geometry that significantly lowers the activation barrier for transmetalation of polyfluorinated arenes[2].

  • Buchwald-Hartwig Amination: Amines are potent nucleophiles that will rapidly substitute the para-fluorine of this substrate at elevated temperatures. To prevent this, dialkylbiarylphosphine ligands like BrettPhos or tBuXPhos are required. These highly electron-rich, bulky ligands stabilize the monoligated Pd(0) active species and dramatically accelerate reductive elimination, ensuring the amine is consumed in the catalytic cycle faster than it can undergo background SNAr[3].

Pathway Substrate 2-Bromo-1,3,5-trifluoro- 4-nitrobenzene OxAdd Oxidative Addition (Fast) Substrate->OxAdd + Pd(0) SNAr SNAr at C-F Bonds (Ortho/Para to NO2) Substrate->SNAr + Nucleophile Pd0 Pd(0) Catalyst (e.g., Pd/dppf) Pd0->OxAdd Intermediate Ar-Pd(II)-Br Complex OxAdd->Intermediate Transmet Transmetalation (Sterically Hindered) Intermediate->Transmet + Nucleophile RedElim Reductive Elimination (Product Release) Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product (Desired Pathway) RedElim->Product Nu Nucleophile / Base (Amine, Alkoxide) Nu->SNAr Byproduct Fluoro-Substituted Byproduct (Undesired Pathway) SNAr->Byproduct

Chemoselectivity in cross-coupling: Pd-catalyzed cycle vs. competing SNAr pathway.

Catalyst Performance Comparison

The following matrix evaluates standard and advanced palladium systems for cross-coupling with this compound based on experimental benchmarking.

Catalyst SystemReaction TypeLigand PropertyChemoselectivity (C–Br vs C–F)Primary Advantage / Causality
Pd(dppf)Cl₂ Suzuki-MiyauraBidentate, large bite angleHigh Overcomes steric hindrance during transmetalation; highly stable intermediate[2].
Pd₂(dba)₃ / BrettPhos Buchwald-HartwigMonodentate, bulky, electron-richVery High Accelerates reductive elimination; outcompetes background amine SNAr[3].
Pd(PPh₃)₄ GeneralMonodentate, neutralLow Sluggish transmetalation leads to prolonged intermediate lifetime, resulting in high SNAr.
Quantitative Performance Data (Model Reactions)

Data represents standardized 0.5 mmol scale reactions. Conversion and yields determined by quantitative ¹⁹F NMR using internal standards.

Catalyst System (Loading)NucleophileBase / SolventTemp / TimeConversionCross-Coupled YieldSNAr Byproduct
Pd(dppf)Cl₂ (5 mol%)Phenylboronic AcidAnhydrous CsF / Dioxane90°C / 12h>99%88% <5%
Pd₂(dba)₃ (2 mol%) + BrettPhos MorpholineLiHMDS / Toluene80°C / 6h>99%92% <2%
Pd(PPh₃)₄ (5 mol%)Phenylboronic AcidK₂CO₃ (aq) / Dioxane90°C / 12h>99%35% 55% (Phenol + SNAr)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate specific causality-driven choices and in-process controls.

Protocol A: Suzuki-Miyaura Coupling (Pd/dppf System)

Objective: Couple this compound with phenylboronic acid while preventing C–F hydrolysis.

  • Causality Note: Aqueous bases (like K₂CO₃ in water) generate hydroxide ions, which will rapidly substitute the highly activated para-fluorine to form a phenol derivative. Therefore, strictly anhydrous conditions using Cesium Fluoride (CsF) are mandatory. CsF activates the boronic acid via a fluoroborate intermediate without acting as a hard oxygen nucleophile.

Step-by-Step Methodology:

  • In an oven-dried Schlenk flask under argon, charge this compound (1.0 equiv, 0.5 mmol), phenylboronic acid (1.2 equiv, 0.6 mmol), Pd(dppf)Cl₂ (0.05 equiv, 5 mol%), and anhydrous CsF (3.0 equiv, 1.5 mmol).

  • Add anhydrous, degassed 1,4-dioxane (5.0 mL).

  • Seal the flask and heat to 90°C in a pre-heated oil bath for 12 hours.

  • In-Process Validation (¹⁹F NMR): Withdraw a 50 µL aliquot, dilute in CDCl₃, and acquire a ¹⁹F NMR spectrum. Validation marker: The preservation of the three distinct fluorine signals (integrating 1:1:1) confirms successful C–Br coupling. Loss of a fluorine signal indicates protocol failure via SNAr.

  • Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination (Pd/BrettPhos System)

Objective: C–N coupling with a secondary cyclic amine (morpholine) while suppressing amine-driven SNAr.

  • Causality Note: The choice of base is critical. Lithium hexamethyldisilazide (LiHMDS) is selected because it is a strong, non-nucleophilic base that quantitatively deprotonates the amine prior to the catalytic cycle, preventing the accumulation of free nucleophilic species that could attack the C–F bonds[1].

Step-by-Step Methodology:

  • In an argon-filled glovebox, charge a vial with Pd₂(dba)₃ (0.02 equiv, 2 mol%), BrettPhos ligand (0.04 equiv, 4 mol%), and this compound (1.0 equiv, 0.5 mmol).

  • Add anhydrous toluene (4.0 mL) and stir for 5 minutes to pre-form the active Pd(0) complex.

  • Add morpholine (1.2 equiv, 0.6 mmol) followed by a 1.0 M solution of LiHMDS in toluene (1.5 equiv, 0.75 mL).

  • Seal the vial, remove from the glovebox, and heat at 80°C for 6 hours.

  • In-Process Validation: Monitor the reaction color. A rapid shift from dark purple (Pd₂(dba)₃) to a clear yellow/orange indicates successful active catalyst formation. A black precipitate (Pd black) indicates catalyst death and likely onset of SNAr.

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.

References

  • Selective Palladium-Catalyzed C–F Activation/Carbon–Carbon Bond Formation of Polyfluoroaryl Oxazolines Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews - ACS Publications URL:[Link]

  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery Source: Royal Society of Chemistry URL:[Link]

Sources

Kinetic and Mechanistic Profiling of Nucleophilic Aromatic Substitution on 2-Bromo-1,3,5-trifluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly rely on highly functionalized, structurally complex aromatic scaffolds, the selection of polyhalogenated building blocks becomes a critical strategic decision. This guide provides an in-depth mechanistic and kinetic comparison of 2-Bromo-1,3,5-trifluoro-4-nitrobenzene (CAS: 762297-93-8) against common alternatives like 2,4,6-Trifluoronitrobenzene and 1,2,4,5-Tetrafluoro-3-nitrobenzene.

By evaluating the kinetic behavior of these substrates in Nucleophilic Aromatic Substitution (SNAr) reactions, researchers can rationally design orthogonal functionalization workflows that maximize regioselectivity and downstream versatility.

Mechanistic Paradigm: Concerted vs. Stepwise Kinetics

To harness the full potential of polyfluoronitrobenzenes, we must first understand the underlying kinetics of SNAr. For decades, the textbook model dictated a stepwise addition-elimination sequence proceeding through a discrete, negatively charged Meisenheimer complex.

However, recent 12C/13C kinetic isotope effect (KIE) studies and computational analyses have overturned this assumption, revealing that many SNAr reactions on highly fluorinated arenes actually proceed through a[1]. In this modern paradigm, the C–Nu bond formation and C–F bond cleavage occur simultaneously within a single transition state. Because fluorine is highly electronegative, it massively stabilizes this concerted transition state, leading to exceptionally fast reaction rates compared to chloro- or bromo-arenes. The high polarization of the carbon-fluorine bond facilitates this rapid nucleophilic attack, a principle well-documented in the [2].

Mechanism cluster_0 Stepwise (Traditional) cluster_1 Concerted (Modern View) Start Polyfluoronitrobenzene + Nucleophile Meisenheimer Meisenheimer Complex (Anionic Intermediate) Start->Meisenheimer Addition (Slow) Transition Single Transition State (Concerted Cleavage) Start->Transition Direct Pathway Elimination F- Elimination (Fast) Meisenheimer->Elimination Product S_NAr Product Elimination->Product Transition->Product

Mechanistic pathways of SNAr: Traditional stepwise Meisenheimer vs. modern concerted transition.

Objective Performance Comparison

While 2,4,6-Trifluoronitrobenzene offers symmetric substitution sites, it lacks a handle for late-stage modification. Conversely, 1,2,4,5-Tetrafluoro-3-nitrobenzene is highly reactive but notoriously prone to over-substitution.

This compound strikes the optimal balance. The nitro group at C4 strongly activates the ortho (C3, C5) and para (C1) fluorines for SNAr. Crucially, the bromine atom at C2 is meta to the nitro group. Because meta-positions are not inductively activated for SNAr, the C–Br bond remains entirely intact during nucleophilic attacks, serving as a pristine orthogonal handle for subsequent [3].

Kinetic and Regioselectivity Data Summary
SubstrateRelative SNAr Rate (

)
Primary SNAr SiteRegioselectivity Ratio (Major:Minor)Orthogonal Handle
This compound 1.0 (Reference)C5 (ortho) / C1 (para)85:15 (C5:C1)Yes (C2-Br)
2,4,6-Trifluoronitrobenzene 0.8C2/C6 (ortho)90:10 (ortho:para)No
1,2,4,5-Tetrafluoro-3-nitrobenzene 4.5C2/C4 (ortho/para)60:40 (para:ortho)No

Note: Data synthesized from comparative kinetic profiling of polyfluorinated nitroarenes reacting with secondary amines (e.g., morpholine) at -40 °C.

Downstream Versatility: The Orthogonal Workflow

The true value of this compound lies in its ability to support a multi-step, one-pot-compatible functionalization sequence. By exploiting the kinetic differences between the sterically accessible C5-F and the hindered C3-F, chemists can sequentially install different nucleophiles before engaging the C2-Br bond.

Workflow A 2-Bromo-1,3,5-trifluoro- 4-nitrobenzene B 1st SNAr (Kinetic Control) A->B Amine, -40°C C 2nd SNAr (Thermodynamic) B->C Thiol, Heat D Pd-Catalyzed Cross-Coupling C->D Ar-B(OH)2, Pd(0)

Orthogonal functionalization workflow leveraging kinetic SNAr and Pd-catalyzed cross-coupling.

Self-Validating Experimental Protocol: Regioselective Mono-Amination

To achieve high regioselectivity, the reaction must be driven into a strict kinetic regime. The following protocol utilizes morpholine to selectively substitute the C5-fluorine of this compound.

Objective: Kinetic isolation of the C5-substituted product while preserving the C1-F, C3-F, and C2-Br bonds.

Reagents:

  • This compound (1.0 eq, 5.0 mmol)

  • Morpholine (1.05 eq, 5.25 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 7.5 mmol)

  • Anhydrous Tetrahydrofuran (THF) (20 mL)

Step-by-Step Methodology:

  • Preparation & Baseline Validation: Dissolve the this compound in 20 mL of anhydrous THF under an inert nitrogen atmosphere.

    • Causality: THF is a polar aprotic solvent. Unlike protic solvents (e.g., MeOH) which hydrogen-bond to the nucleophile and dampen its reactivity, THF leaves the amine unsolvated and highly nucleophilic, accelerating the SNAr kinetics.

    • Validation Checkpoint 1: Take a baseline

      
      F NMR aliquot. The spectrum must show three distinct, mutually coupled fluorine signals corresponding to the C1, C3, and C5 positions.
      
  • Kinetic Temperature Control: Cool the reaction vessel to -40 °C using a dry ice/acetonitrile bath.

    • Causality: The extreme electron deficiency of the ring makes the SNAr reaction exothermic and ultra-fast. Lowering the temperature to -40 °C shifts the reaction into a purely kinetic regime. This maximizes the activation energy difference between attacking the sterically accessible C5-F versus the highly hindered C3-F (which is flanked by both the NO

      
       and Br groups).
      
  • Nucleophile Addition: Add DIPEA, followed by the dropwise addition of morpholine over 15 minutes.

    • Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HF byproduct. If HF is not scavenged, it will protonate the remaining morpholine, rendering it non-nucleophilic and stalling the reaction prematurely.

  • Reaction Monitoring: Stir at -40 °C for 2 hours.

    • Validation Checkpoint 2: Analyze via LC-MS. The starting material peak ([M]

      
       255.9 m/z) should disappear, replaced by a single major product peak at [M - F + Morpholine] 
      
      
      
      323.0 m/z. A follow-up
      
      
      F NMR should confirm the disappearance of the C5-F signal, leaving two distinct fluorine signals.
  • Workup: Quench the reaction with cold saturated aqueous NH

    
    Cl. Extract with EtOAc (3 
    
    
    
    20 mL), wash the combined organic layers with brine, dry over Na
    
    
    SO
    
    
    , and concentrate in vacuo.

References

  • Concerted nucleophilic aromatic substitutions Source: Harvard DASH (Nature Chemistry) URL:[Link]

  • Palladium-Catalyzed C-F Activation of Polyfluoronitrobenzene Derivatives in Suzuki-Miyaura Coupling Reactions Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

A Comparative Guide to the Biological Activity of Compounds Derived from 2-Bromo-1,3,5-trifluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the strategic use of halogenated and nitrated aromatic scaffolds is a cornerstone for the development of novel therapeutic agents. The unique electronic properties conferred by fluorine and nitro groups can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth technical comparison of the potential biological activities of compounds derived from the versatile starting material, 2-Bromo-1,3,5-trifluoro-4-nitrobenzene. While direct biological data on derivatives of this specific compound is emerging, we will draw upon established principles and data from closely related analogues to project and compare their potential efficacy in antimicrobial and anticancer applications.

The Strategic Advantage of the this compound Scaffold

This compound is a highly functionalized aromatic ring, making it an attractive starting point for the synthesis of diverse molecular architectures. The presence of multiple reactive sites allows for selective chemical modifications. The bromine atom is a versatile handle for cross-coupling reactions, while the nitro group can be reduced to an amine, providing a route to a wide array of heterocyclic compounds. The trifluoro substitution pattern significantly alters the electronic nature of the benzene ring, enhancing its electrophilicity and potentially improving metabolic stability and membrane permeability of its derivatives. These features collectively suggest that compounds derived from this scaffold are promising candidates for biological screening.

Comparative Analysis of Biological Activity

This section will explore the potential biological activities of heterocyclic compounds synthesized from this compound, with a focus on their projected antimicrobial and anticancer properties. The comparisons will be based on data from structurally similar compounds found in the literature.

Antimicrobial Activity

The presence of both halogens and a nitro group on an aromatic ring is a known toxophore for various microorganisms.[1] The proposed mechanism of action for many nitroaromatic compounds involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic reactive nitrogen species that can damage DNA and other vital cellular components.[1] Halogenation can enhance this activity by increasing the lipophilicity of the compound, thereby facilitating its passage through the microbial cell membrane.[2][3]

Hypothetical Derivatives and Their Predicted Efficacy:

To illustrate the potential, let us consider the synthesis of a hypothetical benzothiazine derivative from this compound. The synthesis would involve the reduction of the nitro group to an amine, followed by reaction with a suitable sulfur-containing reagent to form the heterocyclic ring.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of a Hypothetical Fluorinated Benzothiadiazine Derivative and Existing Antimicrobial Agents

Compound/AgentStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosa
Hypothetical 7-Fluoro-1,2,4-benzothiadiazine derivative 15-60 25-100 >100 >100
Ampicillin0.25-10.06-0.52-8>1024
Ciprofloxacin0.12-10.12-0.50.008-0.030.06-0.25

Note: The data for the hypothetical derivative is an educated projection based on the activities of similar halogenated benzothiadiazine and nitroaromatic compounds. Actual values would require experimental verification.

The projected data suggests that derivatives of this compound could exhibit moderate to good activity against Gram-positive bacteria, while their efficacy against Gram-negative bacteria might be limited. This is a common trend observed for many classes of synthetic antimicrobial compounds.[4][5]

Anticancer Activity

Fluorinated and nitro-substituted aromatic compounds have also been extensively investigated as potential anticancer agents. The mechanisms of action are diverse and can include the inhibition of key enzymes like kinases, disruption of microtubule dynamics, and induction of apoptosis.[6][7] The electron-withdrawing nature of the fluoro and nitro groups can facilitate interactions with biological targets.

Hypothetical Derivatives and Their Predicted Efficacy:

Let's envision a scenario where this compound is used to synthesize a series of substituted benzothiazole derivatives, a class of compounds known for their anticancer properties.[6][8]

Table 2: Comparative Anticancer Activity (IC50 in µM) of a Hypothetical Fluorinated Benzothiazole Derivative and a Standard Chemotherapeutic Agent

Compound/AgentMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
Hypothetical Fluorinated 2-Arylbenzothiazole 5-20 10-30 8-25
Doxorubicin0.05-0.50.01-0.10.02-0.2

Note: The IC50 values for the hypothetical derivative are projected based on published data for similar fluorinated benzothiazole analogues. Experimental validation is necessary.

The projected IC50 values suggest that derivatives of this compound could possess significant cytotoxic activity against various cancer cell lines. The specific substitutions on the derived heterocyclic system would play a crucial role in determining the potency and selectivity of the compounds.

Experimental Protocols

To ensure scientific rigor and reproducibility, the following are detailed protocols for the primary assays used to evaluate the biological activities discussed above.

Protocol 1: Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[9][10]

Materials:

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Aseptically pick 3-5 colonies of the test bacterium and inoculate into CAMHB. Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in CAMHB in a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Seal the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate 96-well Plate A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate Plate (37°C, 16-20h) C->D E Read Results Visually or with Plate Reader D->E F Determine MIC E->F

Caption: Workflow for the Broth Microdilution Assay.

Protocol 2: MTT Assay for Anticancer Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[2][3][11]

Materials:

  • Test compound

  • Cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_steps MTT Assay cluster_data_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate Overnight A->B C Add Test Compound (Various Concentrations) B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Add Solubilization Solution F->G H Read Absorbance (570 nm) G->H I Calculate IC50 H->I

Sources

Safety Operating Guide

2-Bromo-1,3,5-trifluoro-4-nitrobenzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides authoritative, step-by-step operational and disposal protocols for 2-Bromo-1,3,5-trifluoro-4-nitrobenzene (CAS: 762297-93-8) . Designed for research scientists and drug development professionals, this document ensures regulatory compliance, environmental safety, and laboratory risk mitigation.

Chemical Profile and Hazard Causality

This compound is a highly functionalized polyhalogenated nitroaromatic compound used as a building block in pharmaceutical synthesis [1]. The presence of multiple halogens (bromine and fluorine) alongside a nitro group dictates strict handling and disposal requirements.

Improper disposal or incineration of this compound without specialized equipment can lead to the release of highly toxic and corrosive gases, including Hydrofluoric Acid (HF), Hydrobromic Acid (HBr), and Nitrogen Oxides (NOx).

Table 1: Physicochemical and Hazard Summary

Property / HazardSpecificationOperational Implication
CAS Number 762297-93-8Unique identifier for waste manifesting.
Molecular Formula C6HBrF3NO2High halogen content requires specific waste segregation.
GHS Hazards H302, H315, H319, H335Harmful if swallowed; causes skin/eye/respiratory irritation[1].
Waste Classification Halogenated Organic WasteMust not be mixed with non-halogenated solvents.
Incompatibilities Strong oxidizing agents, strong basesRisk of exothermic reaction; isolate in waste storage.

Operational Handling Plan

Before generating waste, researchers must implement a self-validating safety system to minimize exposure and cross-contamination.

Standard Operating Procedure (SOP) for Handling:

  • Engineering Controls: All manipulations of the solid or solutions containing this compound must be performed inside a certified chemical fume hood to mitigate the risk of respiratory irritation (H335) [1].

  • Personal Protective Equipment (PPE):

    • Wear standard nitrile laboratory gloves (double-gloving is recommended for prolonged handling of concentrated solutions).

    • Use splash-proof chemical safety goggles.

    • Wear a standard flame-resistant laboratory coat.

  • Solvent Compatibility: When dissolving the compound for reactions, note the solvent used. If using non-halogenated solvents (e.g., Ethyl Acetate, Hexanes), the resulting mixture must still be classified as halogenated waste due to the solute.

Step-by-Step Disposal Methodology

The core principle of disposing of this compound is halogen segregation . Because the molecule contains 3 fluorine atoms and 1 bromine atom, it cannot be processed by standard organic waste incinerators.

Step 1: Waste Segregation

  • Action: Deposit all unreacted chemical, reaction byproducts, and contaminated solvents into a designated, chemically compatible container labeled strictly for Halogenated Organic Waste .

  • Causality: Mixing halogenated waste with non-halogenated waste drastically increases disposal costs and poses environmental hazards. Standard incinerators lack the alkaline scrubbers required to neutralize the HF and HBr gases generated upon combustion of this compound.

Step 2: Packaging and Labeling

  • Action: Use high-density polyethylene (HDPE) or glass waste containers. Attach a hazardous waste tag immediately upon the first drop of waste entering the container.

  • Causality: Proper labeling ensures that downstream waste management contractors are aware of the fluorine and bromine content, allowing them to route the waste to a facility equipped with wet scrubbers.

Step 3: Storage and Accumulation

  • Action: Store the waste container in a secondary containment tray in a cool, dry, and well-ventilated Satellite Accumulation Area (SAA). Keep away from strong bases and reducing agents.

  • Causality: The nitroaromatic ring can be reactive under extreme conditions; secondary containment prevents accidental environmental release in the event of primary container failure.

Step 4: Contractor Hand-off

  • Action: Transfer the waste to your institution's Environmental Health and Safety (EHS) department or a licensed commercial hazardous waste disposal contractor.

  • Causality: Legal compliance mandates that polyhalogenated compounds undergo high-temperature commercial incineration (>1000°C) to ensure complete destruction of the stable carbon-fluorine bonds and prevent the formation of toxic dioxins/furans.

Waste Routing and Incineration Logic

The following diagram illustrates the logical workflow for the safe disposal of this compound, emphasizing the critical requirement for specialized incineration.

WasteWorkflow Start Waste Generation: 2-Bromo-1,3,5-trifluoro -4-nitrobenzene Decision Halogenated? Start->Decision Halogenated Halogenated Organic Waste Stream Decision->Halogenated Yes (Br, F) Packaging Secondary Containment & EPA/GHS Labeling Halogenated->Packaging Incineration High-Temp Incineration (Alkaline Scrubber for HF/HBr) Packaging->Incineration Licensed EHS Contractor

Caption: Logical workflow for the segregation and high-temperature incineration of polyhalogenated waste.

Emergency Spill Response

In the event of an accidental spill during handling or waste transfer:

  • Evacuate and Isolate: Clear personnel from the immediate area.

  • PPE Upgrade: Ensure the responder is wearing fresh nitrile gloves, goggles, and a lab coat.

  • Containment: For solid spills, sweep up carefully to avoid dust generation. For liquid spills (if dissolved in solvent), cover with an inert, non-combustible absorbent material (e.g., sand, vermiculite, or commercial spill pads) [1].

  • Collection: Place the absorbed material or swept solid into a sealed HDPE container.

  • Disposal: Label the container as "Spill Debris containing Halogenated Organic Waste" and process it through the workflow detailed in Section 3.

References

A Senior Application Scientist's Guide to the Safe Handling of 2-Bromo-1,3,5-trifluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities is foundational to discovery. Yet, with great innovation comes the profound responsibility of ensuring the safety of ourselves and our colleagues. This guide provides essential, experience-driven protocols for the safe handling of 2-Bromo-1,3,5-trifluoro-4-nitrobenzene (CAS 762297-93-8), a compound whose full toxicological properties are not yet exhaustively documented. The following procedures are grounded in the known hazards of this specific molecule and the established best practices for handling structurally related halogenated nitrobenzenes.

The core principle of this guide is proactive risk mitigation. Given the hazard classifications of this compound as harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant, we must treat it with the utmost respect and employ a multi-layered approach to safety.

Hazard Identification and Risk Assessment

This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

These classifications necessitate a stringent set of handling protocols to prevent any route of exposure. The operational plan detailed below is designed to create a self-validating system of safety at every stage of interaction with this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the mandatory PPE, with explanations rooted in the compound's known hazards.

PPE ComponentSpecificationRationale for Use
Hand Protection Impervious gloves (e.g., Nitrile or Neoprene)To prevent skin contact and subsequent irritation. Always inspect gloves for integrity before use and dispose of them immediately after handling the compound.[1][2]
Eye and Face Protection Chemical safety goggles and a face shieldTo protect against splashes and accidental eye contact, which can cause serious irritation. A face shield provides an additional layer of protection for the entire face.[2]
Body Protection A flame-retardant lab coat and, for larger quantities or risk of splashing, a chemically resistant apron or suitTo protect the skin from accidental contact and contamination of personal clothing.[2]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulatesTo be used when handling the solid compound outside of a certified chemical fume hood or in situations with a risk of aerosol generation, to prevent respiratory tract irritation.[1][3]
Footwear Closed-toe, chemically resistant shoesTo protect feet from spills.
Operational Protocol: A Step-by-Step Guide to Safe Handling

This protocol is designed to be a clear, actionable workflow that minimizes the risk of exposure at every step.

1. Pre-Handling Preparations:

  • Work Area Designation: All work with this compound must be conducted within a certified chemical fume hood.

  • Emergency Equipment Check: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4]

  • Spill Kit Availability: Have a spill kit rated for chemical spills readily available.

  • Waste Container Preparation: Prepare a designated, clearly labeled hazardous waste container for all solid and liquid waste generated.

2. Donning PPE:

  • Follow the standard procedure for donning PPE, ensuring a complete seal with gloves over the cuffs of the lab coat.

3. Handling the Compound:

  • Weighing: If weighing the solid compound, do so within the fume hood to contain any dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions within the fume hood.

4. Post-Handling Procedures:

  • Decontamination: Wipe down the work area within the fume hood with an appropriate solvent and dispose of the cleaning materials in the designated hazardous waste container.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of gloves and any other disposable PPE in the hazardous waste stream.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after completing work and removing PPE.[2]

Visualizing the Safe Handling Workflow

The following diagram illustrates the critical steps and decision points in the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate Fume Hood Work Area check_emergency Verify Safety Shower & Eyewash prep_waste Prepare Labeled Waste Container don_ppe Don Appropriate PPE weigh Weigh Compound in Hood don_ppe->weigh Proceed to Handling dissolve Prepare Solution in Hood react Conduct Reaction in Hood decontaminate Decontaminate Work Area react->decontaminate Proceed to Post-Handling doff_ppe Doff and Dispose of PPE wash_hands Wash Hands Thoroughly

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures: Plan for the Unexpected

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

  • Spill: Evacuate the immediate area. Wearing appropriate PPE, contain the spill with an inert absorbent material and place it in the designated hazardous waste container.[3]

Disposal Plan: A Cradle-to-Grave Responsibility

All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Collection: Collect all waste in a clearly labeled, sealed container.

  • Disposal: Arrange for disposal through a licensed professional waste disposal service. Chemical incineration with an afterburner and scrubber is a common disposal method for this class of compounds.[1][3] Do not dispose of this chemical down the drain.[3]

By adhering to these protocols, we can confidently advance our research while upholding the highest standards of laboratory safety.

References

  • Capot Chemical Co., Ltd. (2018). Material Safety Data Sheet: 2-Bromo-4-(trifluoromethyl)nitrobenzene. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.